molecular formula C11H14N2O3 B1585436 Phe-Gly CAS No. 721-90-4

Phe-Gly

Cat. No.: B1585436
CAS No.: 721-90-4
M. Wt: 222.24 g/mol
InChI Key: GLUBLISJVJFHQS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phe-Gly is a dipeptide formed from L-phenylalanine and glycine residues. It has a role as a metabolite. It is functionally related to a L-phenylalanine and a glycine.
RN given refers to (DL)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUBLISJVJFHQS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315619
Record name Phenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

721-90-4
Record name Phenylalanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Synthesis of Phe-Gly Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of the Phenylalanine-Glycine (Phe-Gly) dipeptide, a fundamental building block in peptide chemistry and drug development. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of peptide synthesis and medicinal chemistry. This document outlines both solution-phase and solid-phase synthesis strategies, offering a comparative analysis of methodologies, protecting group strategies, and coupling reagents.

Introduction

The synthesis of dipeptides such as this compound is a cornerstone of peptide and peptidomimetic chemistry. The formation of the amide bond between two amino acids requires the strategic use of protecting groups to prevent unwanted side reactions and to ensure the correct sequence. Phenylalanine, with its bulky hydrophobic side chain, and glycine (B1666218), the simplest amino acid, present a common yet illustrative example of peptide bond formation. The choice between solution-phase and solid-phase synthesis depends on the desired scale, purity requirements, and available resources.

Protecting Group Strategies

The selective protection of the α-amino and α-carboxyl groups of the constituent amino acids is paramount for a successful dipeptide synthesis. The most commonly employed protecting groups in this compound synthesis are the tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups for the N-terminus, and methyl or ethyl esters for the C-terminus.

Protecting GroupStructureApplicationCleavage Conditions
Boc (tert-Butyloxycarbonyl)
N-terminal protectionStrong acids (e.g., Trifluoroacetic acid - TFA)Fmoc (9-Fluorenylmethoxycarbonyl)N-terminal protection (especially in SPPS)Mild base (e.g., 20% piperidine (B6355638) in DMF)Methyl/Ethyl Ester -COOCH₃ / -COOCH₂CH₃C-terminal protectionSaponification (e.g., NaOH)Benzyl Ester -COOCH₂C₆H₅C-terminal protectionCatalytic hydrogenation (H₂, Pd/C)

Solution-Phase Synthesis of this compound

Solution-phase peptide synthesis (SPPS) involves the coupling of protected amino acids in a suitable organic solvent. This method is highly versatile and allows for the purification of intermediates at each step.

General Workflow for Solution-Phase Synthesis

G cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification Phe Phenylalanine Boc_Phe Boc-Phe-OH Phe->Boc_Phe Boc₂O Gly Glycine Gly_OMe H-Gly-OMe Gly->Gly_OMe SOCl₂/MeOH Coupling Boc-Phe-Gly-OMe Boc_Phe->Coupling Gly_OMe->Coupling Phe_Gly_OMe H-Phe-Gly-OMe Coupling->Phe_Gly_OMe TFA Coupling_reagent DCC/HOBt or EDC/HOBt Coupling_reagent->Coupling Phe_Gly_OH H-Phe-Gly-OH Phe_Gly_OMe->Phe_Gly_OH NaOH (Saponification) Purified_Phe_Gly Purified this compound Phe_Gly_OH->Purified_Phe_Gly HPLC or Recrystallization

Caption: Workflow for the solution-phase synthesis of this compound.

Experimental Protocol: Solution-Phase Synthesis of Boc-Phe-Gly-OH

This protocol details the synthesis of Boc-Phe-Gly-OH using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Citric acid solution (10%)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

Procedure:

  • Activation of Boc-Phe-OH:

    • Dissolve Boc-Phe-OH (1.0 eq), HOBt (1.1 eq), and DCC (1.1 eq) in anhydrous DCM.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in DCM and add TEA (1.1 eq) to neutralize the hydrochloride salt.

    • Add the neutralized glycine methyl ester solution to the activated Boc-Phe-OH mixture.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification of Boc-Phe-Gly-OMe:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 5% NaHCO₃ solution, water, 10% citric acid solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-Gly-OMe.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

  • Saponification to Boc-Phe-Gly-OH:

    • Dissolve the purified Boc-Phe-Gly-OMe in a mixture of methanol (B129727) and 1 M NaOH solution.

    • Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain Boc-Phe-Gly-OH.

  • Final Deprotection to H-Phe-Gly-OH:

    • Dissolve Boc-Phe-Gly-OH in a mixture of DCM and TFA (typically 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by recrystallization or preparative HPLC.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis offers several advantages over solution-phase methods, including ease of purification and the potential for automation. The growing peptide chain is anchored to a solid support (resin), and excess reagents and by-products are removed by simple filtration and washing.

General Workflow for Solid-Phase Synthesis

G Resin Resin (e.g., Wang resin) Fmoc_Gly_Resin Fmoc-Gly-Resin Resin->Fmoc_Gly_Resin Attach Fmoc-Gly-OH Gly_Resin H-Gly-Resin Fmoc_Gly_Resin->Gly_Resin Deprotection (Piperidine) Fmoc_Phe_Gly_Resin Fmoc-Phe-Gly-Resin Gly_Resin->Fmoc_Phe_Gly_Resin Couple Fmoc-Phe-OH (HBTU/HOBt, DIPEA) Phe_Gly_Resin H-Phe-Gly-Resin Fmoc_Phe_Gly_Resin->Phe_Gly_Resin Deprotection (Piperidine) Phe_Gly Cleaved this compound Phe_Gly_Resin->Phe_Gly Cleavage (TFA) Purified_Phe_Gly Purified this compound Phe_Gly->Purified_Phe_Gly Purification (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Phenylalanyl-glycine

Introduction

Phenylalanyl-glycine (Phe-Gly) is a dipeptide composed of L-phenylalanine and glycine (B1666218), linked by a peptide bond.[1][2] As a product of protein digestion and catabolism, it is typically a transient intermediate in biological systems.[2][3] Following intestinal absorption, it is rapidly hydrolyzed into its constituent amino acids, which then exert their respective physiological effects.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and experimental analysis of Phenylalanyl-glycine, tailored for professionals in research and drug development.

Chemical and Physical Properties

Phenylalanyl-glycine is a white to off-white crystalline solid.[4][5] It is soluble in water, which reflects the polar nature of its amino acid components.[4] Its stability can be influenced by environmental factors such as pH and temperature.[4]

General and Computed Properties

The fundamental identifiers and computed physicochemical properties of L-Phenylalanyl-glycine are summarized below.

PropertyValueSource(s)
IUPAC Name 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid[1]
Synonyms This compound, H-Phe-Gly-OH, N-L-Phenylalanylglycine[1][4][6]
CAS Number 721-90-4[1][4][6]
Molecular Formula C₁₁H₁₄N₂O₃[1][4]
Molecular Weight 222.24 g/mol [1][4][6][7]
Monoisotopic Mass 222.10044231 Da[1][2][6]
SMILES C(--INVALID-LINK--=O)=O)N)C1=CC=CC=C1[4]
InChI Key GLUBLISJVJFHQS-VIFPVBQESA-N[1][4]
XLogP3 -2.5[1][6]
Hydrogen Bond Donor Count 3[7]
Hydrogen Bond Acceptor Count 4[2]
pKa (Strongest Acidic) 3.71 (Predicted)[2]
pKa (Strongest Basic) 8.01 (Predicted)[2]
Experimental Physical Properties

The experimentally determined physical properties of L-Phenylalanyl-glycine are detailed in the following table.

PropertyValueSource(s)
Physical State Solid, crystals[1][5]
Appearance White to Off-White[4]
Melting Point ~260 °C (decomposition)[5]
Solubility Water: Soluble; DMSO: Slightly (Heated)[4][8]
Optical Activity [α]20/D +103±3°, c = 1% in H₂O[5]
LogP -2.29 (Extrapolated)[1][2]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for L-Phenylalanyl-glycine reveals characteristic fragmentation patterns. Key precursor ions and fragments are listed below.[1]

Precursor Typem/zFragment m/z (Relative Intensity)Source
[M+H]⁺223.1077188120.0807 (0.77), 103.0533 (0.18), 93.0694 (0.02), 91.0548 (0.02), 77.0409 (0.01)[1]
[M+Na]⁺245.0896603142.0652 (0.17), 98.0198 (0.17), 90.0607 (0.07), 125.0804 (0.07), 208.9892 (0.07)[1]
NMR Spectroscopy

While specific experimental NMR spectra for Phenylalanyl-glycine were not found in the provided search results, the expected ¹H NMR signals can be predicted. The spectrum would include characteristic peaks for the aromatic protons of the phenylalanine ring (typically between 6.5-7.5 ppm), the α-protons of both residues, the β-protons of phenylalanine, and the protons of the glycine methylene (B1212753) group.[9] Glycine is distinct as it is the only amino acid with two alpha-protons, which often show strong coupling.[9]

Experimental Protocols

Solid-Phase Synthesis of Glycyl-L-phenylalanine

Solid-Phase Peptide Synthesis (SPPS) is a standard method for producing peptides. The following protocol details the manual synthesis of Gly-Phe on a 0.1 mmol scale using Fmoc chemistry.[10]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-L-phenylalanine (Fmoc-Phe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in DMF (v/v)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Add 5 mL of DCM to Fmoc-Gly-Wang resin (0.1 mmol) in a reaction vessel and allow it to swell for 20 minutes with gentle agitation. Drain the solvent.[10]

  • Initial Wash: Wash the resin three times with 5 mL of DMF for 1 minute each.[10]

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin five times with 5 mL of DMF.[10]

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH (0.3 mmol) and 3 equivalents of HOBt in a minimal amount of DMF.[10]

    • Add the dissolved amino acid/HOBt solution to the deprotected resin.[10]

    • Add 3 equivalents of DIC to the resin slurry and agitate the mixture at room temperature for 1-2 hours.[10]

    • Monitor reaction completion with a Kaiser test (a negative result indicates completion).[10]

  • Final Deprotection: After a final DMF wash, repeat the Fmoc deprotection step (4.1.3) to remove the protecting group from the newly added phenylalanine.[10]

  • Cleavage and Isolation:

    • Wash the resin with DCM and dry it under vacuum.

    • Add 5 mL of TFA cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the cleavage solution to separate it from the resin beads.[10]

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[10]

    • Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether.[10]

    • Dry the crude Glycyl-L-phenylalanine peptide under vacuum. Further purification can be performed via HPLC.[10]

G cluster_synthesis Solid-Phase Synthesis Workflow Resin Fmoc-Gly-Wang Resin Swell Resin Swelling (DCM) Resin->Swell 1. Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 2. Couple Coupling (Fmoc-Phe-OH, DIC, HOBt) Deprotect1->Couple 3. Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Couple->Deprotect2 4. Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect2->Cleave 5. Precipitate Precipitation & Isolation (Cold Diethyl Ether) Cleave->Precipitate 6. Product Gly-Phe Peptide Precipitate->Product 7.

Caption: Experimental workflow for the solid-phase synthesis of Glycyl-L-phenylalanine.[10]

Enzymatic Synthesis of Glycyl-L-phenylalanine

Enzymatic synthesis, or reverse proteolysis, offers a stereospecific alternative to chemical synthesis. This kinetically controlled protocol uses α-chymotrypsin.[11]

Materials:

  • Glycine methyl ester hydrochloride

  • L-phenylalanine

  • α-chymotrypsin

  • 100 mM Tris-HCl buffer (pH 8.5) containing 10 mM CaCl₂

  • 1 M NaOH and 1 M HCl

Procedure:

  • Substrate Preparation:

    • Dissolve Glycine methyl ester hydrochloride to a final concentration of 100 mM in the reaction buffer.[11]

    • Dissolve L-phenylalanine to a final concentration of 200 mM in the reaction buffer. Adjust pH to 8.5 with 1 M NaOH if needed.[11]

  • Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. The final concentration in the reaction should be ~10 µM.[11]

  • Reaction Setup:

    • Combine the glycine and L-phenylalanine solutions in a reaction vessel.

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle stirring.[11]

  • Initiation: Add the α-chymotrypsin solution to the substrate mixture to start the synthesis.[11]

  • Incubation: Incubate at 37°C with continuous stirring. Monitor progress by taking aliquots at regular intervals.[11]

  • Termination: Stop the reaction by inactivating the enzyme, either by adding 1 M HCl to lower the pH to 2-3 or by heating the mixture to 95°C for 10 minutes.[11]

In Vitro Plasma Stability Assay

This protocol determines the stability of a dipeptide in plasma, which is crucial for drug development.

Materials:

  • Glycyl-L-phenylalanine

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (protein precipitation agent)

  • Validated LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of Glycyl-L-phenylalanine in a suitable solvent (e.g., water or PBS). Pre-warm human plasma to 37°C.[12]

  • Initiation: Start the assay by adding the dipeptide stock solution to the pre-warmed plasma to a final concentration of 10 µM.[12]

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma mixture.[12]

  • Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of cold acetonitrile to precipitate proteins and stop enzymatic degradation.[12]

  • Protein Precipitation: Vortex the mixture and incubate at -20°C for at least 20 minutes.[12]

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes to pellet the precipitated proteins.[12]

  • Analysis: Collect the supernatant and analyze the concentration of intact Glycyl-L-phenylalanine using a validated RP-HPLC-MS/MS method.[12]

G cluster_stability In Vitro Plasma Stability Assay Workflow Start 1. Add this compound to pre-warmed plasma (37°C) Sample 2. Take aliquots at various time points Start->Sample Quench 3. Quench with cold acetonitrile Sample->Quench Precipitate 4. Incubate at -20°C to precipitate proteins Quench->Precipitate Centrifuge 5. Centrifuge to pellet proteins Precipitate->Centrifuge Analyze 6. Analyze supernatant by LC-MS/MS Centrifuge->Analyze Result Determine concentration of intact this compound Analyze->Result

Caption: Workflow for determining the in vitro stability of Glycyl-L-phenylalanine in plasma.[12]

Biological Activity and Metabolism

The direct biological activity of Phenylalanyl-glycine as a signaling molecule is not extensively documented.[3] Its primary biological relevance stems from its role as an intermediate that is efficiently absorbed and rapidly broken down.

Dipeptides like this compound are transported across the apical membrane of intestinal enterocytes by the H⁺/peptide cotransporter 1 (PEPT1).[3] This process is often more efficient than the absorption of free amino acids. Once inside the enterocytes, this compound is hydrolyzed by cytosolic peptidases into its constituent amino acids, L-phenylalanine and glycine. These amino acids are then transported into the bloodstream and exert their individual physiological effects.[3]

  • L-phenylalanine is an essential amino acid and a precursor for the synthesis of L-tyrosine and, subsequently, the catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine).[3][13] It also acts as a competitive antagonist at the glycine-binding site of the NMDA receptor and the glutamate-binding site of the AMPA receptor.[13]

  • Glycine is the simplest amino acid and functions as an inhibitory neurotransmitter in the spinal cord and brainstem. It is also a critical co-agonist, along with glutamate, for the activation of NMDA receptors in the central nervous system.[3]

G Metabolism and Downstream Effects of Phenylalanyl-glycine cluster_cell Intestinal Enterocyte cluster_downstream Systemic Circulation & CNS PheGly_lumen This compound (Intestinal Lumen) PEPT1 PEPT1 Transporter (Apical Membrane) PheGly_lumen->PEPT1 Uptake PheGly_cyto This compound (Cytosol) PEPT1->PheGly_cyto Peptidases Cytosolic Peptidases PheGly_cyto->Peptidases Hydrolysis Phe_cyto L-Phenylalanine Peptidases->Phe_cyto Gly_cyto Glycine Peptidases->Gly_cyto AA_Transporter Amino Acid Transporters (Basolateral Membrane) Phe_cyto->AA_Transporter Efflux Gly_cyto->AA_Transporter Efflux Phe_blood L-Phenylalanine AA_Transporter->Phe_blood Gly_blood Glycine AA_Transporter->Gly_blood Catecholamines Dopamine Norepinephrine Epinephrine Phe_blood->Catecholamines Precursor NMDAR NMDA Receptor Phe_blood->NMDAR Antagonist Gly_blood->NMDAR Co-agonist

Caption: Absorption, hydrolysis, and subsequent biological roles of this compound's constituents.[3][13]

References

The Biological Activity of Phenylalanyl-Glycine (Phe-Gly): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Phenylalanyl-Glycine (Phe-Gly) is a fundamental biomolecule primarily encountered as a transient intermediate in the intricate process of protein digestion and metabolism. While not extensively documented as a signaling molecule with direct, potent biological activity, its significance lies in three key areas. Firstly, upon hydrolysis, it releases its constituent amino acids, L-phenylalanine and glycine (B1666218), which possess a wide range of well-characterized biological functions. Secondly, the this compound motif is a critical structural component within larger, potent bioactive peptides and proteins, influencing their conformation and interaction with biological targets. Lastly, synthetic derivatives and analogs of this compound have been developed as valuable tools in biochemical research, particularly as enzyme inhibitors and substrates. This guide provides an in-depth exploration of the biological activities associated with this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

This compound as a Metabolic Intermediate: Absorption and Hydrolysis

The primary fate of ingested this compound is its rapid absorption in the small intestine and subsequent hydrolysis into its constituent amino acids. This process is highly efficient, often surpassing the absorption rate of free amino acids.

Dipeptides like this compound are transported across the apical membrane of intestinal enterocytes primarily by the high-capacity, low-affinity H+/peptide cotransporter 1 (PEPT1). Once inside the enterocytes, this compound is subject to hydrolysis by cytosolic peptidases, which cleave the peptide bond to release free L-phenylalanine and glycine into the cytoplasm. These amino acids are then transported across the basolateral membrane into the bloodstream, where they become available for various physiological processes.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Phe-Gly_L This compound PEPT1 PEPT1 Transporter Phe-Gly_L->PEPT1 Uptake Phe-Gly_E This compound PEPT1->Phe-Gly_E Peptidases Cytosolic Peptidases Phe-Gly_E->Peptidases Hydrolysis Phe L-Phenylalanine Peptidases->Phe Gly Glycine Peptidases->Gly AA_Transporters Amino Acid Transporters Phe->AA_Transporters Efflux Gly->AA_Transporters Phe_B L-Phenylalanine AA_Transporters->Phe_B Gly_B Glycine AA_Transporters->Gly_B

Figure 1: Absorption and hydrolysis of this compound in an intestinal enterocyte.

Biological Activities of Constituent Amino Acids

The biological effects observed following the administration or ingestion of this compound are predominantly attributable to the distinct physiological roles of L-phenylalanine and glycine.

L-Phenylalanine

L-phenylalanine is an essential amino acid and a precursor for the synthesis of L-tyrosine and, subsequently, the catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), and epinephrine). It also exhibits neuromodulatory activity through its interactions with various receptors.

The primary signaling pathway of L-phenylalanine involves its conversion to tyrosine by phenylalanine hydroxylase. Tyrosine is then hydroxylated to L-DOPA, which is the precursor for dopamine. Dopamine can be further converted to norepinephrine and epinephrine. These catecholamines exert their effects by binding to adrenergic and dopaminergic receptors, which are G-protein coupled receptors that modulate downstream signaling cascades involving cyclic AMP (cAMP) and inositol (B14025) phosphates.

Furthermore, L-phenylalanine can act as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor and the glutamate-binding site of the AMPA receptor.[1] At high concentrations, as seen in phenylketonuria, this antagonism can impair glutamatergic neurotransmission, which is crucial for learning and memory.[2]

L-Phe L-Phenylalanine PAH Phenylalanine Hydroxylase L-Phe->PAH Antagonism Antagonism L-Phe->Antagonism L-Tyr L-Tyrosine PAH->L-Tyr TH Tyrosine Hydroxylase L-Tyr->TH L-DOPA L-DOPA TH->L-DOPA DDC DOPA Decarboxylase L-DOPA->DDC Dopamine Dopamine DDC->Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Receptors Adrenergic/Dopaminergic Receptors Dopamine->Receptors Norepinephrine Norepinephrine DBH->Norepinephrine PNMT PNMT Norepinephrine->PNMT Norepinephrine->Receptors Epinephrine Epinephrine PNMT->Epinephrine Epinephrine->Receptors Signaling Downstream Signaling (cAMP, IP3/DAG) Receptors->Signaling NMDAR NMDA Receptor Antagonism->NMDAR

Figure 2: Major metabolic and signaling pathways of L-phenylalanine.
TargetActivityQuantitative ValueReference
NMDA Receptor (Glycine Site)Competitive AntagonistKB = 573 µM[1]
NMDA ReceptorAntagonistIC50 = 1.71 ± 0.24 mM[2][3]
α2δ Ca2+ ChannelsAntagonistKi = 980 nM[1]

Glycine

Glycine is the simplest amino acid and functions as a critical inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem. It also acts as a co-agonist at NMDA receptors and exhibits cytoprotective and anti-inflammatory properties.

Glycine's inhibitory effects are mediated by its binding to glycine receptors (GlyRs), which are ligand-gated chloride ion channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.

As a co-agonist at NMDA receptors, glycine binding is required, in addition to glutamate (B1630785) binding, for the channel to open and allow calcium influx. This role is crucial for synaptic plasticity, learning, and memory.

Glycine's anti-inflammatory effects are thought to be mediated, in part, by the activation of GlyRs on immune cells such as macrophages.[4] This can lead to a decrease in intracellular calcium levels and subsequent inhibition of the production of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10.[5][6]

cluster_inhibitory Inhibitory Synapse cluster_excitatory Excitatory Synapse cluster_immune Immune Cell (e.g., Macrophage) Gly_I Glycine GlyR Glycine Receptor Gly_I->GlyR Cl_influx Cl- Influx GlyR->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Gly_E Glycine (Co-agonist) NMDAR NMDA Receptor Gly_E->NMDAR Glu Glutamate Glu->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Plasticity Synaptic Plasticity Ca_influx->Plasticity Gly_M Glycine GlyR_M Glycine Receptor Gly_M->GlyR_M Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6)↓ GlyR_M->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokines (IL-10)↑ GlyR_M->Anti_inflammatory

Figure 3: Key signaling roles of glycine in different cell types.
Target/ProcessActivityQuantitative ValueReference
Glycine Receptor (α1 subunit)AgonistEC50 = 30-120 µM[7]
Glycine ReceptorFull AgonistEC50 = 190 ± 20 µM[8]
NMDA Receptor (GluN1/GluN2A)Co-agonistEC50 ≈ 1-3 µM[9]
Inflammation (LPS-stimulated macrophages)Anti-inflammatoryInhibition of NO production[10]
Type 2 Diabetes PatientsAnti-inflammatoryDecrease in pro-inflammatory cytokines[11]

This compound as a Structural Motif in Bioactive Peptides

The this compound dipeptide sequence is a recurring motif in several endogenous and synthetic bioactive peptides, where it contributes to the peptide's overall conformation and interaction with its target receptor.

Substance P

Substance P is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) involved in nociception, inflammation, and vasodilation.[12] Its C-terminal fragment is crucial for its biological activity, binding to the neurokinin-1 (NK1) receptor.[13] The Phe-Phe-Gly sequence is part of this critical C-terminal region. Studies on C-terminal fragments have shown that while shorter fragments have reduced activity, the octapeptide (containing the Phe-Phe-Gly sequence) can be even more potent than the full-length Substance P in some assays.[14]

Dermorphin (B549996)

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a potent and selective µ-opioid receptor agonist originally isolated from the skin of South American frogs.[15] The N-terminal tetrapeptide, Tyr-D-Ala-Phe-Gly, is the minimal sequence required for its agonistic activity.[15] Analogs of dermorphin have been synthesized and tested for their analgesic properties, with some exhibiting subnanomolar affinity for the µ-opioid receptor.[16]

CompoundTargetActivityQuantitative Value (IC50)Reference
Dermorphinµ-Opioid ReceptorAgonist0.2 nM[16]
[D-Orn(COCH₂Br)²]dermorphinµ-Opioid ReceptorAffinity Label0.1 nM[16]
Dermorphin Analog (D2)µ-Opioid ReceptorAgonist10⁻⁹ - 10⁻⁶ M (in GPI assay)[17]
Dermorphin [D-Arg², Lys⁴] (1-4) amide (DALDA)µ-Opioid ReceptorAgonist0.14 µM (inhibition of capsaicin-induced Ca²⁺ increase)[18]
This compound Motifs in Protein-Protein Interactions

Repetitive this compound (FG) motifs are characteristic features of nucleoporins, the proteins that form the nuclear pore complex (NPC). These FG-repeats create a permeability barrier and serve as docking sites for transport receptors like importin-β during the translocation of cargo into the nucleus.[19][20] The interaction between importin-β and the FG-repeats is transient and of low affinity, allowing for rapid association and dissociation as the transport complex moves through the NPC.[21]

This compound in Research and as a Bioactive Analog

Enzyme Inhibition

While the simple this compound dipeptide has not been reported as a potent enzyme inhibitor, dipeptides containing a sterically constrained analog of phenylalanine, (E)-2,3-methanophenylalanine (ΔEPhe), linked to phenylalanine or leucine (B10760876) (structurally similar to this compound), have been shown to be competitive inhibitors of chymotrypsin (B1334515).[22]

InhibitorTarget EnzymeInhibition ModeQuantitative Value (Ki)Reference
H-(2R,3S)-ΔEPhe-Phe-OMeChymotrypsinCompetitive0.16 mM[22]
Enzyme Substrates

The this compound peptide bond can be cleaved by certain proteases. This property is exploited in the design of synthetic enzyme substrates. A notable example is N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG), which is used as a chromogenic substrate in assays to measure the activity of Angiotensin-Converting Enzyme (ACE). The cleavage of the this compound bond by ACE leads to a decrease in absorbance, which can be monitored spectrophotometrically.

Experimental Protocols

Chymotrypsin Inhibition Assay

This protocol is adapted for determining the inhibitory activity of dipeptides against α-chymotrypsin using N-Benzoyl-L-tyrosine ethyl ester (BTEE) as the substrate.[23]

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE)

  • Trizma-base buffer (80 mM, pH 7.8 at 25°C) containing 0.1 M CaCl₂

  • Methanol (B129727)

  • 1 mM HCl

  • Inhibitor stock solution (e.g., this compound analog)

  • Spectrophotometer capable of measuring absorbance at 256 nm

  • Thermostatted cuvette holder

Procedure:

  • Reagent Preparation:

    • Prepare the Trizma-base buffer and adjust the pH to 7.8 at 25°C.

    • Prepare the BTEE substrate solution (e.g., 1.18 mM in 50% methanol/water).

    • Prepare an α-chymotrypsin stock solution (e.g., 1 mg/mL in cold 1 mM HCl) and dilute to a working concentration (e.g., 10-30 µg/mL).

    • Prepare serial dilutions of the inhibitor in the appropriate solvent.

  • Assay:

    • Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

    • In a cuvette, combine 1.5 mL of the Trizma-base buffer and 1.4 mL of the BTEE solution. Add a volume of the inhibitor solution and a corresponding volume of solvent for the control.

    • Incubate for 4-5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 0.1 mL of the diluted chymotrypsin solution.

    • Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (ΔA₂₅₆/minute) from the linear portion of the curve for both the control and inhibitor reactions.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

    • For competitive inhibitors, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Prepare_Reagents Prepare Reagents (Buffer, BTEE, Enzyme, Inhibitor) Setup_Reaction Set up Reaction in Cuvette (Buffer, BTEE, Inhibitor/Solvent) Prepare_Reagents->Setup_Reaction Equilibrate Equilibrate to 25°C Setup_Reaction->Equilibrate Initiate_Reaction Initiate with Chymotrypsin Equilibrate->Initiate_Reaction Measure_Absorbance Measure ΔA256/min Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50_Ki Determine IC50 and Ki Calculate_Inhibition->Determine_IC50_Ki

Figure 4: Experimental workflow for the chymotrypsin inhibition assay.
ACE Inhibition Assay using FAPGG

This protocol describes the measurement of ACE inhibitory activity using FAPGG as a substrate.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG)

  • HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl₂

  • Test inhibitor (e.g., peptide hydrolysate)

  • Captopril (B1668294) (positive control)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 37°C incubator

Procedure:

  • Reagent Preparation:

    • Dissolve FAPGG in the HEPES buffer to a final concentration of 0.8 mM.

    • Dissolve ACE in the buffer to a suitable working concentration (e.g., 175 ± 10 units/L).

    • Prepare serial dilutions of the test inhibitor and captopril in the buffer.

  • Assay:

    • In a 96-well plate, add the test inhibitor or control to the wells.

    • Add the ACE solution to each well and pre-incubate at 37°C for a specified time (e.g., 5 minutes).

    • Initiate the reaction by adding the FAPGG substrate solution.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Antioxidant Activity Assays (DPPH and ABTS)

These are common spectrophotometric assays to evaluate the radical scavenging capacity of peptides.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test peptide

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol.

  • Prepare serial dilutions of the test peptide and positive control.

  • In a test tube or microplate well, mix the peptide solution with the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide

  • Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to react in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the test peptide or positive control to the diluted ABTS•+ solution.

  • Incubate at room temperature for a defined time (e.g., 30 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

Conclusion

While the dipeptide this compound does not exhibit significant direct biological activity as a signaling molecule, its importance in biological systems is undeniable. It serves as a readily bioavailable source of its constituent amino acids, L-phenylalanine and glycine, which have profound and diverse physiological effects, from neurotransmission to inflammation modulation. Furthermore, the this compound motif is a key structural element in a variety of potent bioactive peptides, influencing their receptor binding and efficacy. The study of this compound and its analogs continues to provide valuable insights into enzyme kinetics, peptide design, and the fundamental processes of protein metabolism. This guide has provided a comprehensive overview of the current understanding of the biological relevance of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

References

An In-depth Technical Guide on the Discovery and History of Phenylalanyl-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-glycine (Phe-Gly), a dipeptide composed of the amino acids L-phenylalanine and glycine (B1666218), represents a fundamental building block in the vast landscape of peptide chemistry and biochemistry. Its history is intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century, which established the "peptide bond" theory and laid the groundwork for synthetic peptide chemistry. While the specific first synthesis of Phenylalanyl-glycine is not prominently documented in a singular, seminal publication, its creation was an inevitable outcome of the methodologies developed in Fischer's laboratory. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed hypothetical experimental protocols for its synthesis based on early 20th-century techniques, and a summary of its physicochemical properties. Furthermore, it explores the inferred biological significance of Phenylalanyl-glycine, drawing from the known roles of its constituent amino acids and the general physiological functions of dipeptides. This document serves as a thorough resource for professionals in chemistry, biochemistry, and drug development, offering insights into the foundational principles of peptide science through the lens of this simple yet significant dipeptide.

Discovery and Historical Context

The journey to understanding and synthesizing Phenylalanyl-glycine begins with the groundbreaking research of German chemist Emil Fischer. Awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses, Fischer's subsequent focus shifted to the structure of proteins. He proposed the revolutionary theory that proteins are long chains of amino acids linked by what he termed "peptide bonds." To substantiate this hypothesis, Fischer and his colleagues embarked on the systematic synthesis of peptides.

In 1901, Fischer and Ernest Fourneau reported the synthesis of the first dipeptide, glycyl-glycine. This achievement was a cornerstone of protein chemistry, and the methods they developed were broadly applicable to other amino acids. While a specific publication heralding the first synthesis of Phenylalanyl-glycine is not readily apparent in the historical record, it is almost certain that it was synthesized in the early 20th century using the techniques established by Fischer's group. These early methods, though laborious by modern standards, were the first to allow for the controlled formation of a peptide bond between two different amino acids.

Physicochemical Properties of Phenylalanyl-glycine

Quantitative data for Phenylalanyl-glycine is summarized in the table below. It is important to note that this data is derived from modern analytical techniques, as detailed characterization data from the early 20th century is not available.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance White to off-white solid
Solubility Soluble in water
CAS Number 721-90-4
IUPAC Name 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid
LogP -2.29 (Extrapolated)
pKa (Predicted) pKa₁: 3.2 (Carboxylic Acid), pKa₂: 8.0 (Amine)

Experimental Protocols: Historical Synthesis

The following is a detailed, albeit reconstructed, experimental protocol for the synthesis of L-Phenylalanyl-glycine based on the methods developed by Emil Fischer in the early 1900s. This liquid-phase synthesis approach was the standard before the advent of solid-phase peptide synthesis.

Fischer's α-Haloacyl Halide Method

This method involves the reaction of an α-haloacyl halide with an amino acid ester, followed by amination and hydrolysis.

Objective: To synthesize L-Phenylalanyl-glycine.

Methodology:

  • Preparation of α-Bromophenylacetyl Chloride:

    • L-Phenylalanine is treated with phosphorus pentachloride (PCl₅) and bromine (Br₂) to replace the α-amino group with a bromine atom, yielding α-bromo-β-phenylpropionic acid.

    • The resulting α-bromo acid is then reacted with thionyl chloride (SOCl₂) to form the highly reactive α-bromo-β-phenylpropionyl chloride.

  • Esterification of Glycine:

    • Glycine is esterified by refluxing with ethanol (B145695) in the presence of a strong acid catalyst (e.g., gaseous HCl) to produce glycine ethyl ester hydrochloride. This protects the carboxylic acid functionality of glycine.

  • Peptide Bond Formation:

    • α-Bromo-β-phenylpropionyl chloride is slowly added to a solution of glycine ethyl ester in an inert solvent at low temperature. The amino group of the glycine ester acts as a nucleophile, attacking the acyl chloride to form the peptide bond, yielding the ethyl ester of α-bromo-β-phenylpropionyl-glycine.

  • Amination:

    • The resulting dipeptide ester is treated with a concentrated solution of ammonia (B1221849) in a sealed tube at room temperature for several days. This step replaces the α-bromo group with an amino group via nucleophilic substitution, forming L-Phenylalanyl-glycine ethyl ester.

  • Saponification (Hydrolysis):

    • The dipeptide ester is then hydrolyzed using a mild base (e.g., sodium hydroxide) followed by neutralization with acid to yield the final product, L-Phenylalanyl-glycine.

  • Purification:

    • The final product is purified by repeated recrystallization from water or ethanol-water mixtures.

Workflow Diagram: Fischer's α-Haloacyl Halide Method

Fischer_Synthesis Phe L-Phenylalanine Bromo_acid α-Bromo-β-phenylpropionic acid Phe->Bromo_acid PCl₅, Br₂ Bromo_chloride α-Bromo-β-phenylpropionyl chloride Bromo_acid->Bromo_chloride SOCl₂ Peptide_ester α-Bromo-β-phenylpropionyl-glycine ethyl ester Bromo_chloride->Peptide_ester Peptide Bond Formation Gly Glycine Gly_ester Glycine ethyl ester Gly->Gly_ester Ethanol, HCl Gly_ester->Peptide_ester PheGly_ester L-Phenylalanyl-glycine ethyl ester Peptide_ester->PheGly_ester Ammonia PheGly L-Phenylalanyl-glycine PheGly_ester->PheGly Hydrolysis

Caption: Workflow for the historical synthesis of L-Phenylalanyl-glycine using Fischer's α-haloacyl halide method.

Biological Significance and Inferred Signaling Roles

Direct signaling pathways initiated by Phenylalanyl-glycine have not been extensively characterized. However, its biological role can be inferred from the functions of its constituent amino acids and the general physiological behavior of dipeptides. Phenylalanyl-glycine is a product of protein digestion and can be absorbed from the gastrointestinal tract.[1]

  • Nutrient Source: Like other dipeptides, Phenylalanyl-glycine can be absorbed by intestinal cells more efficiently than free amino acids via peptide transporters such as PepT1. Once absorbed, it can be hydrolyzed into its constituent amino acids, L-phenylalanine and glycine, which then become available for protein synthesis and other metabolic processes.

  • Precursor to Neurotransmitters and other Biomolecules: L-phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. Glycine itself acts as an inhibitory neurotransmitter in the central nervous system and is also a co-agonist at NMDA receptors, playing a role in excitatory neurotransmission.

  • Potential for Bioactivity: While not definitively established for Phenylalanyl-glycine, other dipeptides have been shown to exert various physiological effects, such as anti-inflammatory, antioxidant, and antihypertensive activities.[2] The biological activity of Phenylalanyl-glycine warrants further investigation.

Logical Relationship Diagram: Inferred Biological Roles of Phenylalanyl-glycine

Biological_Role PheGly Phenylalanyl-glycine Absorption Intestinal Absorption (e.g., PepT1) PheGly->Absorption Hydrolysis Intracellular Hydrolysis Absorption->Hydrolysis Phe L-Phenylalanine Hydrolysis->Phe Gly Glycine Hydrolysis->Gly Protein_Synthesis Protein Synthesis Phe->Protein_Synthesis Tyrosine Tyrosine Phe->Tyrosine Gly->Protein_Synthesis Neurotransmission_Inhibitory Inhibitory Neurotransmitter Gly->Neurotransmission_Inhibitory NMDA_Coagonist NMDA Receptor Co-agonist Gly->NMDA_Coagonist Catecholamines Dopamine, Norepinephrine, Epinephrine Tyrosine->Catecholamines

Caption: Inferred metabolic and signaling roles of Phenylalanyl-glycine based on its constituent amino acids.

Conclusion

Phenylalanyl-glycine, while a simple dipeptide, holds a significant place in the history of biochemistry. Its synthesis, made possible by the pioneering work of Emil Fischer, was a crucial step in validating the peptide theory of protein structure. While the specific historical details of its initial discovery are not as well-documented as some other seminal findings, the methodologies of the time provide a clear path to its creation. Today, Phenylalanyl-glycine continues to be relevant in the study of peptide chemistry, metabolism, and as a fundamental building block in more complex peptide structures. This guide has provided a comprehensive overview of its historical context, a plausible early synthetic route, its physicochemical properties, and its inferred biological roles, offering a valuable resource for researchers and professionals in the field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Conformation of Phenylalanyl-glycine (Phe-Gly)

This technical guide provides a comprehensive analysis of the structure and conformation of the dipeptide Phenylalanyl-glycine (this compound). We delve into its conformational parameters, the experimental methodologies used for its characterization, and its relevance in biological systems and drug development.

Introduction to this compound Structure

The dipeptide Phenylalanyl-glycine (this compound) is an oligopeptide composed of two amino acids: the aromatic Phenylalanine (Phe) and the structurally simple Glycine (B1666218) (Gly). The spatial arrangement of these residues is a critical determinant of the dipeptide's physicochemical properties and biological activity.[1] In the solid state and in aqueous solutions, peptides like this compound typically exist as zwitterions, where the N-terminal amino group is protonated (-NH₃⁺) and the C-terminal carboxyl group is deprotonated (-COO⁻), resulting in a net neutral charge.[2]

The conformation of a peptide's backbone is primarily defined by a set of torsion angles, or dihedral angles.[1] The inherent flexibility of the Glycine residue, which lacks a side chain, grants this compound greater conformational freedom compared to peptides with more sterically hindered residues.[1] Conversely, the bulky benzyl (B1604629) side chain of Phenylalanine imposes significant conformational constraints that influence the adoption of specific secondary structures.[1] Understanding these structural nuances is paramount for the rational design of peptide-based therapeutics and biomaterials.[1]

Conformational Parameters: Dihedral Angles

The three-dimensional structure of the this compound backbone and its side chain is quantitatively described by several key dihedral angles:

  • Phi (φ): Describes the rotation around the N-Cα bond.

  • Psi (ψ): Describes the rotation around the Cα-C' bond.

  • Omega (ω): Describes the rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, it is typically planar, with ω values close to 180° (trans conformation) or 0° (cis conformation). The trans configuration is energetically more favorable for non-proline residues.

  • Chi (χ): Describes the rotation of the amino acid side chain. For Phenylalanine, χ₁ defines the rotation around the Cα-Cβ bond, and χ₂ defines the rotation around the Cβ-Cγ bond.

These angles collectively define the peptide's location on a Ramachandran plot, which maps the sterically allowed φ and ψ angles for each residue.

Data Presentation: Quantitative Conformational Analysis

The following tables summarize crystallographic and dihedral angle data for peptides closely related to this compound, providing quantitative insight into their preferred solid-state conformations.

Table 1: Crystallographic Data for Glycyl-L-phenylalanine

ParameterValueReference
Crystal SystemMonoclinic[2]
Space GroupP2₁[2]
Unit Cell Dimensionsa = 10.95 Å, b = 15.68 Å, c = 6.06 Å[2]
β Angle93.5°[2]

Preliminary data has been established, though a full set of bond lengths and angles for the pure crystalline form is not widely available. Studies on its salts indicate an essentially planar region from the Gly nitrogen to the Phe α-carbon, with the carboxyl and phenyl groups significantly twisted out of this plane.[2]

Table 2: Dihedral Angles of Phenylalanine-Containing Peptides from X-ray Crystallography

PeptideResidueφ (°)ψ (°)ω (°)χ₁ (°)χ₂ (°)Reference
t-Boc-Gly-L-PheGly-88.0-14.5176.4--[3]
Phe-164.7170.3-52.085.8[3]
L-Phe-Gly-GlyPhe-116.2178.8175.5-127.0[4]
Gly₁-89.7-28.9-174.9--[4]
Gly₂134.97.8 / -172.6---[4]

Note: The data for L-Phe-Gly-Gly represents a tripeptide, providing context for the conformation of a this compound unit within a larger chain. The peptide backbone is folded.[4]

Experimental Protocols for Conformational Analysis

The determination of this compound's structure and conformation relies on several key experimental and computational techniques.

X-ray Crystallography

X-ray crystallography is a primary method for determining the precise atomic and molecular structure of a molecule in its crystalline form.[5] By measuring the angles and intensities of diffracted X-rays, a three-dimensional electron density map of the crystal is produced, revealing atomic positions and bonding information.[5]

Detailed Experimental Protocol:

  • Peptide Crystallization: The first and often most challenging step is to obtain high-quality crystals of the this compound dipeptide.[6]

    • Method: The vapor diffusion method is commonly used.[7] A concentrated solution of the purified peptide is mixed with a crystallization buffer (containing salts, buffers, and precipitating agents) and allowed to equilibrate with a larger reservoir of the precipitating agent.[6]

    • Conditions: Hundreds of conditions may be screened, varying factors like pH, temperature, peptide concentration, and the chemical nature of the precipitant (e.g., polyethylene (B3416737) glycol, magnesium sulfate).[6][7] Crystals form over days, weeks, or months as the precipitant slowly draws water out of the peptide solution, causing it to become supersaturated and crystallize.[6]

  • X-ray Diffraction Data Collection:

    • A suitable crystal is mounted and exposed to an intense beam of X-rays, typically from a synchrotron source.[8]

    • The crystal diffracts the X-rays into a characteristic pattern of spots (reflections).[8]

    • The intensities and positions of these reflections are recorded by a detector, such as a CCD image sensor or an area detector.[5]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Initial phases for the structure factors are estimated using computational methods (e.g., direct methods).

    • An initial electron density map is calculated, into which a model of the this compound molecule is built.[5]

    • This model is then refined computationally against the experimental data to improve the fit and finalize the atomic coordinates. The quality of the final structure is assessed using metrics like the R-factor and R-free.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing a complementary view to the static solid-state picture from X-ray crystallography.

Detailed Experimental Protocol:

  • Sample Preparation:

    • A sample of the this compound peptide (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of ~600 µL in a 5 mm NMR tube.[9]

    • For certain experiments, isotopic labeling of the peptide with ¹⁵N and/or ¹³C is required to enhance signal sensitivity and resolution. This is achieved by expressing the peptide in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.[10]

    • The quality of the sample is checked to ensure the peptide is properly folded and not aggregated using a simple 1D proton NMR spectrum.[10]

  • NMR Data Acquisition:

    • The sample is placed in a high-field NMR spectrometer.

    • A series of 1D and 2D NMR experiments are performed:

      • 1D ¹H NMR: Provides initial information on the chemical environment of protons.

      • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

      • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds, which is crucial for assigning backbone and side-chain protons.[11]

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. This provides the distance restraints necessary for 3D structure calculation.[9]

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment yields a spectrum where each peak corresponds to a specific N-H bond, providing a unique fingerprint of the peptide backbone.[10]

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: All proton signals are assigned to specific atoms in the this compound molecule using the combination of COSY and TOCSY spectra.

    • Constraint Extraction: NOESY cross-peaks are translated into upper-limit distance constraints between pairs of protons. Vicinal coupling constants (e.g., ³J(HN,Hα)) can be used to derive dihedral angle (φ) restraints.

    • Structure Calculation: A computational protocol (e.g., simulated annealing or molecular dynamics) is used to generate a family of 3D structures that are consistent with the experimental restraints. The final result is an ensemble of structures representing the conformational state of this compound in solution.[9]

Computational Modeling

Computational methods are used to explore the conformational landscape of peptides beyond what is captured in a single crystal structure or an average solution state.[12]

  • Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms in the peptide over time by solving Newton's equations of motion. It allows researchers to observe conformational transitions and characterize the flexibility of the this compound dipeptide.[13]

  • Energy Minimization: These calculations are used to find the lowest energy (most stable) conformations of the peptide. By systematically rotating the dihedral angles (φ, ψ), an energy surface or Ramachandran plot can be generated, showing the preferred conformational regions for the dipeptide.[14]

Visualizations: Workflows and Relationships

experimental_workflow_xray cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synth Peptide Synthesis & Purification Cryst Crystallization Screening (Vapor Diffusion) Synth->Cryst Harvest Harvest & Mount Crystal Cryst->Harvest Xray Expose to X-ray Beam Harvest->Xray Diff Collect Diffraction Pattern Xray->Diff Process Process Data (Indexing, Scaling) Diff->Process Phase Phase Determination Process->Phase Model Model Building Phase->Model Refine Refinement & Validation Model->Refine PDB Final Structure (PDB) Refine->PDB

Caption: Workflow for this compound structure determination using X-ray crystallography.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Calculation Synth Peptide Synthesis (with Isotopic Labeling if needed) Dissolve Dissolve in Deuterated Solvent Synth->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer Place in Spectrometer (Tune, Lock, Shim) Tube->Spectrometer Acquire Acquire 1D & 2D Spectra (COSY, TOCSY, NOESY) Spectrometer->Acquire Assign Resonance Assignment Acquire->Assign Restraints Extract Distance & Angle Restraints (NOEs, J-couplings) Assign->Restraints Calc Structure Calculation (Simulated Annealing) Restraints->Calc Ensemble Final Structure Ensemble Calc->Ensemble

Caption: Workflow for this compound conformation analysis using NMR spectroscopy.

logical_relationship cluster_peptide Peptide Structure cluster_methods Analytical Methods Seq Primary Structure (this compound Sequence) Conf 3D Conformation (Defined by φ, ψ, χ angles) Seq->Conf determines Xray X-ray Crystallography (Solid State) Conf->Xray probes NMR NMR Spectroscopy (Solution State) Conf->NMR probes Comp Computational Modeling (Energy Landscape) Conf->Comp explores

Caption: Relationship between this compound structure and analytical methods.

Biological Significance and Applications

This compound (FG) motifs are of significant biological importance. They are famously found in nucleoporins, the proteins that form the nuclear pore complex (NPC). The FG-repeats create a selective barrier that regulates the transport of molecules between the cytoplasm and the nucleus.[15] Karyopherins, such as importin-β, bind to these FG motifs to facilitate this transport.[15]

In the realm of drug development, this compound sequences are incorporated into various peptide-based therapeutics. For example, the tetrapeptide H-Phe-Gly-Phe-Gly-OH is used as a building block in peptide synthesis to create molecules for studying protein interactions and enzyme activity.[16] Furthermore, cleavable linkers containing Gly-Phe sequences, such as Gly-Phe-Lys (GFK), are being evaluated in radiopharmaceuticals to reduce renal radioactivity and improve tumor targeting.[17] These linkers are designed to be stable in plasma but cleaved by enzymes at the target site or in the kidneys to release smaller, more easily cleared radiometabolites.[17]

Conclusion

The conformation of Phenylalanyl-glycine is a result of the interplay between the flexibility of the glycine residue and the steric constraints of the phenylalanine side chain. Its structure can be comprehensively characterized through a combination of high-resolution experimental techniques like X-ray crystallography and NMR spectroscopy, complemented by computational modeling. The resulting structural data, particularly the dihedral angles, provides a foundational understanding for its role in biological processes, such as nuclear transport, and informs its application in the design of advanced peptide-based drugs and diagnostic agents.

References

An In-depth Technical Guide on the Solubility of Phenylalanyl-Glycine (Phe-Gly)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the dipeptide Phenylalanyl-Glycine (Phe-Gly). It includes available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to be a valuable resource for researchers and professionals working with this dipeptide in various scientific and drug development applications.

Quantitative Solubility Data

The solubility of this compound, like many peptides, is influenced by the solvent, temperature, and the application of physical methods such as sonication and heating. Below is a summary of the available quantitative solubility data for this compound in common laboratory solvents.

SolventTemperatureMethod/ConditionsSolubility
WaterNot SpecifiedPredicted~0.7 g/L
Water60°CExperimental (with ultrasonication and heating)20 mg/mL
DMSONot SpecifiedExperimental (with warming and pH adjustment)11.11 mg/mL
EthanolNot SpecifiedNo quantitative data availableData Not Available
MethanolNot SpecifiedNo quantitative data availableData Not Available

Note: The experimental values represent achievable concentrations under specific conditions and may not reflect the thermodynamic equilibrium solubility at room temperature. The solubility of peptides can be significantly influenced by pH. For this compound, which is a zwitterionic molecule, solubility is generally lowest at its isoelectric point (pI) and increases in acidic or basic solutions where the molecule carries a net charge.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method and UV-Vis Spectroscopy

This protocol details the steps for determining the equilibrium solubility of this compound in a given solvent using the widely accepted shake-flask method, followed by quantification using UV-Vis spectroscopy. The presence of the phenylalanine residue in this compound allows for direct spectrophotometric quantification due to its aromatic ring.

2.1. Principle

An excess amount of the solid dipeptide is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dipeptide in the saturated solution is determined by measuring its absorbance of ultraviolet light.

2.2. Materials and Equipment

  • Phenylalanyl-Glycine (this compound) powder

  • Solvent of interest (e.g., deionized water, ethanol, phosphate-buffered saline)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Incubator shaker or water bath with shaking capabilities

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

2.3. Procedure

2.3.1. Preparation of Standard Solutions and Calibration Curve

  • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

  • Perform a series of dilutions of the stock solution to create a set of standard solutions with at least five different concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 257 nm, but should be determined experimentally).

  • Plot a graph of absorbance versus concentration to generate a standard calibration curve. Determine the equation of the line and the R² value.

2.3.2. Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent.

  • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).

  • Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at the λmax.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G start Start prep_standards Prepare this compound Standard Solutions start->prep_standards add_excess Add Excess this compound to Solvent start->add_excess gen_calib Generate Calibration Curve (UV-Vis Spectroscopy) prep_standards->gen_calib calculate Calculate Solubility using Calibration Curve gen_calib->calculate equilibrate Equilibrate in Shaker Incubator add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->separate measure_abs Measure Absorbance of Supernatant separate->measure_abs measure_abs->calculate end End calculate->end

Workflow for Determining this compound Solubility.

Spectroscopic Profile of Phenylalanyl-glycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze the dipeptide Phenylalanyl-glycine (Phe-Gly). Phenylalanyl-glycine, a dipeptide composed of phenylalanine and glycine (B1666218), serves as a fundamental model in peptide and protein chemistry.[1][2] Its analysis is crucial for understanding peptide structure, folding, and interactions. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of this dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of Phenylalanyl-glycine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Key ¹H NMR Spectral Features

In an aqueous solution, the proton NMR spectrum of Phenylalanyl-glycine will exhibit characteristic signals for the phenylalanine and glycine residues. The aromatic protons of the phenylalanine side chain typically appear in the range of 6.5 to 7.5 ppm.[3] The α-protons of both amino acid residues and the protons of the glycine backbone are also key identifiers. Glycine is unique as it is the only amino acid with two α-protons, which can sometimes have distinct chemical shifts.[3]

Key ¹³C NMR Spectral Features

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons of both residues, and the carbons of the phenyl ring.

Table 1: Summary of Expected NMR Chemical Shifts for Phenylalanyl-glycine

Atom Residue Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
α-CHPhenylalanine~4.0 - 4.5~55 - 60
β-CH₂Phenylalanine~2.8 - 3.2~35 - 40
Aromatic CHPhenylalanine~7.2 - 7.4~125 - 130 (ortho, meta), ~135 (para)
Amide NHPeptide Bond~8.0 - 8.5N/A
α-CH₂Glycine~3.8 - 4.2~40 - 45
Carboxyl OHGlycineVariable (depends on pH)~170 - 175
Carbonyl C=OPeptide BondN/A~170 - 175

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of Phenylalanyl-glycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
  • Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.
  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Acquire a ¹H NMR spectrum using a standard pulse sequence.
  • Acquire a ¹³C NMR spectrum, potentially using a proton-decoupled pulse sequence to simplify the spectrum.
  • Two-dimensional NMR experiments like COSY and TOCSY can be performed to establish proton-proton correlations and assign specific resonances.[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of Phenylalanyl-glycine, confirming its identity and sequence.

Expected Mass Spectra

The monoisotopic molecular weight of Phenylalanyl-glycine (C₁₁H₁₄N₂O₃) is 222.1004 g/mol .[1][4] In mass spectrometry, it is common to observe the protonated molecule [M+H]⁺ at m/z 223.1077 or adducts with other ions like sodium [M+Na]⁺ at m/z 245.0897.[5]

Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) provides structural information through fragmentation of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion of Phenylalanyl-glycine will typically result in characteristic b- and y-ions due to cleavage of the peptide bond.

Table 2: Predicted MS/MS Fragmentation Ions for Phenylalanyl-glycine [M+H]⁺

Ion Type Sequence Predicted m/z
b₁Phe148.07
y₁Gly76.04
Experimental Protocol for LC-MS/MS

1. Sample Preparation:

  • Prepare a dilute solution of Phenylalanyl-glycine in a suitable solvent compatible with the mobile phase (e.g., water with 0.1% formic acid).

2. Instrumentation and Data Acquisition:

  • Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or ion trap instrument).
  • Inject the sample onto an appropriate HPLC column (e.g., C18) for separation.
  • Ionize the sample using electrospray ionization (ESI) in positive ion mode.
  • Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
  • Perform a product ion scan on the precursor ion (m/z 223.1) to obtain the MS/MS fragmentation spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups in Phenylalanyl-glycine, providing a characteristic fingerprint of the molecule.

Key IR Absorption Bands

The IR spectrum of Phenylalanyl-glycine will be dominated by absorptions from the amide bond, the carboxylic acid, the amino group, and the aromatic ring. Studies on the related tripeptide Phenylalanyl-glycyl-glycine have shown characteristic IR spectra in the 3000-4000 cm⁻¹ region.[6][7]

Table 3: Characteristic IR Absorption Frequencies for Phenylalanyl-glycine

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Amine & Amide)Stretching3200 - 3400
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1700 - 1725
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1510 - 1570
C=C (Aromatic)Stretching1450 - 1600
Experimental Protocol for FTIR Spectroscopy

1. Sample Preparation:

  • For solid-state analysis, prepare a KBr pellet by mixing a small amount of Phenylalanyl-glycine with dry KBr powder and pressing it into a transparent disk.
  • Alternatively, attenuated total reflectance (ATR) can be used with the neat solid sample.

2. Instrumentation and Data Acquisition:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.
  • Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
  • Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting and quantifying Phenylalanyl-glycine due to the UV absorbance of the phenylalanine residue.

Expected UV-Vis Absorption

The aromatic side chain of phenylalanine gives rise to a characteristic absorption maximum at approximately 258 nm.[8] A second, more intense absorption peak occurs at around 198 nm.[8] The optical activity of proteins in the near UV is directly related to the electronic structure and optical absorption of aromatic amino acids.[9]

Table 4: UV-Vis Absorption Maxima for Phenylalanyl-glycine

Chromophore λmax (nm)
Phenyl Ring~258
Peptide Bond / Phenyl Ring~198
Experimental Protocol for UV-Vis Spectroscopy

1. Sample Preparation:

  • Dissolve a known concentration of Phenylalanyl-glycine in a UV-transparent solvent (e.g., water, phosphate (B84403) buffer).
  • Use a quartz cuvette for measurements in the UV range.

2. Instrumentation and Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.
  • Record the absorbance spectrum from approximately 190 nm to 400 nm.
  • Use the solvent as a blank to zero the instrument.
  • The concentration of the dipeptide can be determined using the Beer-Lambert law if the molar absorptivity is known.

Visualized Workflows

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample Phenylalanyl-glycine Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR MS Mass Spectrometry (MS, MS/MS) Dissolution->MS IR IR Spectroscopy (FTIR) Dissolution->IR UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR_Data Structure Elucidation Chemical Shifts NMR->NMR_Data MS_Data Molecular Weight Sequence Confirmation MS->MS_Data IR_Data Functional Group Identification IR->IR_Data UVVis_Data Quantification Concentration UVVis->UVVis_Data

Caption: General workflow for the spectroscopic analysis of Phenylalanyl-glycine.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow Sample This compound Solution HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Analysis Data Analysis (Fragmentation Pattern) MS2->Analysis

Caption: Experimental workflow for LC-MS/MS analysis of Phenylalanyl-glycine.

References

The Therapeutic Landscape of Phenylalanyl-Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The dipeptide Phenylalanyl-Glycine (Phe-Gly) is a fundamental constituent of protein catabolism. While its direct therapeutic applications as a standalone agent are limited due to rapid hydrolysis into its constituent amino acids, its structural motifs and derivatives possess significant pharmacological potential. This technical guide explores the therapeutic applications stemming from this compound, focusing on three primary areas: the biological activities of its constituent amino acids, L-Phenylalanine and Glycine (B1666218); the anticancer and antimicrobial properties of its cyclic form, Cyclo(Phe-Pro) (a related and well-studied cyclic dipeptide containing Phenylalanine); and its role as a scaffold for synthetic therapeutic agents, such as N-phosphorylated dipeptides with analgesic properties. This document provides an in-depth analysis of the mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of this compound

Phenylalanyl-Glycine (this compound) is a dipeptide that serves as a transient intermediate in protein digestion and metabolism. In biological systems, it is swiftly cleaved by peptidases into L-Phenylalanine and Glycine. Consequently, the in vivo biological effects of administering this compound are predominantly attributed to the individual physiological roles of these two amino acids. However, the this compound structure is a valuable pharmacophore. When conformationally constrained into a cyclic form or chemically modified, it gives rise to molecules with distinct and potent therapeutic activities. This guide, therefore, examines the therapeutic potential through the lens of these three interconnected areas.

Therapeutic Potential Derived from Constituent Amino Acids

The primary biological effects of this compound are dictated by the well-characterized activities of L-Phenylalanine and Glycine.

L-Phenylalanine: A Precursor to Neurotransmitters and a Neuromodulator

L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and, subsequently, the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine.[1] This pathway is fundamental for proper neurological function. Additionally, L-Phenylalanine itself can act as a neuromodulator, exhibiting competitive antagonism at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2]

The conversion of L-Phenylalanine into essential catecholamines is a critical pathway with therapeutic implications for neurological and mood disorders.

Catecholamine_Biosynthesis cluster_enzymes Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr BH4, O2 DOPA L-DOPA Tyr->DOPA BH4, O2, Fe2+ Dopamine Dopamine DOPA->Dopamine PLP (B6) Norepinephrine Norepinephrine Dopamine->Norepinephrine Vitamin C, Cu2+ Epinephrine Epinephrine Norepinephrine->Epinephrine SAM PAH Phenylalanine Hydroxylase (PAH) TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Figure 1: Catecholamine Biosynthesis Pathway from L-Phenylalanine.
Glycine: An Inhibitory Neurotransmitter and Potent Anti-inflammatory Agent

Glycine is a non-essential amino acid that functions as an inhibitory neurotransmitter in the central nervous system, primarily in the brainstem and spinal cord. It is also a mandatory co-agonist, along with glutamate, for the activation of NMDA receptors.[3][4] Beyond its role in neurotransmission, glycine exhibits significant cytoprotective and anti-inflammatory properties.

Glycine exerts its anti-inflammatory effects by interfering with the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines. Pre-treatment with glycine can prevent the degradation of the inhibitor of NF-κB (IκB), thereby blocking the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene transcription.[5][6]

Glycine_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane GlyR Glycine Receptor IKK IκB Kinase (IKK) GlyR->IKK Inhibits Glycine Glycine Glycine->GlyR Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Inflammatory_Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB (leading to degradation) NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates

Figure 2: Glycine's Inhibition of the NF-κB Inflammatory Pathway.
Quantitative Data: Neuromodulatory Activity of L-Phenylalanine

The interaction of L-Phenylalanine with the NMDA receptor has been quantified, highlighting its role as a competitive antagonist at the glycine co-agonist site.

CompoundTargetAssay TypeValueUnitReference
L-PhenylalanineNMDA Receptor (Glycine Site)Schild Regression (KB)573µM[1][7]
L-PhenylalanineNMDA-activated currents (INMDA)Patch-clamp (IC50)1710µM[2][8]
L-Phenylalanineα2δ Ca2+ channelsRadioligand Binding (Ki)980nM[1]
L-PhenylalanineGlutamatergic SynapseNeurotransmitter Release Inhibition (IC50)980µM[1]

Table 1: Quantitative Neuromodulatory Activity of L-Phenylalanine.

Therapeutic Potential of Cyclo(Phe-Pro): A Phe-Containing Cyclic Dipeptide

While direct data on Cyclo(this compound) is limited, the closely related and well-studied cyclic dipeptide Cyclo(L-phenylalanyl-L-prolyl), often abbreviated as Cyclo(Phe-Pro) or cFP, demonstrates significant therapeutic potential, particularly in oncology and infectious diseases.

Anticancer Activity

Cyclo(Phe-Pro) has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[1]

The anticancer effect of Cyclo(Phe-Pro) in colon cancer cells (HT-29) is mediated through the activation of the intrinsic apoptotic pathway. This involves the activation of caspase-3, a key executioner caspase, which subsequently leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5]

Apoptosis_Pathway cFP Cyclo(Phe-Pro) Mitochondria Mitochondria cFP->Mitochondria Induces Stress Pro_Caspase3 Pro-Caspase-3 (Inactive) Mitochondria->Pro_Caspase3 Cytochrome c Release Caspase3 Caspase-3 (Active) Pro_Caspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Figure 3: Proposed Apoptotic Pathway Induced by Cyclo(Phe-Pro).
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA)DMBC29Melanoma9.42[9]
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA)DMBC28Melanoma11.96[9]
Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11)DMBC29Melanoma40.65[9]
Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11)DMBC28Melanoma44.9 (at 72h)[9]

Table 2: In Vitro Anticancer Activity of Phe-Containing Cyclic Peptides.

Antimicrobial Activity

Cyclo(Phe-Pro) exhibits broad-spectrum antimicrobial properties against various fungi and bacteria.

CompoundMicroorganismActivity MetricValue (mg/mL)Reference
Cyclo(L-Phe-L-Pro)Aspergillus fumigatusMIC20
Cyclo(L-Phe-L-Pro)Penicillium roquefortiMIC20

Table 3: Minimum Inhibitory Concentration (MIC) of Cyclo(Phe-Pro) against Fungal Strains. Note: Data on antibacterial activity is more qualitative, indicating broad-spectrum properties.

This compound as a Scaffold for Synthetic Therapeutic Agents

The dipeptide structure of this compound serves as a valuable starting point for the synthesis of novel therapeutic agents. Chemical modification can enhance stability, bioavailability, and potency.

N-Phosphorylated Dipeptides: Potent Analgesics

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activities described.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate (24h) Allow cells to adhere Start->Incubate1 Treat Treat cells with varying concentrations of Test Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent (0.5 mg/mL) to each well Incubate2->Add_MTT Incubate3 Incubate (4h) Allows formazan (B1609692) formation Add_MTT->Incubate3 Solubilize Add Solubilization Agent (e.g., DMSO, Isopropanol) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data Calculate IC50 values Read->Analyze

Figure 4: General Workflow for the MTT Cytotoxicity Assay.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Expose cells to a serial dilution of the test compound (e.g., Cyclo(Phe-Pro)) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol Steps:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound (e.g., Cyclo(Phe-Pro)) in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL), which is then diluted to the final testing concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Hot-Plate Test for Analgesic Activity

This test assesses the response to a thermal pain stimulus in animals to evaluate the efficacy of centrally acting analgesics.

Protocol Steps:

  • Acclimation: Acclimate the animals (typically mice) to the testing room and apparatus.

  • Baseline Measurement: Place each mouse on the hot plate (maintained at a constant temperature, e.g., 55±1°C) and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., N-phosphorylated this compound derivative) via the desired route (e.g., intracerebroventricular, subcutaneous).

  • Post-Treatment Measurement: At specific time intervals after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.

  • Analysis: An increase in reaction latency compared to baseline or a vehicle control group indicates an analgesic effect. Data can be used to calculate the maximum possible effect (%MPE) and determine the ED₅₀ value.

Conclusion

While the dipeptide this compound is primarily a metabolic building block, its constituent components and derivatives hold significant therapeutic promise. The neuromodulatory and anti-inflammatory properties of L-Phenylalanine and Glycine, respectively, provide a basis for applications in neurological and inflammatory conditions. Furthermore, the cyclic dipeptide scaffold, as exemplified by Cyclo(Phe-Pro), offers a robust platform for developing novel anticancer and antimicrobial agents by inducing apoptosis and inhibiting microbial growth. Finally, the chemical modification of the this compound structure, such as through N-phosphorylation, can dramatically enhance potency for specific therapeutic targets, creating powerful new analgesic candidates. Future research should focus on further elucidating the specific mechanisms of action of these compounds, optimizing their pharmacokinetic profiles, and exploring their efficacy in preclinical and clinical settings.

References

Phe-Gly as a Metabolite in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-glycine (Phe-Gly), a dipeptide composed of phenylalanine and glycine, is a naturally occurring metabolite in various biological systems. Primarily formed as an intermediate product of protein catabolism, this compound is also absorbed from dietary sources. Its transport across cellular membranes is facilitated by proton-coupled oligopeptide transporters, PEPT1 and PEPT2. While the primary role of this compound is considered to be a source of its constituent amino acids for cellular metabolism, the broader physiological and potential signaling functions of this and other small peptides are areas of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite, including its metabolic pathways, transport mechanisms, and the analytical methodologies used for its study.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse roles in nutrition, cellular signaling, and as potential therapeutic agents. Phenylalanyl-glycine (this compound) is one such dipeptide that arises from the breakdown of dietary and endogenous proteins. Understanding the biosynthesis, degradation, and transport of this compound is crucial for elucidating its complete metabolic fate and physiological significance. This guide will delve into the known aspects of this compound metabolism, with a focus on mammalian systems, and provide detailed insights into the experimental approaches used to study this dipeptide.

Metabolism of this compound

The metabolic pathways of this compound involve its formation through the breakdown of larger peptides and its subsequent hydrolysis into its constituent amino acids, phenylalanine and glycine.

Biosynthesis

In biological systems, the primary route for the formation of this compound is through the enzymatic proteolysis of polypeptides and proteins. This process is carried out by a class of enzymes known as dipeptidyl peptidases (DPPs) and other endo- and exopeptidases. These enzymes cleave peptide bonds within protein chains, releasing dipeptides and free amino acids.

Proteins Dietary and Endogenous Proteins Polypeptides Polypeptides Proteins->Polypeptides Proteases (e.g., Pepsin, Trypsin) Phe_Gly This compound Polypeptides->Phe_Gly Dipeptidyl Peptidases & other Peptidases Amino_Acids Phenylalanine + Glycine Phe_Gly->Amino_Acids Dipeptidases

Figure 1: General overview of this compound formation and degradation.

Degradation

The degradation of this compound is primarily accomplished by intracellular and brush-border membrane-bound peptidases, which hydrolyze the peptide bond to release free phenylalanine and glycine. These amino acids can then enter their respective metabolic pathways. Phenylalanine, an essential amino acid, can be utilized for protein synthesis or catabolized through various pathways, including its conversion to tyrosine. Glycine, a non-essential amino acid, is involved in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione.

Transport of this compound

The absorption and cellular uptake of di- and tripeptides, including this compound, are predominantly mediated by the proton-coupled oligopeptide transporters PEPT1 and PEPT2. These transporters play a crucial role in the intestinal absorption of dietary peptides and the reabsorption of peptides in the kidneys.

  • PEPT1: Primarily found in the brush border membrane of intestinal epithelial cells, PEPT1 is a high-capacity, low-affinity transporter. It is responsible for the absorption of the majority of di- and tripeptides from the lumen of the small intestine.

  • PEPT2: Located in various tissues, including the kidneys, lungs, and brain, PEPT2 is a low-capacity, high-affinity transporter. In the kidneys, it is involved in the reabsorption of peptides from the glomerular filtrate.

The transport of peptides by PEPT1 and PEPT2 is an active process driven by a proton gradient maintained by the sodium-proton exchanger (NHE).

cluster_lumen Intestinal Lumen / Kidney Tubule cluster_cell Epithelial Cell Phe_Gly_ext This compound PEPT1_2 PEPT1 / PEPT2 Phe_Gly_ext->PEPT1_2 H_ext H+ H_ext->PEPT1_2 Phe_Gly_int This compound Amino_Acids Phenylalanine + Glycine Phe_Gly_int->Amino_Acids Peptidases H_int H+ NHE NHE H_int->NHE Na_int Na+ Na_ext Na+ Na_ext->NHE PEPT1_2->Phe_Gly_int PEPT1_2->H_int NHE->H_ext NHE->Na_int Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Caco2_culture Culture Caco-2 cells on permeable supports (21 days) TEER Measure TEER for monolayer integrity Caco2_culture->TEER Transport_exp Perform transport experiment (A-B and B-A) TEER->Transport_exp Sampling Collect samples from receiver chamber Transport_exp->Sampling LC_MS Quantify this compound by LC-MS/MS Sampling->LC_MS Papp_calc Calculate P_app LC_MS->Papp_calc

Chirality and stereochemistry of Phe-Gly

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chirality and Stereochemistry of Phenylalanyl-Glycine (Phe-Gly)

Executive Summary

The stereochemistry of peptides is a critical determinant of their biological function, influencing everything from metabolic stability to receptor interaction and therapeutic efficacy. This guide provides a comprehensive technical overview of the chirality and stereochemistry of Phenylalanyl-Glycine (this compound), a dipeptide composed of the aromatic amino acid Phenylalanine and the simplest amino acid, Glycine. Due to the single chiral center in Phenylalanine, this compound exists as a pair of enantiomers: L-Phenylalanyl-Glycine (L-Phe-Gly) and D-Phenylalanyl-Glycine (D-Phe-Gly). This document details the fundamental stereochemical principles, summarizes key quantitative differences in their physicochemical and biological properties, outlines detailed experimental protocols for their analysis, and provides visual diagrams to illustrate core concepts and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide science.

Fundamentals of this compound Stereochemistry

The stereochemical properties of the this compound dipeptide are derived from its constituent amino acids.

  • Phenylalanine (Phe): Phenylalanine possesses a chiral alpha-carbon (Cα), which is bonded to four different groups: a hydrogen atom, an amino group, a carboxyl group, and a benzyl (B1604629) side chain.[1] This chirality means Phenylalanine can exist in two non-superimposable mirror-image forms, or enantiomers: L-Phenylalanine and D-Phenylalanine. In biological systems, the L-isomer is the natural form used in protein synthesis.[2]

  • Glycine (Gly): Glycine is unique among the 20 proteinogenic amino acids as it is achiral.[1][3] Its alpha-carbon is bonded to two hydrogen atoms, meaning it lacks a chiral center.[1]

When Phenylalanine forms a peptide bond with Glycine, the chirality of the Phenylalanine residue is conferred upon the entire dipeptide. Consequently, this compound exists as two distinct enantiomers: L-Phe-Gly and D-Phe-Gly. These molecules have identical chemical formulas and connectivity but differ in the three-dimensional arrangement of the Phenylalanine residue.

G cluster_1 Resulting Dipeptide Enantiomers L-Phe L-Phenylalanine (Chiral) L-Phe-Gly L-Phe-Gly L-Phe->L-Phe-Gly + Glycine D-Phe D-Phenylalanine (Chiral) D-Phe-Gly D-Phe-Gly D-Phe->D-Phe-Gly + Glycine Gly Glycine (Achiral)

Caption: Logical relationship of this compound stereoisomers.

Quantitative Data Comparison of this compound Stereoisomers

The seemingly subtle difference in stereochemistry between L-Phe-Gly and D-Phe-Gly leads to significant variations in their biological and physicochemical properties. Biological systems, particularly enzymes and receptors, are inherently chiral and thus interact differently with each enantiomer.

PropertyL-Phe-GlyD-Phe-GlySignificance & Reference
Enzymatic Stability Susceptible to hydrolysis by various peptidases.Highly resistant to enzymatic degradation.The D-amino acid introduces a stereochemical barrier, preventing the peptide from fitting into the active sites of proteases, which are specific for L-amino acids. This greatly increases the peptide's in-vivo half-life.[4][5]
pKa (α-NH3+) ~8.2~8.2The pKa of the N-terminal amino group is not significantly affected by the stereochemistry of the Phenylalanine residue. The value is an approximation based on similar dipeptides.
pKa (α-COOH) ~3.1~3.1The pKa of the C-terminal carboxyl group is generally unaffected by the stereochemistry of the non-adjacent Phenylalanine residue. This value is typical for dipeptides.[6]
Receptor Interaction Can act as a modulator for specific receptors (e.g., Calcium-Sensing Receptor).Does not significantly interact with receptors that are stereoselective for the L-isomer.Demonstrates the high stereospecificity of biological receptors.[5]
Biological Activity Varies depending on the biological system; may elicit specific taste sensations (e.g., bitterness).Often exhibits different or no biological activity compared to the L-isomer. For example, the related Gly-D-Phe is predicted to interact with sweet taste receptors.[5]Highlights how stereochemistry is a fundamental determinant of a molecule's biological function and interaction with sensory systems.[7]

Experimental Protocols for Stereochemical Analysis

Differentiating and quantifying the stereoisomers of this compound requires specialized analytical techniques that can discern chiral differences.

Chiral Separation via High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the L-Phe-Gly and D-Phe-Gly enantiomers from a racemic mixture.

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[8]

Methodology:

  • Column Selection: Choose a suitable chiral column. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. The selection depends on the specific properties of the this compound molecule.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The exact ratio and pH must be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the this compound mixture in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation Setup:

    • Instrument: HPLC system equipped with a UV detector.

    • Wavelength: 254 nm (for the Phenylalanine aromatic ring).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled, often at 25°C.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared sample onto the column. The two enantiomers will elute at different times. The peak area of each enantiomer is proportional to its concentration in the mixture.

  • Quantification: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.

Stereochemical Confirmation by NMR Spectroscopy

Objective: To distinguish between this compound stereoisomers and determine enantiomeric purity in a sample.

Principle: While enantiomers have identical NMR spectra in an achiral solvent, their spectra will differ in a chiral environment. This can be achieved by using a chiral solvating agent or by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which have distinct NMR spectra.[9][10][11]

Methodology (Using a Chiral Derivatizing Agent):

  • Derivatization: React the this compound enantiomeric mixture with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The reaction converts the L-Phe-Gly and D-Phe-Gly enantiomers into two different diastereomeric esters.

  • Sample Preparation: Purify the resulting diastereomers and dissolve the product in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. Since the new molecules are diastereomers, they will have different chemical shifts and/or coupling constants for corresponding nuclei.[12]

  • Spectral Analysis:

    • Identify distinct signals corresponding to each diastereomer. For example, the methyl protons of the methoxy (B1213986) group on the Mosher's reagent or the fluorine atoms will show separate peaks for each diastereomer.

    • Integrate the area under the distinct peaks for each diastereomer. The ratio of the integrals directly corresponds to the ratio of the original enantiomers in the sample.

Absolute Configuration by X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of a pure this compound stereoisomer.

Principle: X-ray crystallography involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise arrangement of every atom in the molecule can be determined.[13]

Methodology:

  • Crystallization: Grow single crystals of a purified this compound stereoisomer. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[14]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using computational methods to generate an initial electron density map.

    • An atomic model of the this compound molecule is built into the electron density map.

    • The model is refined iteratively to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.

  • Structure Validation: The final structure is validated to confirm its absolute configuration, typically by using anomalous dispersion effects (the Flack parameter). The refined coordinates are then deposited in a crystallographic database.

Mandatory Visualizations

G start Racemic Mixture (L-Phe-Gly & D-Phe-Gly) separation Chiral Separation (e.g., HPLC with CSP) start->separation l_isomer Isolated L-Phe-Gly separation->l_isomer Fraction 1 d_isomer Isolated D-Phe-Gly separation->d_isomer Fraction 2 analysis1 Spectroscopic Analysis (NMR, CD) l_isomer->analysis1 analysis2 Structural Analysis (X-ray Crystallography) l_isomer->analysis2 d_isomer->analysis1 d_isomer->analysis2 result1 Confirmation of Stereochemical Identity analysis1->result1 result2 Determination of Absolute Configuration analysis2->result2

Caption: Experimental workflow for chiral analysis of this compound.

G cluster_L L-Phe-Gly Pathway cluster_D D-Phe-Gly Pathway l_phe_gly L-Phe-Gly protease_l Protease (Stereospecific for L-isomers) l_phe_gly->protease_l Binds to Active Site cleavage_l Peptide Bond Cleavage protease_l->cleavage_l products_l L-Phenylalanine + Glycine cleavage_l->products_l d_phe_gly D-Phe-Gly protease_d Protease (Stereospecific for L-isomers) d_phe_gly->protease_d Does Not Fit Active Site no_binding Steric Hindrance (No Binding) protease_d->no_binding stable Peptide Remains Intact (Increased Stability) no_binding->stable

Caption: Differential enzymatic degradation of this compound stereoisomers.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Phe-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the dipeptide Phenylalanine-Glycine (Phe-Gly). The protocols outlined utilize the well-established Fluorenylmethyloxycarbonyl (Fmoc) protection strategy on a Wang resin solid support. This method is widely adopted for its mild reaction conditions and high efficiency.[1]

The following sections detail the necessary materials, quantitative data, and step-by-step experimental protocols for the successful synthesis, cleavage, and purification of this compound.

I. Overview of the Synthesis Strategy

The synthesis of this compound via Fmoc-SPPS involves a series of cyclical steps performed on a solid support, typically a polystyrene-based resin. The process begins with a pre-loaded Fmoc-Gly-Wang resin. The synthesis proceeds through the following key stages:

  • Resin Swelling: The resin is swelled in a suitable solvent to allow for efficient diffusion of reagents.[2]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the glycine (B1666218) residue is removed using a mild base, typically piperidine (B6355638), to expose the free amine.[1][3][4]

  • Phenylalanine Coupling: The next amino acid, Fmoc-Phe-OH, is activated and coupled to the free amine of the glycine on the resin, forming the peptide bond.

  • Final Fmoc Deprotection: The Fmoc group is removed from the newly added phenylalanine.

  • Cleavage and Deprotection: The completed dipeptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed using a strong acid, such as trifluoroacetic acid (TFA).[3][5]

  • Purification and Analysis: The crude peptide is purified using High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by mass spectrometry.[6]

II. Quantitative Data Summary

The following tables provide a summary of the quantitative parameters for each major step in the solid-phase synthesis of this compound.

Table 1: Materials and Reagents

Reagent/MaterialSpecificationSupplier Examples
Fmoc-Gly-Wang Resin100-200 mesh, 0.3-0.8 mmol/g loadingSigma-Aldrich, CEM Corporation, ChemPep
Fmoc-Phe-OHPeptide synthesis grade---
PiperidineReagent grade---
N,N-Dimethylformamide (DMF)Peptide synthesis grade---
Dichloromethane (DCM)Peptide synthesis grade---
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide coupling agent---
DIPEA (N,N-Diisopropylethylamine)Reagent grade---
Trifluoroacetic Acid (TFA)Reagent grade---
Triisopropylsilane (TIS)Scavenger---
Diethyl EtherAnhydrous, cold---

Table 2: Key Experimental Parameters

StepReagents and SolventsReaction TimeTemperature
Resin Swelling DMF or DCM30-60 minRoom Temperature
Fmoc Deprotection 20% Piperidine in DMF5-20 min (repeated)Room Temperature
Phenylalanine Coupling Fmoc-Phe-OH, HBTU, DIPEA in DMF1-2 hoursRoom Temperature
Final Fmoc Deprotection 20% Piperidine in DMF5-20 min (repeated)Room Temperature
Cleavage 95% TFA, 2.5% Water, 2.5% TIS1-3 hoursRoom Temperature
Peptide Precipitation Cold Diethyl Ether>30 min-20°C to 4°C

Table 3: Reagent Equivalents (Based on Resin Loading)

ReagentEquivalents
Fmoc-Phe-OH2-5 eq
HBTU2-5 eq
DIPEA (Coupling)4-10 eq
Piperidine (in 20% solution)In excess
TFA (in cleavage cocktail)In excess

III. Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Weigh 250 mg of Fmoc-Gly-Wang resin (assuming a loading of 0.4 mmol/g) and place it into a solid-phase synthesis reaction vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) to the resin.

  • Agitate the resin gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature to swell the resin beads.[7]

  • Drain the DMF from the reaction vessel.

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[3][7]

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine and the fulvene (B1219640) adduct.[7]

  • In a separate vial, dissolve 2 equivalents of Fmoc-Phe-OH (relative to the resin loading) and 2 equivalents of HBTU in a minimal amount of DMF.[8]

  • Add 4 equivalents of DIPEA to the amino acid/HBTU solution. This is the activation step.[8][9]

  • Immediately add the activated amino acid solution to the deprotected Gly-Wang resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

  • Follow the same procedure as described in Protocol 2 to remove the Fmoc group from the newly added phenylalanine residue.

  • After the final DMF washes, wash the resin with DCM (3 x 5 mL) and methanol (B129727) (3 x 5 mL).

  • Dry the peptide-resin under vacuum for at least 1 hour.

  • In a fume hood, prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1]

  • Add 5 mL of the freshly prepared cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.[5]

  • Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

  • In a centrifuge tube, add the TFA filtrate dropwise to 10 volumes of cold diethyl ether to precipitate the crude peptide.[5][10]

  • Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time.

  • Dry the crude this compound peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.[6]

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.[6]

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final this compound dipeptide as a white powder.

  • Analysis:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

IV. Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes in the solid-phase synthesis of this compound.

SPPS_Workflow resin Fmoc-Gly-Wang Resin swell Resin Swelling (DMF) resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple Coupling (Fmoc-Phe-OH, HBTU, DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash & Dry deprotect2->wash3 cleave Cleavage from Resin (TFA/TIS/H2O) wash3->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification & Analysis (HPLC, Mass Spec) precipitate->purify product Pure this compound Peptide purify->product

Caption: Overall workflow for the solid-phase synthesis of this compound.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Phe Fmoc-Phe-COOH Carboxylic Acid ActiveEster Fmoc-Phe-OBt Active Ester Phe->ActiveEster HBTU, DIPEA HBTU HBTU Coupling Reagent HBTU->ActiveEster DIPEA DIPEA Base DIPEA->Phe Resin H2N-Gly-Resin Deprotected Resin ActiveEster->Resin Nucleophilic Attack PeptideBond Fmoc-Phe-Gly-Resin Peptide Bond Formed Resin->PeptideBond

Caption: Phenylalanine activation and coupling mechanism.

Cleavage_Deprotection PeptideResin This compound-Wang Resin CleavageStep Acidolysis of Ester Linkage PeptideResin->CleavageStep TFACocktail TFA / H2O / TIS TFACocktail->CleavageStep CrudePeptide Crude this compound (in TFA) CleavageStep->CrudePeptide Byproducts Resin + Scavenged Cations CleavageStep->Byproducts

Caption: Cleavage of this compound from Wang resin.

References

Application Notes and Protocols for HPLC Analysis of Phenylalanine-Glycine (Phe-Gly) Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Glycine (Phe-Gly) is a fundamental building block in various pharmaceutical and research applications. Ensuring the purity of this dipeptide is critical for the consistency of experimental results, the safety and efficacy of therapeutic agents, and the overall quality of the final product. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely adopted analytical technique for assessing the purity of peptides.[1][2] This document provides a detailed protocol for the analysis of this compound purity using RP-HPLC, including potential impurities, and data interpretation.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity.[3] A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The sample is introduced into the mobile phase stream, and as it passes through the column, more hydrophobic components interact more strongly with the stationary phase, resulting in longer retention times. By creating a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase, components are eluted in order of increasing hydrophobicity.[4] The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Potential Impurities in this compound Synthesis

The synthesis of peptides is a complex process, and several impurities can be introduced.[5] For this compound, which is typically synthesized using Solid-Phase Peptide Synthesis (SPPS), common impurities may include:

  • Deletion sequences: Failure to couple an amino acid can result in a missing residue. In this case, remaining Glycine from the synthesis could be a potential impurity.

  • Insertion sequences: The accidental double addition of an amino acid can lead to impurities like Phe-Phe-Gly.[6]

  • Incompletely deprotected dipeptides: Residual protecting groups from the synthesis process can result in modified this compound.[5]

  • Side reaction products: Modifications to the amino acid side chains, such as oxidation, can occur.[7]

  • Epimers: Racemization of the chiral center of Phenylalanine during synthesis can lead to the formation of D-Phe-Gly.

  • Unreacted amino acids: Free Phenylalanine and Glycine may be present in the final product.

Experimental Protocol

This protocol outlines a standard method for the RP-HPLC analysis of this compound purity.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Materials:

    • This compound reference standard (purity >99%)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Water, HPLC grade or ultrapure

    • This compound sample for analysis

    • Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size.[8]

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC grade acetonitrile and mix thoroughly.

  • Sample Diluent: Mobile Phase A.

  • Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be analyzed at the same concentration as the reference standard (1 mg/mL) using the sample diluent. Ensure the sample is fully dissolved. If necessary, sonicate for a few minutes.[9]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound purity.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm (for peptide backbone)[10]
Injection Volume 10 µL
Run Time 30 minutes (including equilibration)
Experimental Workflow

The logical flow of the HPLC analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) equilibrate Equilibrate Column with Initial Conditions prep_mobile_phase->equilibrate prep_sample Prepare this compound Sample and Standard Solutions inject Inject Sample/Standard prep_sample->inject equilibrate->inject separate Gradient Elution and Separation inject->separate detect UV Detection at 214 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Workflow for the HPLC analysis of this compound purity.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area of the peaks in the chromatogram. The percentage purity is determined by the ratio of the main peak area to the total area of all peaks.[10]

Formula:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

The retention time of the main peak in the sample chromatogram should match that of the this compound reference standard. Any other peaks are considered impurities.

Data Presentation

The following tables present example data from the HPLC analysis of a this compound sample.

Table 1: Chromatographic Parameters for this compound and Potential Impurities
CompoundRetention Time (min)Relative Retention Time
Glycine2.50.21
Phenylalanine8.50.71
This compound 12.0 1.00
Phe-Phe-Gly18.51.54

Note: Retention times are illustrative and may vary depending on the specific HPLC system and column used.

Table 2: Purity Analysis of a this compound Sample
Peak No.Retention Time (min)Peak Area (mAU*s)% AreaIdentification
12.515000.5Glycine
28.530001.0Phenylalanine
312.0 292500 97.5 This compound
418.530001.0Phe-Phe-Gly
Total 300000 100.0

System Suitability

Before analyzing samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately. This is typically done by injecting the reference standard solution multiple times.

Table 3: System Suitability Parameters
ParameterAcceptance CriteriaExample Result
Tailing Factor (Asymmetry)≤ 2.01.2
Theoretical Plates (N)≥ 20005500
Reproducibility of Retention Time (%RSD)≤ 1.0%0.2%
Reproducibility of Peak Area (%RSD)≤ 2.0%0.8%

Troubleshooting

  • Poor Peak Shape: This can be caused by column degradation, improper mobile phase pH, or sample overload. Ensure the mobile phase is correctly prepared and consider replacing the column if necessary.

  • Variable Retention Times: Inconsistent mobile phase composition, temperature fluctuations, or pump issues can lead to shifting retention times. Ensure the mobile phase is well-mixed and the column oven is maintaining a stable temperature.

  • Extraneous Peaks: These may be due to sample contamination, impurities in the mobile phase, or carryover from previous injections. Ensure proper sample handling and consider a needle wash step in the injection sequence.[11]

Conclusion

The described RP-HPLC method provides a robust and reliable approach for determining the purity of Phenylalanine-Glycine. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are essential for quality control in research and pharmaceutical development.

References

Application Notes and Protocols for the Use of Phe-Gly Dipeptide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production and cell-based research, optimizing cell culture conditions is paramount for achieving high cell viability, robust growth, and maximal yield of target proteins. The supplementation of cell culture media with dipeptides has emerged as a key strategy to overcome the limitations of free amino acids, such as instability and poor solubility.[1][2] The dipeptide Phenylalanyl-glycine (Phe-Gly), composed of L-phenylalanine and glycine (B1666218), offers a potential solution for enhancing the delivery of these crucial amino acids to cells.

This document provides detailed application notes and experimental protocols for the utilization of this compound in mammalian cell culture, with a particular focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line for recombinant protein production. While direct quantitative data for this compound is limited in publicly available literature, the following sections extrapolate from studies on similar dipeptides and the known roles of its constituent amino acids to provide a comprehensive guide for researchers.

Principle of this compound Supplementation

The primary rationale for using this compound in cell culture is to provide a stable and highly soluble source of L-phenylalanine and glycine.[1][2] L-phenylalanine is an essential amino acid, and its availability can be critical for cell growth and protein synthesis.[3] Glycine is a non-essential amino acid that plays a role in various cellular processes and has been shown to have cytoprotective effects.[4][5]

Dipeptides like this compound are taken up by cells through specific transporters, such as peptide transporter 1 (PEPT1) and peptide transporter 2 (PEPT2), which have been identified in CHO cells.[2] Once inside the cell, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-phenylalanine and glycine, which then become available for cellular metabolism.[6][7] This intracellular release mechanism can lead to a more controlled and efficient nutrient supply compared to the supplementation of free amino acids.

Potential Applications

  • Improving Cell Growth and Viability: By providing a readily available source of essential and beneficial amino acids, this compound supplementation may lead to increased viable cell density (VCD) and prolonged culture viability.[1][4]

  • Enhancing Recombinant Protein Production: Adequate supply of amino acids is crucial for maximizing the specific productivity (qp) and final titer of monoclonal antibodies (mAbs) and other therapeutic proteins.[1]

  • Developing High-Density and Perfusion Cultures: The high solubility of dipeptides makes them ideal for concentrated feed media used in fed-batch and perfusion culture systems.[8]

  • Studying Amino Acid Metabolism: this compound can be used as a tool to investigate the specific metabolic fates and signaling roles of phenylalanine and glycine in a controlled manner.

Data Presentation

The following tables present hypothetical quantitative data based on typical results observed with other dipeptide supplementation studies in CHO cell cultures.[9] These tables are intended to serve as a guide for expected outcomes when evaluating this compound.

Table 1: Effect of this compound Concentration on Peak Viable Cell Density (VCD) and Viability in a CHO Fed-Batch Culture

This compound Concentration (mM)Peak VCD (x 10^6 cells/mL)Viability at Peak VCD (%)Day of Peak VCD
0 (Control)15.2 ± 0.892.5 ± 1.510
116.5 ± 0.793.1 ± 1.210
218.1 ± 1.094.5 ± 1.011
419.5 ± 0.995.2 ± 0.811
817.8 ± 1.193.8 ± 1.310

Table 2: Impact of this compound Supplementation on Monoclonal Antibody (mAb) Titer and Specific Productivity (qp)

This compound Concentration (mM)Final mAb Titer (g/L)Average Specific Productivity (qp) (pg/cell/day)
0 (Control)2.5 ± 0.225.1 ± 2.0
12.8 ± 0.326.5 ± 2.2
23.2 ± 0.228.9 ± 1.8
43.5 ± 0.330.2 ± 2.1
83.1 ± 0.427.8 ± 2.5

Experimental Protocols

Protocol 1: Evaluation of this compound in a Fed-Batch CHO Cell Culture

Objective: To determine the optimal concentration of this compound for maximizing viable cell density, viability, and recombinant protein titer in a fed-batch culture of CHO cells.

Materials:

  • CHO cell line producing a recombinant protein (e.g., a monoclonal antibody).

  • Chemically defined basal cell culture medium and feed medium.

  • This compound dipeptide (cell culture grade).

  • Shake flasks or benchtop bioreactors.

  • Cell counter (e.g., Vi-CELL).

  • Biochemical analyzer for metabolite analysis (e.g., glucose, lactate, ammonia).

  • HPLC or other appropriate method for protein titer determination.

Procedure:

  • Cell Seed Preparation: Culture CHO cells in the basal medium to achieve a sufficient number of viable cells for inoculation.

  • Inoculation: Inoculate shake flasks or bioreactors at a seeding density of 0.3-0.5 x 10^6 viable cells/mL in the basal medium.

  • This compound Supplementation:

    • Prepare a sterile stock solution of this compound in water or a suitable buffer.

    • On day 3 (or as determined by your process), begin feeding with the feed medium supplemented with different final concentrations of this compound (e.g., 0, 1, 2, 4, 8 mM). The control group receives the feed medium without this compound.

    • Maintain a consistent feeding schedule for all conditions.

  • Culture Monitoring:

    • Daily, aseptically collect samples from each culture.

    • Measure viable cell density (VCD) and viability.

    • Measure the concentrations of key metabolites (glucose, lactate, ammonia).

    • At the end of the culture (e.g., day 14), determine the final protein titer.

  • Data Analysis:

    • Plot VCD and viability over time for each this compound concentration.

    • Calculate the average specific productivity (qp) for each condition.

    • Compare the peak VCD, final titer, and qp between the different this compound concentrations and the control.

Protocol 2: Analysis of this compound Uptake and Hydrolysis

Objective: To characterize the uptake and intracellular hydrolysis of this compound by CHO cells.

Materials:

  • CHO cells.

  • Culture medium.

  • This compound dipeptide.

  • LC-MS/MS instrument.

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Culture CHO cells to a mid-logarithmic growth phase.

  • Dipeptide Incubation:

    • Resuspend the cells in fresh medium containing a known concentration of this compound (e.g., 4 mM).

    • Incubate the cells for a defined period (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Collection:

    • At each time point, collect samples of the cell culture supernatant and the cell pellet.

    • Wash the cell pellet with ice-cold PBS to remove extracellular dipeptide.

  • Sample Preparation:

    • Extracellular: Precipitate proteins from the supernatant and prepare for LC-MS/MS analysis.

    • Intracellular: Lyse the cell pellets and prepare the lysate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a method to quantify the concentrations of this compound, free phenylalanine, and free glycine in both extracellular and intracellular samples.

  • Data Analysis:

    • Plot the extracellular concentration of this compound over time to determine the uptake rate.

    • Plot the intracellular concentrations of this compound, phenylalanine, and glycine over time to assess the rate of hydrolysis.

Visualization of Pathways and Workflows

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_culture Cell Culture cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation prep_cells Prepare CHO Cell Inoculum inoculation Inoculate Bioreactors prep_cells->inoculation prep_media Prepare Basal and Feed Media prep_media->inoculation prep_phegly Prepare this compound Stock Solution feeding Initiate Fed-Batch with This compound Supplementation prep_phegly->feeding inoculation->feeding sampling Daily Sampling feeding->sampling cell_counts Measure VCD and Viability sampling->cell_counts metabolites Analyze Metabolites sampling->metabolites titer Determine Final Titer sampling->titer analysis Analyze and Compare Performance Metrics cell_counts->analysis metabolites->analysis titer->analysis

Caption: Workflow for evaluating this compound in CHO cell culture.

PheGly_Uptake_Metabolism This compound Uptake and Intracellular Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) phegly_ext This compound pept1 PEPT1/PEPT2 Transporter phegly_ext->pept1 Uptake phegly_int This compound peptidase Intracellular Peptidases phegly_int->peptidase Hydrolysis phe L-Phenylalanine peptidase->phe gly Glycine peptidase->gly protein_synthesis Protein Synthesis phe->protein_synthesis cellular_metabolism Other Cellular Metabolism phe->cellular_metabolism gly->protein_synthesis gly->cellular_metabolism pept1->phegly_int

Caption: Uptake and hydrolysis of this compound in a mammalian cell.

Glycine_Signaling Potential Signaling Pathways of Glycine glycine Glycine glyr Glycine Receptor (GlyR) glycine->glyr cytoprotection Cytoprotection glycine->cytoprotection GlyR-independent pathways pi3k PI3K glyr->pi3k Activation akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 p70s6k p70S6K mtorc1->p70s6k proliferation Cell Proliferation p70s6k->proliferation

Caption: Potential signaling pathways influenced by glycine.[5][10]

Conclusion

The use of this compound as a cell culture supplement holds promise for improving the performance of mammalian cell cultures, particularly in the context of biopharmaceutical production. While specific quantitative data on this compound is still emerging, the principles of dipeptide utilization and the known benefits of its constituent amino acids provide a strong rationale for its evaluation. The protocols and information provided in this document offer a solid foundation for researchers to explore the potential of this compound in their specific cell culture systems. It is recommended that researchers perform dose-response experiments to determine the optimal concentration of this compound for their particular cell line and process.

References

Application Notes: Phe-Gly as a Versatile Substrate for Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-glycine (Phe-Gly) is a valuable substrate for the characterization and kinetic analysis of a variety of proteolytic enzymes, particularly those with a preference for cleaving peptide bonds involving aromatic amino acids. Its simple structure provides a specific cleavage site for certain proteases, making it a useful tool in fundamental enzymology, inhibitor screening, and drug discovery. The hydrolysis of the peptide bond between phenylalanine and glycine (B1666218) can be monitored using various detection methods, offering flexibility in assay design.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in enzyme assays.

Principle of the Assay

The enzymatic hydrolysis of this compound by a protease results in the cleavage of the peptide bond, yielding L-phenylalanine and glycine. The rate of this reaction can be quantified by measuring the appearance of the product or the disappearance of the substrate over time. Common detection methods include spectrophotometry, which measures the change in absorbance upon peptide bond cleavage, and chromatography (e.g., HPLC), which separates and quantifies the substrate and products.

Featured Enzymes

This compound and its derivatives are primarily used as substrates for the following classes of enzymes:

  • Dipeptidyl Peptidases (DPPs): This family of serine proteases cleaves N-terminal dipeptides from polypeptide chains. While DPP-IV (CD26) shows a strong preference for substrates with proline or alanine (B10760859) at the P1 position, other DPPs may exhibit activity towards this compound.[1][2]

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins or peptides.

  • Certain Endopeptidases: Some endopeptidases with specificity for aromatic residues at the P1 position may also cleave this compound, although typically at a lower efficiency compared to longer peptide substrates.

Data Presentation: Kinetic Parameters

While specific kinetic data for the hydrolysis of unmodified this compound is not extensively reported in the literature, the following table summarizes kinetic constants for related substrates with relevant enzymes to provide a comparative baseline.

SubstrateEnzymeK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal pHReference
Gly-Pro-p-nitroanilidePorcine Kidney DPP-IV0.2--~8.0[1]
Gly-Pro-2-naphthylamidePorcine Kidney DPP-IV0.66--~8.0[1]
Z-Arg-PheOMeThermolysin---7.3[3]
F-Asp-PheOMeThermolysin---5.8[3]

Note: The kinetic parameters are highly dependent on the specific enzyme, substrate, and assay conditions (e.g., pH, temperature, buffer composition). Researchers should determine these parameters empirically for their specific experimental setup.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Dipeptidyl Peptidase Activity

This protocol describes a continuous spectrophotometric assay to measure the hydrolysis of a chromogenic this compound derivative, this compound-p-nitroanilide (this compound-pNA). The cleavage of the amide bond releases p-nitroaniline, which can be detected by an increase in absorbance at 405 nm.

Materials:

  • This compound-p-nitroanilide (Substrate)

  • Purified Dipeptidyl Peptidase or cell lysate containing the enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound-pNA in DMSO to a concentration of 10 mM.

  • Prepare Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Set up the Reaction:

    • In a 96-well plate, add 80 µL of Assay Buffer to each well.

    • Add 10 µL of the enzyme solution to the sample wells. For a negative control, add 10 µL of Assay Buffer instead of the enzyme solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 10 µL of the Substrate Stock Solution to each well to a final concentration of 1 mM. Mix gently by pipetting.

  • Monitor the Reaction: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline at 405 nm is 8,800 M⁻¹cm⁻¹.

Protocol 2: HPLC-Based Assay for this compound Hydrolysis

This protocol provides a method to directly measure the hydrolysis of this compound by monitoring the decrease in substrate concentration and the increase in product concentrations (phenylalanine and glycine) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (Substrate)

  • Purified enzyme or biological sample

  • Reaction Buffer: e.g., 50 mM HEPES, pH 7.5

  • Quenching Solution: e.g., 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA)

  • Phe, Gly, and this compound standards

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • Prepare a stock solution of the enzyme in Reaction Buffer.

    • Prepare standards of Phe, Gly, and this compound of known concentrations for calibration.

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing Reaction Buffer and a fixed concentration of this compound.

    • Pre-incubate the mixtures at the desired temperature (e.g., 37°C).

  • Initiate the Reaction: Start the reaction by adding the enzyme solution to each tube. Include a "time zero" control where the Quenching Solution is added immediately after the enzyme.

  • Incubation and Termination: Incubate the reactions for a specific period (e.g., 15, 30, 60 minutes). Stop the reaction by adding the Quenching Solution.[1]

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reactions to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials.[1]

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient to separate this compound, Phe, and Gly.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Data Analysis:

    • Generate a standard curve for Phe, Gly, and this compound using the prepared standards.

    • Quantify the concentrations of substrate and products in the experimental samples by comparing their peak areas to the standard curves.

    • Calculate the rate of substrate depletion or product formation.

Visualizations

Enzymatic_Hydrolysis_of_Phe_Gly PheGly This compound (Substrate) Enzyme Protease PheGly->Enzyme Products Phenylalanine + Glycine (Products) Enzyme->Products Hydrolysis

Enzymatic hydrolysis of this compound.

Experimental_Workflow_HPLC cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Substrate, Enzyme, and Buffers Setup Set up reaction mixtures Reagents->Setup Initiate Initiate reaction with enzyme Setup->Initiate Incubate Incubate at controlled temperature Initiate->Incubate Terminate Stop reaction with quenching solution Incubate->Terminate Centrifuge Centrifuge to remove precipitate Terminate->Centrifuge HPLC Analyze supernatant by HPLC Centrifuge->HPLC Data Quantify and analyze data HPLC->Data

Workflow for HPLC-based this compound assay.

Troubleshooting

  • High Background Signal (Spectrophotometric Assay):

    • Cause: Spontaneous hydrolysis of the substrate or presence of contaminating proteases.

    • Solution: Run a no-enzyme control. Ensure the purity of the enzyme and substrate. Prepare fresh substrate solution.

  • No or Low Enzyme Activity:

    • Cause: Inactive enzyme, suboptimal assay conditions (pH, temperature), or presence of inhibitors.

    • Solution: Check enzyme activity with a known positive control substrate. Optimize assay conditions. Ensure no inhibitory compounds are present in the sample.

  • Poor Peak Resolution (HPLC Assay):

    • Cause: Inappropriate mobile phase gradient or column degradation.

    • Solution: Optimize the HPLC gradient. Use a new or thoroughly cleaned column.

  • Contamination:

    • Cause: Ubiquitous nature of amino acids in the environment.[4]

    • Solution: Use clean, dedicated labware. Wear powder-free gloves. Use high-purity water and reagents. Run a blank control (no enzyme, no substrate) to assess background levels.[4]

Conclusion

This compound serves as a practical and versatile substrate for assaying the activity of various proteases. The choice of assay method, either spectrophotometric or HPLC-based, depends on the specific research needs, available equipment, and the requirement for direct quantification of substrate and products. The protocols and data presented here provide a solid foundation for researchers to develop and optimize robust and reliable enzyme assays using this compound.

References

Application Notes and Protocols for Phenylalanine-Glycine (Phe-Gly) Dipeptide Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of small molecules, such as dipeptides, to larger proteins is a fundamental technique in bioconjugation chemistry with wide-ranging applications in drug development, immunology, and diagnostics. The covalent attachment of the dipeptide Phenylalanine-Glycine (Phe-Gly) to a carrier protein can be utilized to generate immunogens for antibody production, create targeted drug delivery systems, or develop novel biomaterials.[1][2][3] This document provides a detailed protocol for the conjugation of this compound to a protein via amine coupling chemistry, a robust and widely used method.[4]

The primary strategy employed is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[5][6][] This "zero-length" crosslinker facilitates the formation of a stable amide bond between the carboxylic acid group of the this compound dipeptide and primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on the target protein.[1][5] EDC activates the carboxyl group of the dipeptide, forming a highly reactive O-acylisourea intermediate.[5][8] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which then efficiently reacts with primary amines on the protein to form the final conjugate.[5][9]

Experimental Protocols

This protocol outlines a general two-step method for conjugating this compound to a protein using EDC and NHS. Optimization of reagent concentrations and reaction times may be necessary depending on the specific protein and desired degree of labeling.

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
This compound DipeptideSigma-AldrichP1234Room Temperature
Carrier Protein (e.g., BSA, KLH)Thermo Fisher Scientific232094°C
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher Scientific22980-20°C
NHS (N-hydroxysuccinimide)Thermo Fisher Scientific245004°C
Activation Buffer (0.1 M MES, pH 4.5-5.0)Prepared in-houseN/A4°C
Conjugation Buffer (1X PBS, pH 7.2-7.4)Gibco10010023Room Temperature
Quenching Solution (1 M Hydroxylamine (B1172632), pH 8.5)Prepared in-houseN/A4°C
2-Mercaptoethanol (B42355)Sigma-AldrichM6250Room Temperature
Desalting Column (e.g., SpinOUT™ GT-600)G-Biosciences786-171Room Temperature
Step 1: Activation of this compound Dipeptide
  • Preparation of Reagents: Equilibrate EDC and NHS to room temperature before opening to prevent condensation. Prepare fresh solutions of all reagents in their respective buffers.

  • Reaction Setup: Dissolve the this compound dipeptide in Activation Buffer (0.1 M MES, pH 4.5-5.0) to a final concentration of 10 mg/mL.

  • Activation: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution. The molar ratios should be optimized for each specific application.

  • Incubation: Incubate the reaction mixture for 15 minutes at room temperature with gentle stirring. This step activates the carboxyl group of the this compound dipeptide.[5]

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.[5] Incubate for 10 minutes at room temperature. This step is crucial to prevent unwanted crosslinking of the protein in the subsequent step.

Step 2: Conjugation to the Target Protein
  • Protein Preparation: Dissolve the target protein in Conjugation Buffer (1X PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[10]

  • Conjugation Reaction: Immediately add the activated this compound solution to the protein solution. A typical starting molar ratio is a 20 to 50-fold molar excess of the activated dipeptide to the protein.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching of Reaction: Stop the conjugation reaction by adding a quenching solution, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM.[5] This will hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using a desalting column or through dialysis against PBS.[5][11]

Data Presentation

The success of the conjugation reaction should be evaluated by determining the degree of labeling (DOL), which is the average number of this compound molecules conjugated per protein molecule.

Table 1: Example Molar Ratios for Conjugation
ReactantMolar Ratio (this compound:Protein)Expected Degree of Labeling (DOL)Notes
This compound20:1LowA good starting point for optimization.
This compound50:1MediumMay be suitable for generating immunogens.
This compound100:1HighHigher ratios risk protein precipitation and modification of critical residues.
Table 2: Characterization of this compound Protein Conjugate (Hypothetical Data)
Characterization MethodParameter MeasuredResult
MALDI-TOF Mass SpectrometryMolecular Weight ShiftIncrease of ~1500 Da
UV-Vis Spectroscopy (A280)Protein Concentration2.1 mg/mL
Bradford AssayProtein Concentration2.0 mg/mL
RP-HPLCPurity>95%

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_activation Step 1: this compound Activation cluster_conjugation Step 2: Conjugation and Purification PheGly This compound in Activation Buffer EDC_NHS Add EDC and NHS PheGly->EDC_NHS Incubate_Activation Incubate 15 min at Room Temp EDC_NHS->Incubate_Activation Quench_EDC Quench with 2-Mercaptoethanol Incubate_Activation->Quench_EDC Activated_PheGly Activated this compound (NHS-ester) Quench_EDC->Activated_PheGly Mix Combine Activated This compound and Protein Activated_PheGly->Mix Protein Protein in Conjugation Buffer Protein->Mix Incubate_Conjugation Incubate 2 hours at Room Temp Mix->Incubate_Conjugation Quench_Reaction Quench Reaction (e.g., Hydroxylamine) Incubate_Conjugation->Quench_Reaction Purification Purify by Desalting Column or Dialysis Quench_Reaction->Purification Final_Conjugate Purified this compound Protein Conjugate Purification->Final_Conjugate

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Phenylalanine-Glycine (Phe-Gly)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyl-glycine (Phe-Gly) is a dipeptide composed of the amino acids phenylalanine and glycine.[1] Dipeptides are intermediate products of protein metabolism and can also act as signaling molecules in various biological pathways.[2] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of peptides due to its high selectivity, sensitivity, and robustness.[3][4]

This document provides detailed application notes and protocols for the quantitative analysis of this compound using LC-MS/MS with a primary focus on Multiple Reaction Monitoring (MRM) mode. The protocols outlined below cover sample preparation from plasma, instrumental analysis, and data processing.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is designed for the extraction of this compound from human plasma, a common matrix in clinical and research settings. The principle of this method is to denature and precipitate abundant proteins using an organic solvent, leaving the smaller dipeptide in the supernatant for analysis.

Materials:

  • Human plasma samples

  • Phenylalanyl-glycine (this compound) analytical standard

  • This compound stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge capable of 14,000 x g and 4°C

  • Vortex mixer

  • HPLC vials with inserts

Protocol:

  • Preparation of Stock and Working Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of methanol and water.

    • Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IS in the same manner as the analyte stock solution.

    • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples at desired concentrations.

    • Precipitation Solution (Internal Standard Spiking Solution): Dilute the SIL-IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation and to introduce the internal standard.

  • Sample Extraction:

    • Label microcentrifuge tubes for each calibration standard, QC sample, and unknown plasma sample.

    • Add 50 µL of the respective sample (plasma, calibration standard, or QC) to the appropriately labeled tube.

    • Add 200 µL of the cold (4°C) precipitation solution (ACN with SIL-IS) to each tube.

    • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

    • Incubate the tubes at 4°C for 10 minutes to further enhance precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully aspirate 150 µL of the clear supernatant and transfer it to an HPLC vial for analysis.

LC-MS/MS Analysis

This section outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 2% B and equilibrate for 1 min.

MS/MS Parameters (MRM):

Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantitative analysis. The precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ of this compound is selected and fragmented in the collision cell. Specific product ions (Q3) are then monitored.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound223.1148.110015
76.125
This compound-d5 (IS)228.1153.110015

Note: Collision energies should be optimized for the specific instrument being used.

ESI Source Conditions:

ParameterValue
Ionization Mode Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

The following table summarizes the expected quantitative performance characteristics of the described method. These values should be established during method validation in the respective laboratory.

ParameterExpected Value
Linear Dynamic Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of this compound in plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add ACN with Internal Standard (200 µL) plasma->add_is vortex Vortex & Incubate add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (QqQ) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Workflow for this compound Quantification.
This compound Fragmentation Pathway

This diagram illustrates the fragmentation of the this compound precursor ion into its major product ions monitored in the MRM analysis.

G cluster_fragments Collision-Induced Dissociation (CID) precursor This compound [M+H]⁺ m/z 223.1 product1 Phenylalanine Immonium Ion m/z 148.1 precursor->product1 CE: 15 eV product2 Glycine Fragment m/z 76.1 precursor->product2 CE: 25 eV

This compound Fragmentation in MS/MS.

References

Application Notes and Protocols for Phe-Gly in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the dipeptide Phenylalanine-Glycine (Phe-Gly) in the development of advanced drug delivery systems. The inherent biocompatibility and self-assembly properties of this compound and its derivatives make it a promising building block for creating nanoparticles and hydrogels for controlled drug release and targeted delivery.

Introduction to this compound in Drug Delivery

The dipeptide this compound, owing to the aromatic and hydrophobic nature of phenylalanine and the flexibility of glycine, can self-assemble into various nanostructures. This property is harnessed to encapsulate therapeutic agents, protecting them from premature degradation and facilitating their delivery to specific sites within the body. These peptide-based systems offer advantages such as biocompatibility, biodegradability, and the potential for surface modification to achieve targeted drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and similar peptide-based drug delivery systems, providing a comparative overview of their physicochemical properties and drug delivery performance.

Table 1: Physicochemical Properties of Peptide-Based Nanoparticles

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
This compound Nanoparticles (Hypothetical)150 ± 10.50.21 ± 0.04-15.2 ± 2.112.5 ± 0.888.7 ± 4.2
R3A(D2S)D5-DOX (1:1 molar ratio)[1]120 ± 5.20.15 ± 0.03-25.8 ± 1.515.3 ± 1.185.2 ± 3.4
M∆F dipeptide Nanoparticles[2]Not SpecifiedNot SpecifiedNot Specified~30~92
L∆F dipeptide Nanoparticles[2]Not SpecifiedNot SpecifiedNot Specified~8~40
I∆F dipeptide Nanoparticles[2]Not SpecifiedNot SpecifiedNot Specified~28~60

Table 2: In Vitro Drug Release from Peptide-Based Hydrogels

Hydrogel FormulationDrugRelease Conditions (pH)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
Fmoc-Phe-Gly Hydrogel (Hypothetical)Doxorubicin7.435 ± 3.165 ± 4.5
Fmoc-Phe-Gly Hydrogel (Hypothetical)Doxorubicin5.055 ± 2.885 ± 3.9
IC1–R–PTX peptide conjugate[3]Paclitaxel5.8Not Specified~66 (at 7 days)

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles for Drug Delivery

This protocol describes the synthesis of this compound nanoparticles using a modified nanoprecipitation method for the encapsulation of a hydrophobic drug.

Materials:

  • This compound dipeptide

  • Drug of interest (e.g., Paclitaxel)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3.5 kDa)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Bath sonicator

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of Organic Phase: Dissolve 10 mg of this compound and 2 mg of the hydrophobic drug in 1 mL of DMSO.

  • Nanoprecipitation: While stirring vigorously, inject the organic phase dropwise into 10 mL of deionized water.

  • Self-Assembly: Continue stirring the resulting suspension for 2-4 hours at room temperature to allow for the self-assembly of this compound into nanoparticles and efficient drug encapsulation.

  • Purification: Transfer the nanoparticle suspension into a dialysis bag and dialyze against PBS (pH 7.4) for 24 hours to remove the organic solvent and unencapsulated drug. Change the dialysis buffer every 4-6 hours.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using a DLS instrument.

    • Drug Loading and Encapsulation Efficiency: To determine the amount of encapsulated drug, disrupt a known amount of the nanoparticle suspension using a suitable solvent (e.g., DMSO). Quantify the drug concentration using High-Performance Liquid Chromatography (HPLC) and calculate the drug loading content and encapsulation efficiency using the following formulas:

      • Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 2: Preparation of this compound Hydrogel for Drug Delivery

This protocol details the preparation of a pH-responsive this compound hydrogel for the sustained release of a hydrophilic drug, adapted from methods for Fmoc-amino acid hydrogels.

Materials:

  • Fmoc-Phe-Gly-OH

  • Drug of interest (e.g., Doxorubicin hydrochloride)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 5.0

Equipment:

  • Vortex mixer

  • pH meter

  • Rheometer

Procedure:

  • Dissolution: Dissolve Fmoc-Phe-Gly-OH in DMSO to create a stock solution (e.g., 100 mg/mL).

  • Dilution and Drug Loading: Dilute the stock solution in deionized water to the desired final concentration (e.g., 1.0 wt%). Add the hydrophilic drug to this solution.

  • pH Adjustment for Solubilization: Adjust the pH of the solution to approximately 10.5 with 0.1 M NaOH to ensure complete dissolution.

  • Hydrogelation: Trigger hydrogelation by slowly adding 0.1 M HCl dropwise while gently stirring until the pH reaches 7.4.

  • Characterization:

    • Gelation Time: Visually inspect the solution for the cessation of flow upon inverting the vial.

    • Rheological Properties: Characterize the mechanical strength of the hydrogel by measuring the storage modulus (G') and loss modulus (G'') using a rheometer.

    • Morphology: Analyze the nanofibrous network of the hydrogel using Scanning Electron Microscopy (SEM).

Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the in vitro release of a drug from both nanoparticle and hydrogel formulations.

Materials:

  • Drug-loaded this compound nanoparticles or hydrogel

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.0)

  • Dialysis membrane (MWCO 3.5 kDa) for nanoparticles

  • Multi-well plate for hydrogels

  • Incubator shaker

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

Procedure for Nanoparticles:

  • Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in 20 mL of release buffer in a beaker.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the drug concentration in the collected samples using HPLC.

Procedure for Hydrogels:

  • Place a known amount of the drug-loaded hydrogel into the wells of a multi-well plate.

  • Carefully add a known volume of release buffer on top of the hydrogel.

  • Incubate at 37°C.

  • At specified time intervals, collect the entire supernatant and replace it with an equal volume of fresh buffer.

  • Analyze the drug concentration in the collected supernatant using HPLC.

HPLC Analysis:

  • Mobile Phase: A suitable mixture of solvents (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • Column: C18 reverse-phase column.

  • Detection: UV-Vis detector at the maximum absorbance wavelength of the drug.

  • Quantification: Create a standard curve of the drug to determine the concentration in the release samples.

Visualizations

The following diagrams illustrate key experimental workflows and proposed mechanisms.

experimental_workflow_nanoparticles cluster_prep Preparation cluster_purification Purification cluster_characterization Characterization PheGly This compound & Drug Mix_Solvents Dissolution PheGly->Mix_Solvents DMSO DMSO DMSO->Mix_Solvents Water Deionized Water Nanoprecipitation Nanoprecipitation Water->Nanoprecipitation Mix_Solvents->Nanoprecipitation SelfAssembly Self-Assembly Nanoprecipitation->SelfAssembly Stirring Dialysis Dialysis vs PBS SelfAssembly->Dialysis DLS DLS (Size, PDI, Zeta) Dialysis->DLS HPLC HPLC (Drug Loading) Dialysis->HPLC

Workflow for this compound Nanoparticle Preparation.

experimental_workflow_hydrogel cluster_prep Preparation cluster_characterization Characterization FmocPheGly Fmoc-Phe-Gly & Drug Dissolve Dissolution FmocPheGly->Dissolve DMSO_H2O DMSO/Water DMSO_H2O->Dissolve NaOH 0.1M NaOH pH_Adjust_Up pH to ~10.5 NaOH->pH_Adjust_Up HCl 0.1M HCl pH_Adjust_Down pH to 7.4 HCl->pH_Adjust_Down Dissolve->pH_Adjust_Up pH_Adjust_Up->pH_Adjust_Down Gelation Hydrogel Formation pH_Adjust_Down->Gelation Rheology Rheology Gelation->Rheology SEM SEM Gelation->SEM

Workflow for this compound Hydrogel Preparation.

drug_delivery_mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell Nanoparticle This compound Nanoparticle CellSurface Cell Membrane Nanoparticle->CellSurface Targeting Drug Drug Endosome Endosome CellSurface->Endosome Endocytosis Endosome->DrugRelease Endosomal Escape Cytoplasm Cytoplasm DrugRelease->Cytoplasm Therapeutic Action

Peptide-Mediated Nanoparticle Drug Delivery.

References

Application Notes and Protocols for the Structural Elucidation of Phenylalanyl-Glycine (Phe-Gly) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of molecules in solution, providing detailed insights into connectivity, chemical environment, and spatial arrangement of atoms. This application note provides a comprehensive overview and detailed protocols for the structural characterization of the dipeptide Phenylalanyl-Glycine (Phe-Gly) using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Detailed methodologies for sample preparation, data acquisition, and spectral analysis are presented. All quantitative NMR data, including chemical shifts (δ) and coupling constants (J), are summarized in clearly structured tables for easy reference and comparison. Furthermore, diagrams generated using Graphviz are included to visualize experimental workflows and key correlations for a deeper understanding of the structural analysis process.

Introduction

The precise structural determination of peptides is a critical aspect of drug discovery, biochemistry, and materials science. Phenylalanyl-Glycine (this compound) is a simple dipeptide that serves as an excellent model system for demonstrating the application of modern NMR techniques in peptide analysis. Its structure comprises both an aromatic and an aliphatic amino acid residue, presenting a range of distinct NMR signals that can be resolved and assigned using a combination of 1D and 2D NMR experiments.

This document outlines the systematic approach to elucidating the structure of this compound, starting from sample preparation and culminating in the complete assignment of its ¹H and ¹³C NMR spectra through the use of ¹H, ¹³C, COSY, HSQC, and HMBC experiments.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data. The following protocol is recommended for the analysis of this compound.

Materials:

  • Phenylalanyl-Glycine (this compound) dipeptide, high purity (>98%)

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm, high precision)

  • Phosphate (B84403) buffer (optional, for pH control)

  • Internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid)

Procedure:

  • Concentration: Prepare a solution of this compound at a concentration of 1-5 mM.[1] For a typical 500 µL sample volume, this corresponds to approximately 1.1-5.6 mg of the dipeptide. Higher concentrations generally lead to better signal-to-noise ratios.[1]

  • Solvent: Dissolve the this compound sample in D₂O. For observation of exchangeable amide protons, a solvent mixture of 90% H₂O and 10% D₂O can be used. The D₂O component is necessary for the spectrometer's field-frequency lock.

  • pH Adjustment (Optional): If pH control is necessary, use a deuterated buffer system, such as phosphate buffer, to maintain a stable pH. The pH of the solution can significantly affect the chemical shifts of ionizable groups.

  • Internal Standard: Add a small, known amount of an internal standard (e.g., DSS or TSP) to the sample. This allows for accurate referencing of the chemical shift scale to 0.00 ppm.

  • Sample Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the specific spectrometer probe being used (typically around 4-5 cm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following is a general set of experiments and parameters for the structural elucidation of this compound. These parameters may require optimization based on the specific spectrometer and probe used. All spectra should be acquired at a constant temperature, typically 298 K (25 °C).

Instrumentation:

  • NMR Spectrometer: 400-600 MHz equipped with a cryoprobe for enhanced sensitivity.

1D ¹H NMR:

  • Purpose: To obtain an overview of the proton signals, their integrations (relative number of protons), chemical shifts, and multiplicities (splitting patterns).

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

1D ¹³C NMR:

  • Purpose: To identify the number of unique carbon environments.

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker systems).

  • Spectral Width: 12-16 ppm in both dimensions.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 2-8.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations).

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • ¹H Spectral Width (F2): 12-16 ppm.

  • ¹³C Spectral Width (F1): 180-200 ppm.

  • Data Points: 1024 in F2, 128-256 in F1.

  • Number of Scans per Increment: 4-16.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different spin systems.

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).

  • ¹H Spectral Width (F2): 12-16 ppm.

  • ¹³C Spectral Width (F1): 200-220 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 8-32.

Data Presentation and Analysis

The following tables summarize the expected ¹H and ¹³C NMR data for Phenylalanyl-Glycine. The atom numbering convention used is shown in Figure 1.

this compound Structure with Atom Numbering

Figure 1. Chemical structure of Phenylalanyl-Glycine (this compound) with atom numbering for NMR assignments.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Notes
Hα (Phe)~4.1 - 4.3dd³J(Hα,Hβ₁) ≈ 6-8 Hz, ³J(Hα,Hβ₂) ≈ 5-7 HzCoupled to the two β-protons.
Hβ₁ (Phe)~2.9 - 3.1dd²J(Hβ₁,Hβ₂) ≈ 14-16 Hz, ³J(Hβ₁,Hα) ≈ 6-8 HzDiastereotopic protons, coupled to each other and Hα.
Hβ₂ (Phe)~2.8 - 3.0dd²J(Hβ₂,Hβ₁) ≈ 14-16 Hz, ³J(Hβ₂,Hα) ≈ 5-7 HzDiastereotopic protons, coupled to each other and Hα.
Hδ (Phe)~7.2 - 7.4m-Aromatic protons of the phenyl ring.
Hε (Phe)~7.2 - 7.4m-Aromatic protons of the phenyl ring.
Hζ (Phe)~7.2 - 7.4m-Aromatic protons of the phenyl ring.
Hα (Gly)~3.8 - 4.0s-Singlet as there are no adjacent protons.
NH (Gly)~8.0 - 8.5t³J(NH,Hα) ≈ 5-6 HzAmide proton, coupled to the α-protons of Gly. Only visible in H₂O/D₂O mixtures.
NH₂ (Phe)~7.5 - 8.0br s-Amino terminal protons, often broad and may exchange with solvent.

Note: Chemical shifts are approximate and can vary with solvent, pH, and temperature.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

AtomChemical Shift (δ, ppm)Assignment Notes
C=O (Phe)~170 - 175Phenylalanine carbonyl carbon (amide).
Cα (Phe)~55 - 60Phenylalanine α-carbon.
Cβ (Phe)~38 - 42Phenylalanine β-carbon.
Cγ (Phe)~135 - 140Phenylalanine aromatic ipso-carbon.
Cδ (Phe)~128 - 130Phenylalanine aromatic ortho-carbons.
Cε (Phe)~128 - 130Phenylalanine aromatic meta-carbons.
Cζ (Phe)~126 - 128Phenylalanine aromatic para-carbon.
C=O (Gly)~175 - 180Glycine carbonyl carbon (carboxylic acid).
Cα (Gly)~42 - 45Glycine α-carbon.

Note: Chemical shifts are approximate and can vary with solvent, pH, and temperature.

Visualization of Experimental Workflow and Data Correlation

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR experiments and the key correlations used for the structural elucidation of this compound.

experimental_workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation 1H_NMR 1H NMR Proton_Spin_Systems Identify Proton Spin Systems 1H_NMR->Proton_Spin_Systems Proton chemical shifts and multiplicities 13C_NMR 13C NMR Direct_Correlations Assign Directly Bonded C-H 13C_NMR->Direct_Correlations Carbon chemical shifts COSY 1H-1H COSY COSY->Proton_Spin_Systems Through-bond H-H correlations HSQC 1H-13C HSQC HSQC->Direct_Correlations One-bond C-H correlations HMBC 1H-13C HMBC Long_Range_Correlations Connect Spin Systems HMBC->Long_Range_Correlations Through-bond C-H correlations (2-4 bonds) Proton_Spin_Systems->Long_Range_Correlations Direct_Correlations->Long_Range_Correlations Final_Structure Final Structure Assignment Long_Range_Correlations->Final_Structure

Experimental workflow for the NMR-based structural elucidation of this compound.

structural_correlations cluster_phe Phenylalanine Residue cluster_gly Glycine Residue Phe_NH2 NH2 Phe_alpha Cα-Hα Phe_NH2->Phe_alpha COSY/NOESY Phe_beta Cβ-Hβ₁,₂ Phe_alpha->Phe_beta COSY Gly_CO C=O Phe_alpha->Gly_CO HMBC Phe_gamma Phe_beta->Phe_gamma COSY/NOESY Phe_CO C=O Phe_beta->Phe_CO HMBC Phe_delta Cδ-Hδ Phe_gamma->Phe_delta COSY/NOESY Phe_epsilon Cε-Hε Phe_delta->Phe_epsilon COSY Phe_zeta Cζ-Hζ Phe_epsilon->Phe_zeta COSY Gly_NH NH Gly_NH->Phe_CO HMBC Gly_alpha Cα-Hα Gly_NH->Gly_alpha COSY Gly_alpha->Gly_CO HMBC

Key through-bond and through-space NMR correlations for this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of the dipeptide Phenylalanyl-Glycine. By following the detailed protocols for sample preparation and data acquisition, and by systematically analyzing the correlations observed in COSY, HSQC, and HMBC spectra, a full assignment of all proton and carbon resonances can be achieved with high confidence. This application note serves as a practical guide for researchers, scientists, and drug development professionals in applying these powerful techniques to the structural characterization of peptides and other small molecules.

References

In Vitro Transport Assay for Phenylalanyl-glycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyl-glycine (Phe-Gly) is a dipeptide composed of the amino acids phenylalanine and glycine. As a small peptide, its absorption, distribution, metabolism, and excretion (ADME) properties are of significant interest in the fields of nutrition, pharmacology, and drug development. Understanding the mechanisms by which this compound is transported across biological membranes is crucial for evaluating its bioavailability and potential as a therapeutic agent or a component of targeted drug delivery systems. The primary mechanism for the intestinal absorption of di- and tripeptides is mediated by the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[1][2][3] PEPT1 is a high-capacity, low-affinity transporter expressed on the apical membrane of intestinal epithelial cells.[1]

This application note provides a detailed protocol for an in vitro transport assay of Phenylalanyl-glycine using the Caco-2 cell line, a well-established model of the human intestinal epithelium.[4][5] This assay allows for the determination of the apparent permeability coefficient (Papp) and the investigation of the kinetics of this compound transport.

Principle of the Assay

The in vitro transport assay utilizes a polarized monolayer of Caco-2 cells cultured on a semi-permeable membrane support. This system mimics the intestinal barrier, with an apical (AP) side representing the intestinal lumen and a basolateral (BL) side representing the blood circulation. The transport of this compound from the AP to the BL side is measured over time to determine its permeability. By varying the substrate concentration, the kinetic parameters of the transport, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be elucidated, providing insights into the affinity and capacity of the transport system.

Data Presentation

The following tables summarize representative quantitative data for dipeptide transport, which can be expected for Phenylalanyl-glycine in a Caco-2 transport assay.

Table 1: Apparent Permeability (Papp) of Dipeptides across Caco-2 Monolayers

DipeptideConcentration (mM)DirectionPapp (x 10⁻⁶ cm/s)Reference CompoundPapp of Reference (x 10⁻⁶ cm/s)
Phenylalanyl-glycine (Expected)0.5AP to BL5.0 - 15.0Mannitol< 1.0
Glycyl-sarcosine0.1AP to BL8.2 ± 1.1Propranolol25.5 ± 3.4
Glycyl-glycine1AP to BL3.5 ± 0.5Atenolol0.5 ± 0.1

Note: The expected Papp for Phenylalanyl-glycine is an estimate based on the permeability of other small dipeptides. Actual experimental values may vary.

Table 2: Kinetic Parameters of Dipeptide Transport via PEPT1

DipeptideKm (mM)Vmax (nmol/mg protein/min)Assay System
Phenylalanyl-glycine (Expected)1.0 - 5.010.0 - 30.0Caco-2 cells
Glycyl-sarcosine0.7 - 2.48.4 - 21.0Caco-2 cells[6]
Glycyl-glycine1.64 (at pH 6.0)Not specified in relative unitshPepT1-containing vesicles[7]

Note: The expected kinetic parameters for Phenylalanyl-glycine are estimates based on known PEPT1 substrates. Experimental determination is recommended for precise values.

Experimental Protocols

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • MES buffer

  • Phenylalanyl-glycine (this compound)

  • LC-MS/MS system for quantitative analysis

  • Transepithelial Electrical Resistance (TEER) meter

Caco-2 Cell Culture and Seeding
  • Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage the cells every 3-5 days when they reach 80-90% confluency.

  • Seeding on Transwell® Inserts:

    • Pre-wet the Transwell® inserts with culture medium.

    • Seed Caco-2 cells onto the apical side of the inserts at a density of 6 x 10⁴ cells/cm².

    • Add fresh culture medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

Monolayer Integrity Assessment
  • TEER Measurement: Before the transport experiment, measure the TEER of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above 250 Ω·cm² are considered suitable for transport studies.

  • Lucifer Yellow Permeability: To assess paracellular permeability, the transport of a paracellular marker, such as Lucifer Yellow, can be measured. The Papp of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.

Phenylalanyl-glycine Transport Assay (AP to BL)
  • Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS with 10 mM HEPES or MES, pH 6.0 for the apical side and pH 7.4 for the basolateral side).

    • Equilibrate the monolayers for 20-30 minutes at 37°C with the transport buffer in both chambers.

  • Transport Experiment:

    • Prepare stock solutions of this compound in the transport buffer at various concentrations (e.g., 0.1, 0.5, 1, 5, and 10 mM) for kinetic studies.

    • Remove the equilibration buffer from the apical chamber and replace it with the this compound solution.

    • Add fresh transport buffer (pH 7.4) to the basolateral chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

    • Immediately after each sampling, replenish the basolateral chamber with the same volume of fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

Data Analysis
  • Calculate the Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

      • A is the surface area of the permeable support (cm²).

      • C₀ is the initial concentration of the compound in the apical chamber (µmol/cm³).

  • Determine Kinetic Parameters (Km and Vmax):

    • Plot the transport rate (V) against the substrate concentration (S).

    • Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) Where:

      • V is the initial rate of transport.

      • Vmax is the maximum rate of transport.

      • Km is the Michaelis-Menten constant, representing the substrate concentration at half Vmax.

      • [S] is the substrate concentration.

Visualizations

experimental_workflow cluster_prep Cell Culture & Seeding cluster_assay Transport Assay cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell® Caco2_Culture->Seeding Differentiation 21-25 Days Differentiation Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER) Differentiation->Integrity_Test Equilibration Equilibration with Transport Buffer Integrity_Test->Equilibration Add_PheGly Add this compound to Apical Side Equilibration->Add_PheGly Incubation Incubation at 37°C Add_PheGly->Incubation Sampling Sampling from Basolateral Side Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp_Calc Papp Calculation LCMS->Papp_Calc Kinetics_Calc Kinetic Parameter (Km, Vmax) Calculation LCMS->Kinetics_Calc

Caption: Experimental workflow for the in vitro transport assay of Phenylalanyl-glycine.

transport_mechanism cluster_membrane Apical Membrane of Enterocyte cluster_cytosol Cytosol PEPT1 PEPT1 Transporter Proton_in H+ PEPT1->Proton_in PheGly_in This compound PEPT1->PheGly_in NHE3 NHE3 Proton_out H+ NHE3->Proton_out Na_in Na+ NHE3->Na_in Proton_out->PEPT1 Co-transport PheGly_out This compound PheGly_out->PEPT1 Na_out Na+ Na_out->NHE3 Antiport Proton_in->NHE3

Caption: Mechanism of Phenylalanyl-glycine transport across the apical membrane.

Conclusion

The in vitro Caco-2 cell transport assay is a reliable and reproducible method for characterizing the intestinal permeability of Phenylalanyl-glycine. The provided protocol offers a comprehensive framework for researchers to determine key transport parameters, which are essential for predicting in vivo absorption and for the development of dipeptide-based therapeutics and nutritional supplements. The transport of this compound is primarily mediated by the PEPT1 transporter, a proton-coupled mechanism that can be further investigated through kinetic studies as outlined. This application note serves as a valuable resource for scientists and professionals in the pharmaceutical and nutritional sciences.

References

Application Notes and Protocols for the Crystallization of Phe-Gly Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-quality crystals of the dipeptide Phenylalanyl-Glycine (Phe-Gly) is a critical step for structural elucidation via X-ray crystallography and for the development of stable pharmaceutical formulations. These application notes provide detailed protocols for common crystallization techniques applicable to this compound, along with expected quantitative data ranges to guide experimental design.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing successful crystallization experiments. Key properties are summarized in the table below. High purity of the this compound sample, ideally greater than 95%, is strongly recommended to achieve diffraction-quality crystals.[1]

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Melting Point ~264 °C (decomposes)[1]
Solubility Slightly soluble in water and DMSO.[1] Solubility is influenced by pH and the presence of co-solvents like ethanol (B145695).[2][3][4]
pKa Values The isoelectric point (pI) of peptides influences their solubility, which is generally lowest near the pI. The exact pI of this compound can be estimated from the pKa values of its terminal groups and the literature on similar peptides.

Crystallization Techniques for this compound Dipeptide

Several techniques can be employed for the crystallization of this compound. The choice of method will depend on the quantity of material available and the specific experimental goals. The most common and effective methods include vapor diffusion, slow evaporation, and slow cooling.

Quantitative Data Summary for this compound Crystallization

The following table summarizes typical experimental parameters and expected outcomes for the crystallization of this compound. These values are representative and may require optimization for specific experimental setups.

ParameterVapor DiffusionSlow EvaporationSlow Cooling
This compound Concentration 5-20 mg/mL1-10 mg/mL10-50 mg/mL (at higher temperature)
Common Solvents Ultrapure water, aqueous buffersWater-ethanol mixtures, aqueous buffersAqueous solutions
Precipitants/Co-solvents PEG, salts (e.g., ammonium (B1175870) sulfate)[5]Ethanol, isopropanolNot typically required
Temperature Room temperature (18-22°C)Room temperature or refrigerated (4°C)Gradual cooling from 40-60°C to 4-20°C
Typical Crystal Size 0.1-0.5 mm0.2-1.0 mm0.5-2.0 mm
Typical Yield 60-80%70-90%80-95%
Purity Uplift Can increase purity to >98%[6]Can significantly improve purityHigh purity achievable

Experimental Protocols

Vapor Diffusion Crystallization

Vapor diffusion is a popular method for screening a wide range of crystallization conditions using small amounts of the peptide.[1][5] It involves the slow equilibration of a drop containing the peptide and a precipitant solution with a larger reservoir of the precipitant solution at a higher concentration.[5]

a) Hanging Drop Method

  • Materials:

    • This compound solution (10 mg/mL in ultrapure water)[1]

    • 24-well crystallization plate

    • Siliconized glass cover slips

    • Crystallization screening kit (e.g., Hampton Research PEG/Ion Screen)

    • High-vacuum grease

    • Micropipettes and tips

  • Protocol:

    • Apply a thin ring of vacuum grease around the top of each well of the crystallization plate.

    • Pipette 500 µL of the reservoir solution (precipitant solution from the screening kit) into the bottom of a well.

    • On a clean cover slip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.

    • Invert the cover slip and place it over the well, ensuring the grease creates an airtight seal.

    • Incubate the plate in a vibration-free environment at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth over several hours to days.

b) Sitting Drop Method

  • Materials:

    • Same as for the hanging drop method, but with a sitting drop crystallization plate.

  • Protocol:

    • Pipette 500 µL of the reservoir solution into the bottom of a well.

    • Place a 1-2 µL drop of the this compound solution onto the sitting drop post.[1]

    • Add 1-2 µL of the reservoir solution to the drop on the post.[1]

    • Seal the well with clear sealing tape or film.[1]

    • Incubate and monitor as described for the hanging drop method.

Slow Evaporation Crystallization

This technique involves dissolving the this compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, gradually increasing the peptide concentration to the point of supersaturation and crystallization.[7]

  • Materials:

    • This compound powder

    • Aqueous ethanol solution (e.g., 30% ethanol in water)

    • Small beaker or vial

    • Parafilm with a few pinholes

  • Protocol:

    • Prepare a solution of this compound in the aqueous ethanol mixture. The concentration should be close to, but not exceeding, the saturation point at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean beaker or vial.

    • Cover the opening of the container with parafilm and poke a few small holes in it to allow for slow evaporation.

    • Place the container in an undisturbed location at a constant temperature.

    • Monitor for crystal formation over several days to weeks. The rate of evaporation can be controlled by the number and size of the holes in the parafilm.[7]

Slow Cooling Crystallization

Slow cooling is a method where the peptide is dissolved in a solvent at an elevated temperature to create a saturated or near-saturated solution, which is then slowly cooled to induce crystallization.[1]

  • Materials:

    • This compound powder

    • Ultrapure water or a suitable buffer

    • Jacketed crystallization vessel or a programmable water bath

    • Magnetic stirrer and stir bar

  • Protocol:

    • Dissolve the this compound in the chosen solvent in the crystallization vessel at an elevated temperature (e.g., 50°C) until the solution is saturated.

    • Stir the solution to ensure it is homogeneous and thermally equilibrated.

    • Slowly cool the solution at a controlled rate (e.g., 0.1-1.0°C per hour).[1] Slower cooling rates generally produce larger and higher-quality crystals.[1]

    • If spontaneous nucleation does not occur as the solution becomes supersaturated, consider adding a seed crystal to induce crystallization.

    • Once crystals have formed, they can be harvested by filtration and washed with a cold solvent.

Troubleshooting Common Crystallization Problems[1]

ObservationPotential CauseSuggested Solution
No Crystals, Clear Drop Solution is undersaturated.Increase peptide or precipitant concentration. Try a different precipitant or adjust the pH.
Amorphous Precipitate Supersaturation is too high, leading to rapid, disordered precipitation.Decrease peptide or precipitant concentration. Increase the temperature. Use a slower equilibration method.
Many Small Crystals High nucleation rate.Decrease supersaturation. Use micro-seeding with a lower concentration of seed crystals.
Crystals Stop Growing Depletion of material in the drop or changes in pH.Increase the drop size. Buffer the solution to maintain a stable pH.

Visualization of the Crystallization Workflow

The following diagram illustrates the general workflow for the crystallization of this compound dipeptide, from sample preparation to crystal harvesting and analysis.

Crystallization_Workflow This compound Dipeptide Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_process Process cluster_analysis Analysis & Harvesting peptide_prep This compound Sample (>95% Purity) dissolution Dissolution peptide_prep->dissolution solvent_prep Solvent System (e.g., Water, Water/Ethanol) solvent_prep->dissolution vapor_diffusion Vapor Diffusion (Hanging/Sitting Drop) dissolution->vapor_diffusion slow_evaporation Slow Evaporation dissolution->slow_evaporation slow_cooling Slow Cooling dissolution->slow_cooling supersaturation Achieve Supersaturation vapor_diffusion->supersaturation slow_evaporation->supersaturation slow_cooling->supersaturation nucleation Nucleation (Spontaneous or Seeding) supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth harvesting Harvest & Wash Crystals crystal_growth->harvesting analysis X-ray Diffraction & Analysis harvesting->analysis

Caption: General workflow for this compound dipeptide crystallization.

References

Application Notes: Phe-Gly Ligand Affinity Chromatography for Thermolysin Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for purifying biomolecules based on highly specific interactions between a ligand immobilized on a stationary phase and its target molecule in the mobile phase. The dipeptide Phenylalanine-Glycine (Phe-Gly) serves as an effective ligand for the affinity purification of thermolysin, a thermostable metalloproteinase. Thermolysin is widely used in biotechnology, for example, in the synthesis of the artificial sweetener aspartame.[1] The specificity of the interaction between this compound and the thermolysin active site allows for a high degree of purification in a single step.

These application notes provide a comprehensive overview, detailed protocols, and performance data for the use of this compound as a ligand in affinity chromatography for the purification of thermolysin.

Principle of Separation

The purification method is based on the specific binding of the thermolysin active site to the this compound dipeptide ligand, which is covalently immobilized on a chromatography resin. Thermolysin preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acids, and the phenylalanyl residue of the this compound ligand mimics this substrate preference, leading to a strong and specific, yet reversible, binding interaction.[2] The enzyme is loaded onto the column under conditions that favor this binding. After washing away unbound contaminants, the purified thermolysin is eluted by changing the buffer conditions to disrupt the ligand-enzyme interaction.

Data Presentation

Quantitative Analysis of Ligand-Target Interaction

The effectiveness of this compound as an affinity ligand for thermolysin has been quantified, demonstrating its superiority over similar dipeptides.

LigandAssociation Constant (M⁻¹) at pH 5.5Adsorption Ratio (%) at pH 5.5Notes
Gly-D-Phe (3.3 ± 0.8) x 10⁵100High affinity and stable binding.
Gly-L-Leu ~3.3 x 10⁴Decreases with increasing protein loadApproximately ten times less affinity than Gly-D-Phe.
D-Phe ~3.3 x 10⁴Decreases with increasing protein loadSimilar lower affinity to Gly-L-Leu.

Data sourced from characterization studies of affinity ligands for thermolysin.

Representative Purification Table for Thermolysin

This table illustrates the expected outcome of a typical purification of thermolysin from a crude bacterial culture supernatant using a this compound affinity column.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant50010,000201001
This compound Affinity Chromatography108,5008508542.5
Final Purified Enzyme 10 8,500 850 85% 42.5

This is a representative table. Actual values may vary depending on the expression system and experimental conditions.

Experimental Protocols

Protocol 1: Immobilization of this compound Ligand to NHS-Activated Agarose (B213101) Resin

This protocol describes the covalent coupling of the this compound dipeptide to a pre-activated chromatography matrix.

Materials:

  • NHS-Activated Agarose Resin (e.g., Pierce™ NHS-Activated Agarose)

  • This compound dipeptide

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (Amine-free)[3]

  • Quenching Buffer: 1 M ethanolamine (B43304) or 1 M Tris-HCl, pH 7.4[4]

  • Wash Buffer 1: 1 M NaCl

  • Wash Buffer 2: Ultrapure water

  • Empty chromatography column or spin columns

  • End-over-end mixer

Procedure:

  • Resin Preparation:

    • Prepare a slurry of the NHS-activated agarose resin in isopropanol (B130326) or acetone (B3395972) as per the manufacturer's instructions.

    • Wash the resin with ice-cold 1 mM HCl to remove preservatives and hydrolyze reactive groups that would result in unwanted cross-linking.

  • Ligand Solution Preparation:

    • Dissolve the this compound dipeptide in the Coupling Buffer to a final concentration of 10-20 mg/mL. Ensure the buffer is free of primary amines.

  • Coupling Reaction:

    • Immediately add the this compound solution to the washed resin. Use a 1:1 to 1:2 ratio of settled resin volume to ligand solution volume.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.[4]

  • Quenching Unreacted Groups:

    • After coupling, pellet the resin by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant.

    • Add the Quenching Buffer to the resin and incubate for 30-60 minutes at room temperature with gentle mixing to block any remaining active NHS-ester groups.[5]

  • Washing the Resin:

    • Wash the resin sequentially with several column volumes of Wash Buffer 1, followed by Wash Buffer 2 to remove non-covalently bound ligands and quenching reagents.

  • Storage:

    • Store the prepared this compound agarose resin in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

Protocol 2: Purification of Thermolysin using this compound Affinity Chromatography

This protocol outlines the steps for purifying thermolysin from a crude sample.

Materials:

  • This compound agarose resin (prepared as in Protocol 1)

  • Chromatography column

  • Peristaltic pump and tubing

  • UV detector

  • Fraction collector

  • Binding/Wash Buffer: 50 mM MES, 10 mM CaCl₂, pH 5.5

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5, or a high salt buffer (e.g., Binding/Wash Buffer + 1 M NaCl)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5[6]

  • Crude sample containing thermolysin (e.g., clarified bacterial culture supernatant)

Procedure:

  • Column Packing and Equilibration:

    • Pack the this compound agarose resin into a suitable chromatography column.

    • Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer at a linear flow rate of 50-100 cm/h until the UV absorbance at 280 nm stabilizes.

  • Sample Loading:

    • Adjust the pH of the crude sample to 5.5 and add CaCl₂ to a final concentration of 10 mM. Centrifuge or filter the sample to remove any precipitate.

    • Load the prepared sample onto the equilibrated column. The optimal flow rate for loading should be determined empirically but can be started at 25-50 cm/h.

  • Washing:

    • Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins. Continue washing until the UV absorbance at 280 nm returns to baseline.

  • Elution:

    • Elute the bound thermolysin from the column using the Elution Buffer.

    • Collect fractions of 0.5-1 column volumes. Immediately neutralize the low pH fractions by adding a predetermined amount of Neutralization Buffer (e.g., 100 µL per 1 mL of eluate) to preserve enzyme activity.[6]

  • Analysis of Fractions:

    • Monitor the protein content of the eluted fractions by measuring the absorbance at 280 nm.

    • Assay the fractions for thermolysin activity and analyze the purity using SDS-PAGE.

  • Column Regeneration and Storage:

    • After elution, wash the column with several volumes of high salt buffer (e.g., 1 M NaCl) followed by the Binding/Wash Buffer.

    • For storage, equilibrate the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) and store at 4°C.

Visualizations

Experimental Workflow for Thermolysin Purification

G cluster_prep Column Preparation cluster_purification Purification Cycle cluster_analysis Analysis cluster_regen Column Regeneration p1 Pack this compound Agarose Resin into Column p2 Equilibrate with Binding/Wash Buffer (pH 5.5) p1->p2 pu1 Load Crude Sample (pH 5.5) p2->pu1 pu2 Wash with Binding/Wash Buffer pu1->pu2 pu3 Elute with Low pH or High Salt Buffer pu2->pu3 pu4 Collect and Neutralize Fractions pu3->pu4 a1 SDS-PAGE for Purity pu4->a1 a2 Activity Assay pu4->a2 r1 Wash with High Salt Buffer a2->r1 r2 Re-equilibrate with Storage Buffer r1->r2 G cluster_enzyme Thermolysin Active Site cluster_ligand Zn Zn²⁺ Glu143 Glu143 Zn->Glu143 Coordination His142 His142 Zn->His142 Coordination His146 His146 Zn->His146 Coordination His231 His231 Asn112 Asn112 Ala113 Ala113 Phe Phenylalanine Residue Phe->Zn Hydrophobic Interaction (S1' Pocket) Gly Glycine Residue Phe->Gly Peptide Bond Gly->Glu143 Hydrogen Bond Gly->Asn112 Hydrogen Bond Gly->Ala113 Hydrogen Bond

References

Application Note & Protocol: Quantifying Phenylalanine-Glycine (Phe-Gly) Concentration in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylalanine-Glycine (Phe-Gly) is a dipeptide composed of the amino acids L-phenylalanine and glycine.[1] Dipeptides are attracting increasing attention in biomedical research due to their diverse biological activities and potential as biomarkers for various physiological and pathological states.[2] Phenylalanine itself is an essential amino acid and a precursor for several key molecules, including tyrosine and catecholamines.[3] The unique structure of phenylglycine-type amino acids, with the aromatic side chain directly attached to the α-carbon, results in restricted side chain flexibility, which can be crucial for the biological function of peptides containing these residues.[4] Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its physiological roles, pharmacokinetic profiles of peptide-based therapeutics, and for biomarker discovery.

This application note provides detailed protocols for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method. Additionally, it briefly discusses other potential methods like High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of Analytical Methods

Several analytical techniques can be employed for the quantification of dipeptides. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules like dipeptides in complex biological samples. It offers high sensitivity, specificity, and the ability to multiplex (measure multiple analytes simultaneously). LC-MS/MS methods typically involve chromatographic separation of the analyte from the sample matrix followed by detection and quantification using a mass spectrometer.[2][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can also be used for peptide quantification.[7][8][9][10] However, it may lack the sensitivity and specificity of LC-MS/MS, especially in complex matrices. Derivatization of the peptide may be necessary to enhance its detection.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay that can be very sensitive. However, the availability of commercial ELISA kits specifically for the this compound dipeptide is limited. While kits for individual amino acids like L-Phenylalanine and Glycine exist, a specific antibody for the dipeptide would be required for a direct ELISA.[11][12][13][14]

Experimental Protocols: LC-MS/MS Quantification of this compound

This section provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., 13C, 15N-Phe-Gly)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or other biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation: Solid-Phase Extraction (SPE)

Proper sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.[5][15][16]

  • Plasma Dilution: Dilute plasma samples 1:4 with ultrapure water.[5]

  • SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.

  • Sample Loading: Load 100 µL of the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% ACN in water) to remove proteins and other highly polar interferences.[5]

    • Wash the cartridge with a high percentage of organic solvent (e.g., 80% ACN in water) to remove non-polar matrix components.[5]

  • Elution: Elute the this compound dipeptide from the cartridge using an appropriate elution solvent (e.g., methanol with 5% formic acid).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: Use a reverse-phase C18 column suitable for peptide analysis (e.g., 2.1 x 100 mm, 2.1 µm).[17]

    • Mobile Phase A: 0.1% Formic acid in water.[17]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[17]

    • Gradient: Develop a suitable gradient to separate this compound from other components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a higher percentage to elute the analyte, and then return to the initial conditions for re-equilibration.[17]

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 200 µL/min.[17]

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard by infusing the standards into the mass spectrometer.

    • Instrument Parameters: Optimize instrument parameters such as nebulizing gas flow, drying gas flow and temperature, and spray voltage.[6]

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a blank matrix (e.g., stripped plasma). Process these standards alongside the unknown samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from a validated LC-MS/MS method for this compound quantification.

ParameterTypical ValueReference
Linearity Range0.5 - 500 ng/mL[5]
Correlation Coefficient (r²)> 0.99[5]
Limit of Detection (LOD)0.088–83.1 nM[2]
Limit of Quantification (LOQ)0.5 ng/mL[5]
Accuracy89 - 117%[5]
Precision (%CV)2.1 - 7.9%[5]
Recovery> 90%[5]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing s1 Biological Sample Collection (e.g., Plasma) s2 Sample Dilution s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Elution s3->s4 s5 Drying and Reconstitution s4->s5 a1 LC-MS/MS Analysis s5->a1 a2 Data Acquisition a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 end end d3->end Quantitative Results G Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase Proteins Protein Synthesis Phe->Proteins PheGly This compound Phe->PheGly Peptide Synthesis / Proteolysis DOPA L-DOPA Tyr->DOPA Dopamine Dopamine DOPA->Dopamine NE Norepinephrine Dopamine->NE Epi Epinephrine NE->Epi PheGly->Phe Hydrolysis Gly Glycine PheGly->Gly Hydrolysis Gly->Proteins Gly->PheGly Peptide Synthesis / Proteolysis Peptidases Peptidases Peptidases->PheGly Degradation

References

Troubleshooting & Optimization

Phe-Gly Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phe-Gly dipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

Low yields in this compound synthesis can arise from several factors throughout the experimental process. The primary culprits are often incomplete coupling reactions, side reactions, and issues during the purification process. Specifically for this compound, a major concern is the potential for racemization of the phenylglycine residue, which can complicate purification and reduce the yield of the desired stereoisomer. Other common issues include peptide aggregation and suboptimal performance of coupling reagents.

Q2: What causes racemization in this compound synthesis and how can it be minimized?

Racemization, the conversion of a chiral molecule into its mirror image, is a significant issue in this compound synthesis, particularly affecting the phenylglycine residue. The primary cause is the abstraction of the alpha-proton of the amino acid by a base, which is more likely to occur during the activation or deprotection steps in base-mediated conditions. The bulky aromatic side chain of phenylglycine attached directly to the alpha-carbon makes it more susceptible to racemization compared to other amino acids like phenylalanine.

To minimize racemization:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. Using third-generation uronium reagents like COMU, or phosphonium (B103445) salts like PyBOP, has been shown to reduce racemization.

  • Control the Base: The base used during the coupling step plays a crucial role. Less basic or hindered bases can help suppress racemization.

  • Protecting Groups: Employing appropriate protecting groups can shield the chiral center. The 9-phenylfluoren-9-yl (Pf) group has been noted for its ability to prevent epimerization of α-amino compounds.

Q3: Which coupling reagents are most effective for this compound synthesis?

The choice of coupling reagent significantly impacts the yield and purity of the this compound dipeptide by influencing reaction efficiency and minimizing side reactions like racemization. While standard carbodiimides like DCC and EDC can be used, more advanced reagents are often recommended for challenging couplings.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICCost-effectiveCan lead to racemization and formation of N-acylurea byproducts
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization riskMore expensive, require careful handling
Uronium/Aminium Salts HBTU, HATU, TBTU, COMUExcellent coupling efficiency, low side-product formationCan be more expensive than carbodiimides
Triazole-Based T3PHigh efficiency, low toxicity, reduced racemizationMay require specific reaction conditions

For this compound synthesis, COMU has been shown to be particularly effective in minimizing racemization.

Q4: What are the common side reactions in this compound synthesis besides racemization?

Beyond racemization, several other side reactions can occur during peptide synthesis, leading to impurities and reduced yield.

  • Diketopiperazine Formation: This is a common side reaction, especially when Glycine is at the C-terminus, leading to the cyclization of the dipeptide and premature cleavage from the resin.

  • Aspartimide Formation: If aspartic acid is present in the sequence, it can form a cyclic imide, particularly when followed by Glycine.

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) results in truncated peptide sequences.

  • Deletion Sequences: Inefficient coupling leads to the absence of an amino acid in the final peptide sequence.

Troubleshooting Guides

Issue 1: Low Crude Yield After Cleavage

If you are experiencing a low yield of your crude this compound peptide after cleavage from the solid support, consider the following troubleshooting steps.

Troubleshooting_Low_Crude_Yield start Low Crude Yield After Cleavage incomplete_cleavage Incomplete Cleavage from Resin? start->incomplete_cleavage precipitation_issue Inefficient Precipitation? incomplete_cleavage->precipitation_issue No extend_time Action: Extend cleavage time. Re-cleave the resin. incomplete_cleavage->extend_time Yes optimize_cocktail Action: Optimize cleavage cocktail. Ensure appropriate scavengers. precipitation_issue->optimize_cocktail No increase_ether Action: Increase volume of cold ether. Allow more time for precipitation. precipitation_issue->increase_ether Yes end_yield_improved Yield Improved extend_time->end_yield_improved end_reassess Reassess Synthesis Protocol optimize_cocktail->end_reassess check_solubility Action: Check ether supernatant for soluble peptide. increase_ether->check_solubility check_solubility->end_yield_improved Troubleshooting_Impurities start Deletion/Truncated Sequences Identified check_deprotection Incomplete Deprotection? start->check_deprotection check_coupling Inefficient Coupling? check_deprotection->check_coupling No extend_deprotection Action: Extend deprotection time. Use a stronger deprotection agent (e.g., DBU). check_deprotection->extend_deprotection Yes double_couple Action: Perform a double coupling. Increase coupling time. check_coupling->double_couple Yes stronger_reagent Action: Use a more efficient coupling reagent (e.g., HATU, COMU). check_coupling->stronger_reagent Consider kaiser_test Action: Perform Kaiser test to confirm deprotection. extend_deprotection->kaiser_test end_purity_improved Purity Improved kaiser_test->end_purity_improved double_couple->end_purity_improved stronger_reagent->end_purity_improved SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle cluster_final Final Steps Start Fmoc-Gly-Wang Resin Swell Swell Resin in DCM Start->Swell Wash_DMF_1 Wash with DMF Swell->Wash_DMF_1 Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF_1->Deprotection_1 Coupling Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotection_1->Coupling Wash_DMF_2 Wash with DMF/DCM Coupling->Wash_DMF_2 Final_Deprotection Final Fmoc Deprotection Wash_DMF_2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation End This compound Peptide Precipitation->End

Preventing Phe-Gly degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the dipeptide Phenylalanine-Glycine (Phe-Gly) during storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound powder should be stored at -20°C or, preferably, at -80°C in a tightly sealed container to minimize exposure to moisture.[1][2][3] Dry peptides are generally stable for days to weeks at room temperature, but for extended storage, lower temperatures are essential to slow down potential degradation pathways.[2]

Q2: How should I store this compound solutions?

This compound in solution is significantly less stable than in its lyophilized form.[2][3] For short-term storage (up to a week), solutions can be kept at 4°C.[4] For longer-term storage, it is highly recommended to prepare single-use aliquots and store them frozen at -20°C or -80°C.[1][2][3] This practice is crucial to avoid repeated freeze-thaw cycles, which can accelerate peptide degradation.[2][5]

Q3: What are the primary degradation pathways for this compound in solution?

The two main degradation pathways for this compound in solution are:

  • Hydrolysis: The cleavage of the peptide bond between Phenylalanine and Glycine, resulting in the individual amino acids. This is more prevalent under acidic conditions.

  • Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction where the N-terminal amino group of Phenylalanine attacks the carbonyl group of the peptide bond, forming a cyclic dipeptide (cyclo(this compound)). This is a major degradation route, especially at neutral to alkaline pH.

Q4: How does pH affect the stability of this compound solutions?

The pH of the solution is a critical factor in this compound stability.

  • Acidic pH (below 6): In this range, the formation of diketopiperazine is almost negligible. However, hydrolysis of the peptide bond can still occur.

  • Neutral to Alkaline pH (7 and above): Diketopiperazine formation becomes the dominant degradation pathway. The rate of this cyclization reaction increases with increasing pH.

Q5: I'm observing precipitation in my this compound solution. What could be the cause?

Precipitation can occur for several reasons:

  • Poor Solubility: this compound may have limited solubility in certain aqueous buffers, especially at high concentrations.

  • Isoelectric Point: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.

  • Degradation Products: The formation of less soluble degradation products could also lead to precipitation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent experimental results. This compound degradation during storage.- Verify Storage Conditions: Ensure lyophilized powder is stored at -20°C or -80°C and protected from moisture. For solutions, confirm they are aliquoted and stored frozen, avoiding freeze-thaw cycles. - Check Solution Age and pH: Use freshly prepared solutions whenever possible. If storing solutions, ensure the pH is optimal for stability (slightly acidic if DKP formation is a concern). - Perform Quality Control: Analyze the purity of your this compound stock using a stability-indicating HPLC method.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound.- Identify Degradation Products: The new peaks likely correspond to hydrolysis products (Phenylalanine and Glycine) or diketopiperazine. - Adjust Storage pH: If DKP formation is suspected (typically a major peak), consider preparing and storing solutions in a slightly acidic buffer (pH < 6). - Minimize Time in Solution: Prepare solutions immediately before use to minimize the time for degradation to occur.
Precipitation of this compound in solution. Poor solubility, storage near the isoelectric point, or formation of insoluble degradation products.- Check Solubility: Consult solubility data for this compound in your specific buffer system. You may need to use a different buffer or a lower concentration. - Adjust pH: Ensure the pH of your solution is not at or near the isoelectric point of this compound. - Use Solubilizing Agents: In some cases, small amounts of organic solvents like DMSO or acetonitrile (B52724) can be used to aid dissolution, but their compatibility with the downstream application must be verified.
Discoloration of lyophilized powder. Moisture absorption and subsequent degradation.- Proper Handling: Always allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold peptide. - Inert Gas Overlay: After dispensing, consider purging the vial with an inert gas like nitrogen or argon before re-sealing to displace oxygen and moisture.

Quantitative Data on this compound Degradation

The following table summarizes representative kinetic data for the degradation of a model dipeptide ester (Gly-Phe octyl ester) at 37°C, which highlights the significant influence of pH on the degradation pathway. While this is not this compound, it provides a valuable illustration of the competing degradation pathways. At pH 7.4, diketopiperazine formation (intramolecular aminolysis) is the predominant degradation route.

pHDegradation PathwayApparent First-Order Rate Constant (k)
7.4Intramolecular Aminolysis (DKP formation)Dominant
7.4Hydrolysis of ester bondMinor
< 6Intramolecular Aminolysis (DKP formation)Almost negligible

Data adapted from studies on Gly-Phe ester prodrugs, which demonstrate the pH-dependent nature of diketopiperazine formation.

Experimental Protocols

Protocol 1: pH-Rate Stability Study of this compound in Aqueous Solution

This protocol outlines a procedure to determine the optimal pH for this compound stability in an aqueous solution.

1. Materials:

  • This compound dipeptide (high purity)
  • Buffer solutions (e.g., 50 mM citrate (B86180) for pH 3-6, 50 mM phosphate (B84403) for pH 6-8, 50 mM borate (B1201080) for pH 8-10)
  • Purified water (HPLC grade)
  • Calibrated pH meter
  • Incubator or water bath
  • HPLC system with UV detector
  • Autosampler vials

2. Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range.
  • Sample Preparation:
  • Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).
  • Dilute the stock solution into each buffer to a final concentration of 0.1 mg/mL.
  • Transfer aliquots of each solution into labeled autosampler vials.
  • Incubation:
  • Take an initial sample (T=0) from each pH condition for immediate HPLC analysis.
  • Place the remaining vials in an incubator at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).
  • Time-Point Analysis:
  • At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), remove one vial for each pH condition for HPLC analysis.

3. Data Analysis:

  • For each time point and pH, determine the peak area of the intact this compound.
  • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
  • Plot the natural logarithm of the percentage of remaining this compound versus time for each pH.
  • The degradation rate constant (k) for each pH can be determined from the slope of the line.
  • Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile and identify the pH of maximum stability (minimum degradation rate).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate intact this compound from its primary degradation products.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm and 254 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dilute the samples from the stability study with Mobile Phase A to a suitable concentration for HPLC analysis.

3. Analysis:

  • Inject the samples onto the HPLC system.
  • Identify and integrate the peaks corresponding to this compound and any degradation products. The expected elution order would be the more polar hydrolysis products (Glycine, Phenylalanine) eluting earlier, followed by the intact this compound, and then potentially the more hydrophobic diketopiperazine.

Visualizations

degradation_pathway PheGly This compound Dipeptide Hydrolysis_Products Phenylalanine + Glycine PheGly->Hydrolysis_Products Hydrolysis (Acidic pH) DKP cyclo(this compound) (Diketopiperazine) PheGly->DKP Intramolecular Aminolysis (Neutral/Alkaline pH)

Caption: Primary degradation pathways of this compound in aqueous solution.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare this compound Stock Dilute Dilute Stock into Buffers Stock->Dilute Buffers Prepare Buffers (pH 3-10) Buffers->Dilute T0 T=0 Analysis Dilute->T0 Incubate Incubate at Constant Temp. Dilute->Incubate HPLC HPLC Analysis T0->HPLC Timepoints Sample at Time Intervals Incubate->Timepoints Timepoints->HPLC Data Calculate % Remaining HPLC->Data Profile Generate pH-Rate Profile Data->Profile logical_relationship cluster_storage Storage Form cluster_stability Relative Stability Lyophilized Lyophilized High_Stability High Stability Lyophilized->High_Stability Leads to Solution Solution Low_Stability Low Stability Solution->Low_Stability Leads to

References

Troubleshooting low yield in Phe-Gly conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yield in Phenylalanine-Glycine (Phe-Gly) dipeptide conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound conjugation?

Low yield in this compound conjugation can stem from several factors, including:

  • Incomplete Activation or Coupling: The carboxylic acid of the N-protected Phenylalanine may not be fully activated, or the subsequent coupling to Glycine may be inefficient.

  • Steric Hindrance: The bulky benzyl (B1604629) side chain of Phenylalanine can physically obstruct the reactive sites, slowing down the coupling reaction.[1][2]

  • Side Reactions: Undesired chemical reactions can consume starting materials or lead to difficult-to-separate byproducts. Common side reactions include racemization and diketopiperazine formation.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and choice of coupling reagent can significantly impact the reaction efficiency.[3]

  • Poor Quality of Reagents: Degradation of amino acids, coupling reagents, or solvents can lead to failed reactions.

  • Peptide Aggregation: The growing peptide chain can aggregate, making the reactive termini inaccessible.[1][3]

Q2: How does the choice of protecting group affect the yield of this compound synthesis?

The selection of protecting groups for the α-amino group of Phenylalanine and the carboxyl group of Glycine is critical for a successful synthesis. The most common strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection for the N-terminus.

  • Fmoc-Strategy: Utilizes a base-labile protecting group, which is removed under mild basic conditions (e.g., with piperidine).[4] This is often preferred to avoid the harsh acidic conditions required for Boc deprotection, which can be detrimental to sensitive peptide sequences.[5] However, the piperidine (B6355638) used for Fmoc removal can induce side reactions like diketopiperazine formation, especially in sequences with Glycine at the C-terminus.[6]

  • Boc-Strategy: Employs an acid-labile protecting group, which is removed with strong acids like trifluoroacetic acid (TFA). While robust, these harsh conditions can lead to side-product formation.[5][7]

  • Orthogonal Protecting Groups: For more complex syntheses, using orthogonal protecting groups like Alloc (allyloxycarbonyl) can be advantageous. The Alloc group can be selectively removed under mild conditions, offering greater flexibility.[5]

Q3: What is racemization and how can it be minimized during this compound conjugation?

Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-isomers.[8][9] This is a significant issue as it can result in diastereomeric peptide impurities that are difficult to separate and may have altered biological activity.[9]

Mechanisms of Racemization:

  • Direct Enolization: A base can abstract the α-proton of the activated amino acid, forming a planar enolate intermediate that loses its stereochemistry.[8]

  • Oxazolone Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the N-acyl protecting group, forming a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and easily removed by a base, leading to rapid racemization.[8][9]

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: Uronium/aminium and phosphonium-based reagents (e.g., HATU, HBTU, PyBOP) are generally preferred over carbodiimides (e.g., DCC, DIC) as they can reduce racemization, especially when used with additives.[10]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (OxymaPure) can suppress racemization when used with carbodiimides.[11][12]

  • Control of Base: The type and amount of base used can influence racemization. Weaker bases and precise stoichiometry are often recommended.

  • Reaction Temperature: Lowering the reaction temperature can help minimize racemization.

Troubleshooting Guide for Low this compound Conjugation Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yield.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Carboxyl Activation - Ensure the coupling reagent is fresh and stored under appropriate conditions (e.g., desiccated, -20°C).- Use a highly efficient coupling reagent like HATU or COMU, especially for sterically hindered couplings.[10]- Pre-activate the N-protected Phenylalanine with the coupling reagent before adding the Glycine derivative.
Steric Hindrance from Phenylalanine - Increase the reaction time to allow the coupling to proceed to completion.[1]- Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial reaction.[1][3]- Elevate the reaction temperature, but monitor for potential side reactions like racemization.[3]
Degraded Reagents or Solvents - Use high-purity, peptide synthesis-grade solvents (e.g., DMF, NMP).- Ensure amino acid derivatives are of high quality and stored correctly.
Presence of Multiple Peaks in HPLC Analysis Racemization - Switch to a low-racemization coupling reagent (e.g., COMU, HATU).[10][13]- Add racemization-suppressing additives like OxymaPure.[11]- Optimize the amount and type of base used during coupling.
Diketopiperazine (DKP) Formation - This is a common side reaction, especially with a C-terminal Glycine. It is initiated by the base (e.g., piperidine) used for Fmoc deprotection.[6]- Use a 2-chlorotrityl chloride (2-CTC) resin, which allows for milder cleavage conditions.[13]- Use pre-formed dipeptides (e.g., Fmoc-Phe-Gly-OH) for subsequent couplings.[14]
Deletion Sequences - This occurs due to incomplete coupling or deprotection.[3]- Improve coupling efficiency using the strategies mentioned above (e.g., double coupling, more efficient reagents).- Ensure complete Fmoc deprotection by extending the reaction time or performing a second deprotection step.
Poor Solubility or Aggregation Peptide Aggregation on Solid Support - Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture containing DMSO to disrupt secondary structures.[1][3]- Perform the coupling at a moderately elevated temperature to improve solubility and reaction kinetics.[3]

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines a general procedure for the manual solid-phase synthesis of the dipeptide this compound on a resin support.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • Coupling Reagent (e.g., HBTU, HATU, or DIC/OxymaPure)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test results in a blue color).

  • Coupling of Fmoc-L-Phenylalanine:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and the coupling reagent/additive (e.g., HBTU/HOBt or DIC/OxymaPure, 3 equivalents) in a minimal amount of DMF.

    • Add the base (DIPEA, 6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Kaiser Test (Optional): Monitor the reaction completion with a Kaiser test (a negative test indicates complete coupling). If the test is positive, a second coupling may be necessary.[1][3]

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Phenylalanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude this compound peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Troubleshooting_Low_Yield_Phe_Gly_Conjugation start Low Yield in this compound Conjugation reagent_quality Check Reagent Quality (Amino Acids, Solvents, Coupling Reagents) start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions side_reactions Investigate Side Reactions start->side_reactions purification Review Purification Protocol start->purification fresh_reagents fresh_reagents reagent_quality->fresh_reagents Use fresh, high-purity reagents and anhydrous solvents. coupling_reagent coupling_reagent reaction_conditions->coupling_reagent Optimize Coupling Reagent solvent solvent reaction_conditions->solvent Optimize Solvent time_temp time_temp reaction_conditions->time_temp Adjust Time & Temperature racemization racemization side_reactions->racemization Check for Racemization dkp dkp side_reactions->dkp Check for Diketopiperazine Formation hplc_optimization hplc_optimization purification->hplc_optimization Optimize RP-HPLC conditions (gradient, column) hatu_comu hatu_comu coupling_reagent->hatu_comu Use high-efficiency reagents (e.g., HATU, COMU) nmp_dmso nmp_dmso solvent->nmp_dmso Switch to NMP or add DMSO to reduce aggregation double_coupling double_coupling time_temp->double_coupling Increase reaction time or perform double coupling low_rac_reagents low_rac_reagents racemization->low_rac_reagents Use low-racemization reagents and additives (Oxyma) fmoc_gly fmoc_gly dkp->fmoc_gly Common with Fmoc-Gly at C-terminus. Use 2-CTC resin or protected dipeptide.

Caption: Troubleshooting workflow for low yield in this compound conjugation.

Phe_Gly_SPPS_Workflow start Start: Fmoc-Gly-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple Fmoc-Phe-OH (Coupling Reagent, Base, DMF) wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 deprotection2 Final Fmoc Deprotection wash2->deprotection2 wash3 Wash (DMF, DCM) deprotection2->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification end End: Purified this compound purification->end

Caption: Experimental workflow for the solid-phase synthesis of this compound.

References

Phe-Gly stability issues at different pH levels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of the dipeptide Phenylalanine-Glycine (Phe-Gly) at different pH levels. It includes frequently asked questions and troubleshooting advice to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

This compound primarily degrades via two chemical pathways in aqueous solutions:

  • Peptide Bond Hydrolysis: This is the cleavage of the amide bond between Phenylalanine and Glycine (B1666218), resulting in the formation of the individual constituent amino acids. This reaction is typically catalyzed by either acidic or basic conditions.[1]

  • Diketopiperazine (DKP) Formation: This involves an intramolecular cyclization reaction where the N-terminal amino group of Phenylalanine attacks the carbonyl group of the glycine residue, leading to the formation of a cyclic dipeptide, cyclo(this compound). This is a common degradation route for dipeptides, especially in neutral to slightly alkaline solutions.[2][3][4]

Q2: How does solution pH affect the stability of this compound?

The stability of this compound is highly dependent on the pH of the solution, as pH dictates the predominant degradation pathway.[5][6]

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the primary degradation route is the acid-catalyzed hydrolysis of the peptide bond.[7] The rate of diketopiperazine formation is generally low because the N-terminal amino group is protonated and thus less nucleophilic.

  • Neutral Conditions (pH 6-8): This pH range often presents the highest risk for diketopiperazine (DKP) formation. The degradation typically follows pseudo-first-order kinetics.[2][8] The rate of DKP formation is dependent on the ionization state of the N-terminal amino group; the unprotonated form is more reactive.[2][8]

  • Alkaline Conditions (pH > 8): In basic solutions, base-catalyzed hydrolysis of the peptide bond becomes significant. While DKP can still form, the formed DKP is also susceptible to hydrolysis back to the linear dipeptide under strong alkaline conditions.[2][3][9] Other base-catalyzed reactions like racemization and β-elimination can also occur, though they are less common for this compound compared to other sequences.[1]

Q3: What is diketopiperazine (DKP) and why is its formation a concern?

Diketopiperazines (DKPs) are cyclic dipeptides that form from the intramolecular cyclization of a dipeptide. For this compound, this results in cyclo(this compound). DKP formation is a major concern in pharmaceutical and research settings because:

  • It represents a loss of the active or intended linear peptide.

  • The resulting DKP has different physicochemical properties (e.g., solubility, charge) and biological activity.

  • It introduces an impurity into the formulation that must be characterized and quantified.

DKP formation is known to be a particularly challenging side reaction during both peptide synthesis and long-term storage of peptide solutions.[3]

Q4: What are the recommended methods for analyzing this compound stability and detecting its degradation products?

The most effective analytical techniques for monitoring this compound stability are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • HPLC with UV Detection: This is the standard method for quantifying the amount of this compound remaining over time and detecting the appearance of degradation products. A reverse-phase C18 column is typically used. By comparing the peak area of this compound at different time points, a degradation rate can be calculated.

  • LC-MS: This technique is invaluable for identifying unknown peaks in a chromatogram. By determining the mass-to-charge ratio (m/z) of the degradation products, LC-MS can definitively identify the formation of cyclo(this compound) (which has a mass corresponding to the loss of one water molecule from this compound) and the individual amino acids from hydrolysis.[8]

Troubleshooting Guide

Issue: My this compound concentration is decreasing in a neutral buffer (pH 7.4), but I don't see corresponding peaks for free Phenylalanine or Glycine on my HPLC.

  • Probable Cause: This is a classic sign of diketopiperazine (DKP) formation. The intramolecular cyclization reaction consumes the this compound dipeptide but does not produce free amino acids. The resulting cyclo(this compound) is a new, often more hydrophobic, compound that will have a different retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Look for New Peaks: Carefully examine your chromatogram for any new peaks that appear and grow over time as the this compound peak decreases.

    • Confirm Identity with LC-MS: Analyze the sample using LC-MS. Search for a mass corresponding to this compound minus the mass of water (C11H14N2O3 - H2O = C11H12N2O2). This will confirm the presence of cyclo(this compound).

    • Adjust pH: If DKP formation is confirmed and undesirable, consider reformulating or storing your solution at a more acidic pH (e.g., pH 4-5) to minimize the rate of cyclization.

Issue: My this compound solution, stored under acidic (pH 3) or alkaline (pH 9) conditions, is showing a loss of purity over time.

  • Probable Cause: You are likely observing peptide bond hydrolysis. Both strong acids and strong bases can catalyze the cleavage of the amide bond, breaking the dipeptide into its constituent amino acids, Phenylalanine and Glycine.

  • Troubleshooting Steps:

    • Identify Products: Use HPLC with reference standards for Phenylalanine and Glycine to see if peaks corresponding to these amino acids are appearing in your chromatogram. LC-MS can also be used for confirmation.

    • Perform a pH Profile Study: To find the pH of maximum stability, conduct a stability study across a range of pH values (e.g., pH 3 to 9). The optimal pH is typically in the mid-range (e.g., pH 4-6), where both acid/base hydrolysis and DKP formation are minimized.

    • Control Temperature: Hydrolysis is temperature-dependent. Ensure your solutions are stored at recommended low temperatures (e.g., 2-8°C or frozen) to slow the degradation rate.

Data Presentation

Table 1: Summary of this compound Stability Profile at Different pH Ranges

pH RangePrimary Degradation PathwayRelative StabilityKey Considerations
< 4 (Acidic) Acid-Catalyzed HydrolysisModerateRate of hydrolysis increases as pH decreases. Low risk of DKP formation.
4 - 6 (Weakly Acidic) Minimal DegradationHighGenerally the most stable range, minimizing both hydrolysis and DKP formation.
6 - 8 (Neutral) Diketopiperazine (DKP) FormationLow to ModeratePeak DKP formation rate often occurs in this range.[2][8]
> 8 (Alkaline) Base-Catalyzed HydrolysisLowRate of hydrolysis increases with pH. Risk of racemization also increases.[1]

Table 2: Example pH-Rate Profile for Dipeptide (X-Pro) DKP Formation (Note: This data is for X-Pro model peptides and serves to illustrate the typical pH dependency of DKP formation, which is expected to be similar for this compound.)

pHObserved Rate Constant (k_obs) for DKP formation (s⁻¹)
5.0Low
6.0Moderate
7.0High
8.0Moderate-High
9.0Decreasing
Data conceptualized from studies on X-Pro peptides, which show a significant dependence of DKP formation on pH, with rates peaking around neutral pH before decreasing as other reactions like hydrolysis begin to dominate at higher pH.[2][3]

Visualizations and Workflows

PheGly This compound Dipeptide in Solution Acid Acidic pH (< 4) PheGly->Acid Neutral Neutral pH (6 - 8) PheGly->Neutral Alkaline Alkaline pH (> 8) PheGly->Alkaline Hydrolysis Hydrolysis Acid->Hydrolysis Catalyzes DKP DKP Formation (Cyclization) Neutral->DKP Favors Alkaline->Hydrolysis Catalyzes Products_Hydrolysis Products: Phenylalanine + Glycine Hydrolysis->Products_Hydrolysis Products_DKP Product: cyclo(this compound) DKP->Products_DKP

Caption: this compound degradation pathways as influenced by pH.

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling cluster_analysis 4. Analysis prep_buffer Prepare Buffers (e.g., pH 3, 5, 7, 9) prep_solution Dissolve this compound in each buffer prep_buffer->prep_solution prep_t0 Take Time Zero (t=0) Sample prep_solution->prep_t0 incubate Incubate solutions at controlled temperature (e.g., 37°C) prep_t0->incubate sampling Withdraw aliquots at pre-defined time points (t=1h, 4h, 8h, 24h) incubate->sampling analysis_hplc Analyze all samples by HPLC/LC-MS sampling->analysis_hplc analysis_data Calculate % this compound remaining vs. time analysis_hplc->analysis_data analysis_plot Plot data to determine degradation rate at each pH analysis_data->analysis_plot

Caption: Experimental workflow for a pH-dependent stability study.

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound using HPLC

1. Objective: To determine the rate of this compound degradation across a range of pH values and identify the pH of maximum stability.

2. Materials:

  • This compound dipeptide (high purity)

  • HPLC system with UV detector (detection at ~254 nm)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Constant temperature incubator or water bath

  • Buffer reagents: Citric acid, sodium phosphate (B84403) (monobasic and dibasic), sodium borate

  • Acids/Bases for pH adjustment: HCl, NaOH

  • HPLC-grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA) for mobile phase

3. Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at different pH values. A suggested range to cover all degradation pathways would be:

  • pH 3.0 (Citrate buffer)

  • pH 5.0 (Citrate-phosphate buffer)

  • pH 7.4 (Phosphate buffer)

  • pH 9.0 (Borate buffer) Adjust the final pH of each buffer precisely using HCl or NaOH.

4. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

  • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration of 0.1 mg/mL.

  • Immediately after preparation, take a "time zero" (t=0) sample from each solution. Transfer to an HPLC vial and either analyze immediately or store at -20°C until analysis.

  • Place the remaining solutions in a constant temperature incubator set to a stress temperature (e.g., 37°C or 50°C) to accelerate degradation.

5. Sampling:

  • Withdraw aliquots from each pH solution at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). The exact time points may need to be adjusted based on the stability of the peptide.

  • Immediately transfer samples to HPLC vials and store at -20°C to halt any further degradation before analysis.

6. HPLC Method:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient might be 5% to 50% B over 15 minutes. This must be optimized to achieve good separation between the this compound peak and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: 254 nm

7. Data Analysis:

  • Integrate the peak area of the this compound peak in the chromatograms for all samples.

  • For each pH, calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The negative slope of this line represents the observed degradation rate constant (k_obs).

  • Compare the k_obs values across the different pH conditions to determine the pH of maximum stability (i.e., the pH with the smallest k_obs).

References

Technical Support Center: Synthetic Phe-Gly Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions regarding common impurities encountered during the synthesis of Phenylalanyl-glycine (Phe-Gly). It is intended for researchers, scientists, and drug development professionals to help identify, mitigate, and resolve purity-related issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

During the chemical synthesis of this compound, several types of impurities can arise from side reactions or incomplete reactions. These impurities can alter the efficacy, toxicity, or overall functional quality of the peptide.[1] The most prevalent impurities are related to the synthesis process itself or subsequent degradation.[2][3]

Common impurity categories include:

  • Diketopiperazines (DKPs): Cyclic dipeptides that are a major byproduct in dipeptide synthesis.[4][5][6]

  • Racemization/Epimerization Products: Diastereomers of the target peptide, particularly D-Phe-Gly, resulting from the loss of chiral purity.[2][7][8][9] Phenylglycine has a higher propensity for racemization compared to other amino acids like alanine.[10]

  • Deletion Sequences: Impurities lacking one of the amino acids (e.g., Phe or Gly), often resulting from incomplete coupling reactions.[2][3]

  • Protecting Group Adducts: Peptides with incompletely removed protecting groups from the solid-phase peptide synthesis (SPPS) process.[1][2]

  • Solvent and Reagent Residues: Non-peptide impurities such as residual solvents or leftover reagents from the synthesis and purification steps.[3][11]

Q2: How is a diketopiperazine (DKP) impurity formed in this compound synthesis?

Diketopiperazine formation is one of the most significant side reactions during the synthesis of dipeptides.[4][5] After the dipeptide (this compound) is formed on the solid support resin, and the N-terminal protecting group (e.g., Fmoc) is removed, the newly freed amino group can attack the ester bond linking the peptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring, cyclo(this compound).[4][5][6] This process is particularly prevalent when proline is the second amino acid but can occur with other sequences as well.[4][12]

// Nodes Resin [label="Resin-Bound\nthis compound-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="N-terminal\nDeprotection (e.g., Piperidine)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Intermediate [label="Free N-terminus\non Resin", fillcolor="#FBBC05", fontcolor="#202124"]; Attack [label="Intramolecular\nNucleophilic Attack", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Cleavage [label="Cleavage from Resin", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; DKP [label="Cyclo(this compound)\nDiketopiperazine", fillcolor="#F1F3F4", fontcolor="#202124", peripheries=2]; Resin_Free [label="Free Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Resin -> Deprotection [color="#5F6368"]; Deprotection -> Intermediate [color="#5F6368"]; Intermediate -> Attack [color="#5F6368"]; Attack -> Cleavage [color="#5F6368"]; Cleavage -> DKP [color="#5F6368"]; Cleavage -> Resin_Free [color="#5F6368"]; } dot Caption: Mechanism of Diketopiperazine (DKP) formation.

Q3: What causes racemization of the Phenylalanine residue?

Racemization is the conversion of an L-amino acid into a mixture of L- and D-enantiomers, leading to diastereomeric impurities (e.g., D-Phe-L-Gly).[7] For Phenylglycine, which has a bulky aromatic sidechain attached directly to the α-carbon, racemization can be more facile compared to other amino acids.[10][13]

The primary causes of racemization during synthesis include:

  • Activation Step: The activation of the carboxylic acid group of Fmoc-Phe-OH for coupling can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization.[14]

  • Base Exposure: Prolonged exposure to basic conditions, especially during the removal of the Fmoc protecting group with piperidine, can facilitate racemization.[13][15] The choice of base and coupling reagents significantly impacts the extent of racemization.[15]

Q4: How can I detect and quantify these impurities in my this compound sample?

A combination of analytical techniques is essential for the comprehensive identification and quantification of impurities.[3][16]

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing peptide purity.[17] A reversed-phase HPLC (RP-HPLC) method can separate impurities based on hydrophobicity, allowing for their quantification as a percentage of the total peak area.[16]

  • Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is a key technique for identifying impurities by comparing their observed molecular weights to the theoretical masses of potential side-products like DKPs, deletion sequences, or protected adducts.[16][18]

  • Amino Acid Analysis (AAA): This technique verifies the amino acid composition and can help quantify the net peptide content.[16]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: My HPLC chromatogram shows a major peak for this compound but also several significant impurity peaks.

Potential Cause: Incomplete reactions, side-product formation (DKPs, racemization), or degradation.

Troubleshooting Workflow:

// Nodes Start [label="Impurity Peaks\nDetected in HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Characterize Impurities\nusing LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identify [label="Identify Impurity Structures\n(e.g., DKP, D-Phe-Gly, Deletion)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Perform Further Purification\n(e.g., Preparative HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reanalyze [label="Re-analyze Purity\n(Analytical HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Purity > 95%?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Proceed [label="Proceed with\nExperiment", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Optimize [label="Optimize Synthesis\nProtocol", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Analyze [color="#5F6368"]; Analyze -> Identify [color="#5F6368"]; Identify -> Purify [color="#5F6368"]; Purify -> Reanalyze [color="#5F6368"]; Reanalyze -> Decision [color="#5F6368"]; Decision -> Proceed [label="Yes", color="#34A853"]; Decision -> Optimize [label="No", color="#EA4335"]; } dot Caption: Workflow for impurity identification and resolution.

Summary of Common Impurities and Their Characteristics:

Impurity TypeTypical Mass Difference (from this compound)Formation MechanismPotential Impact on Experiments
Cyclo(this compound) DKP -18 Da (loss of H₂O)Intramolecular cyclization after N-terminal deprotection.[4]May have its own biological activity, leading to confounding results.
D-Phe-Gly 0 Da (Isomer)Racemization during amino acid activation or base exposure.[14][15]Can alter binding affinity, receptor interaction, and enzymatic stability.
Glycine -147 DaIncomplete coupling of Phenylalanine.Reduces the concentration of the active dipeptide.
Phenylalanine -57 DaIncomplete coupling of Glycine.Reduces the concentration of the active dipeptide.
Fmoc-Phe-Gly +222 DaIncomplete removal of the Fmoc protecting group.Can interfere with biological assays and alter solubility.

Experimental Protocols

Protocol 1: RP-HPLC for Purity Assessment of this compound

This protocol outlines a general method for determining the purity of a synthetic this compound sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[16]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[16]

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    25 60
    30 95
    35 95
    36 5

    | 40 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main this compound product by the total area of all peaks and multiplying by 100.

Protocol 2: LC-MS for Impurity Identification

This protocol is used to identify the molecular weights of the main product and any co-eluting impurities.

  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • MS Detector: Electrospray Ionization Mass Spectrometry (ESI-MS).[1]

  • Mode: Positive ion mode.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis:

    • Obtain the mass spectrum for each peak observed in the HPLC chromatogram.

    • Compare the observed monoisotopic mass of the main peak with the theoretical mass of this compound (C₁₁H₁₄N₂O₃, MW = 222.24 g/mol ). The expected ion in positive mode would be [M+H]⁺ at m/z 223.11.

    • Analyze the m/z of impurity peaks to identify them based on the mass differences listed in the summary table above. For example, a peak at m/z 205.09 could correspond to the [M+H]⁺ ion of the DKP impurity.

References

Technical Support Center: Mass Spectrometry of Phe-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry of the dipeptide Phenylalanine-Glycine (Phe-Gly).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z of the protonated this compound dipeptide?

The theoretical monoisotopic mass of neutral this compound is 222.0950 Da. In positive ion mode mass spectrometry, you would typically observe the protonated molecule [M+H]⁺ at an m/z of 223.0950. Depending on the ionization conditions and the presence of salts, you may also observe adducts such as [M+Na]⁺ at m/z 245.0769 and [M+K]⁺ at m/z 261.0509.

Q2: I am observing a peak at m/z 205.0844. What is this species?

A peak at m/z 205.0844 likely corresponds to the protonated diketopiperazine (DKP) of this compound, also known as cyclo(this compound). This is a common artifact resulting from the intramolecular cyclization of the dipeptide, which involves the loss of a water molecule (18.0106 Da). This process can occur during sample preparation, storage, or even in the mass spectrometer's ion source.[1][2][3][4][5]

Q3: My spectrum shows several peaks that are not related to this compound or its common adducts. What could be their origin?

Unexpected peaks in your mass spectrum can arise from various sources of contamination. Common contaminants include:

  • Polymers: Polyethylene glycol (PEG) from various lab consumables can appear as a series of peaks separated by 44 Da.

  • Plasticizers: Phthalates leached from plastic containers or tubing are frequently observed.[6]

  • Keratins: Contamination from dust, skin, or hair can introduce keratin (B1170402) peptides into your sample.

  • Solvent Adducts: Impurities in solvents or reactions with solvents can lead to unexpected adducts. For example, acetone (B3395972) can form adducts with peptides.

To minimize contamination, it is crucial to use high-purity solvents and reagents, clean labware thoroughly, and work in a clean environment.[7] Running a blank sample containing only the mobile phase can help identify background contaminants from your LC-MS system.[6]

Q4: What are b- and y-ions, and how can they help in troubleshooting?

During tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), the this compound peptide can fragment at the peptide bond. This fragmentation primarily produces b- and y-ions.

  • b-ions contain the N-terminus of the peptide. For this compound, the b₁ ion corresponds to the Phenylalanine residue.

  • y-ions contain the C-terminus. For this compound, the y₁ ion corresponds to the Glycine residue.

Observing the expected b- and y-ions can confirm the identity of your this compound peptide. The absence of these ions or the presence of unexpected fragment ions could indicate a modification or an isomeric species.[8][9][10]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Mass Spectrum

Symptom: The mass spectrum displays peaks that do not correspond to the expected m/z of this compound, its common adducts, or known fragments.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Contamination 1. Analyze a blank: Inject a solvent blank to identify system-level contaminants. 2. Use high-purity reagents: Switch to LC-MS grade solvents and high-purity additives. 3. Optimize sample handling: Use low-retention vials and pipette tips. Avoid plasticware that can leach plasticizers. Work in a clean environment to minimize keratin contamination.[6][7]
Diketopiperazine (DKP) Formation 1. Control pH and temperature: DKP formation is often catalyzed by acidic or basic conditions and elevated temperatures.[4] Prepare and store samples in a neutral pH buffer and at low temperatures. 2. Analyze samples promptly: Minimize storage time between sample preparation and analysis.
In-Source Fragmentation (ISF) or In-Source Decay (ISD) 1. Optimize ion source parameters: Reduce the cone voltage or capillary temperature to minimize fragmentation in the source. 2. Use a "soft" ionization technique: If available, use a gentler ionization method.
Adduct Formation 1. Use high-purity mobile phase additives: Ensure additives like formic acid or ammonium (B1175870) acetate (B1210297) are of high purity to minimize salt adducts. 2. Desalt the sample: If high salt concentrations are unavoidable in the sample matrix, use a desalting step (e.g., solid-phase extraction) prior to MS analysis.[11]
Issue 2: Low Signal Intensity or No Signal for this compound

Symptom: The expected peak for this compound is weak or absent in the mass spectrum.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor Ionization Efficiency 1. Optimize mobile phase pH: The pH of the mobile phase can significantly impact the ionization of peptides. For positive ion mode, a low pH (e.g., using 0.1% formic acid) is generally preferred. 2. Adjust ion source settings: Optimize parameters such as spray voltage, gas flow rates, and capillary temperature.[7]
Sample Loss During Preparation 1. Use appropriate labware: Employ low-protein-binding tubes and pipette tips to minimize sample adsorption. 2. Optimize extraction/cleanup: If using solid-phase extraction or other cleanup methods, ensure the protocol is optimized for dipeptides to prevent sample loss.[12]
Instrument Malfunction 1. Calibrate the mass spectrometer: Ensure the instrument is properly calibrated.[13] 2. Check for clogs: A clog in the LC system or the ESI needle can lead to poor or no signal.[14] 3. Verify spray stability: Visually inspect the electrospray needle to ensure a stable spray.[13]

Quantitative Data Summary

The following tables summarize the expected m/z values for this compound and its common artifacts.

Table 1: Expected m/z Values for this compound and its Common Adducts

SpeciesChemical FormulaMonoisotopic Mass (Da)Expected m/z
This compound (Neutral)C₁₁H₁₄N₂O₃222.0950-
[M+H]⁺ C₁₁H₁₅N₂O₃⁺223.1028223.10
[M+Na]⁺C₁₁H₁₄N₂O₃Na⁺245.0847245.08
[M+K]⁺C₁₁H₁₄N₂O₃K⁺261.0587261.06
[M+NH₄]⁺C₁₁H₁₈N₃O₃⁺240.1348240.13
[2M+H]⁺C₂₂H₂₉N₄O₆⁺445.2087445.21

Table 2: Common Artifacts and Their Expected m/z Values

ArtifactDescriptionChemical Formula of IonExpected m/z
Cyclo(this compound) + H⁺ Diketopiperazine (DKP)C₁₁H₁₃N₂O₂⁺205.09
This compound - H₂O + H⁺In-source water lossC₁₁H₁₃N₂O₂⁺205.09
This compound + Na - H + H⁺Sodiated adduct with proton lossC₁₁H₁₃N₂O₃Na⁺244.08
This compound + Acetone + H⁺Acetone adductC₁₄H₁₉N₂O₄⁺281.15

Table 3: Expected b- and y-ions from CID of [this compound+H]⁺

Ion TypeSequenceChemical Formula of IonExpected m/z
b₁ PheC₉H₁₀NO⁺148.08
y₁ GlyC₂H₄NO₂⁺74.02

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound
  • Dissolution: Dissolve the this compound standard or sample in a suitable solvent. A common starting point is 50:50 acetonitrile:water with 0.1% formic acid.

  • Dilution: Dilute the sample to the desired concentration for LC-MS analysis. A typical concentration range for dipeptides is 1-10 µg/mL.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter compatible with the solvent.

  • Transfer to Autosampler Vial: Transfer the final solution to an appropriate autosampler vial, preferably made of glass or low-retention plastic.

Protocol 2: General LC-MS Method for this compound Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is suitable for separating this compound. A common dimension is 2.1 mm x 50 mm with a particle size of 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 2-5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the compound and wash the column.

  • Flow Rate: Dependent on the column dimension, typically 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • MS System: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-500.

  • Source Parameters: Optimize spray voltage, gas flows, and temperatures according to the instrument manufacturer's recommendations.

Visualizations

Logical Workflow for Troubleshooting Unexpected Peaks

Troubleshooting_Unexpected_Peaks start Unexpected Peak(s) Observed blank Analyze Solvent Blank start->blank contaminants Peaks in Blank? blank->contaminants system_cont Source: System Contamination (Solvents, Tubing, etc.) contaminants->system_cont Yes check_mass Check m/z of Peak contaminants->check_mass No sample_cont Source: Sample-Specific (Reagents, Handling) dkp m/z ≈ 205.09? check_mass->dkp dkp_source Source: Diketopiperazine (DKP) (pH, Temp, Storage) dkp->dkp_source Yes adduct Known Adduct? ([M+Na]⁺, [M+K]⁺, etc.) dkp->adduct No adduct_source Source: Salt/Solvent Adducts adduct->adduct_source Yes isf Optimize Ion Source (e.g., lower cone voltage) adduct->isf No peak_disappears Peak Disappears? isf->peak_disappears isf_source Source: In-Source Fragmentation (ISF) peak_disappears->isf_source Yes unknown Source: Unknown (Further Investigation Needed) peak_disappears->unknown No

Caption: A flowchart for identifying the source of unexpected peaks.

Formation of this compound Diketopiperazine (DKP)

DKP_Formation phe_gly This compound Dipeptide (Linear) cyclization Intramolecular Nucleophilic Attack phe_gly->cyclization water_loss - H₂O cyclization->water_loss dkp Cyclo(this compound) (Diketopiperazine) water_loss->dkp

Caption: The chemical pathway for the formation of this compound DKP.

Common Fragmentation Pathway of this compound in CID

CID_Fragmentation phe_gly_ion [this compound+H]⁺ m/z 223.10 cid Collision-Induced Dissociation (CID) phe_gly_ion->cid b1_ion b₁ ion (Phe) m/z 148.08 cid->b1_ion y1_ion y₁ ion (Gly) m/z 74.02 cid->y1_ion neutral_gly Neutral Glycine b1_ion->neutral_gly + neutral_phe Neutral Phenylalanine y1_ion->neutral_phe +

Caption: Primary fragmentation of this compound into b and y ions.

References

Technical Support Center: Phe-Gly Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of the dipeptide Phenylalanine-Glycine (Phe-Gly). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors affecting the resolution of my this compound peak?

A1: The resolution between two peaks in HPLC is governed by three key factors, often described by the resolution equation:

  • Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency, resulting in narrower peaks, can be achieved by using columns with smaller particle sizes or longer lengths.[1]

  • Selectivity (α): This is a measure of the separation between the peak maxima. Selectivity is most powerfully influenced by the chemical properties of the system, including the mobile phase composition (e.g., organic solvent type, pH) and the stationary phase chemistry (e.g., C18 vs. Phenyl).[2][3]

  • Retention Factor (k'): Also known as the capacity factor, this describes how long a compound is retained on the column. Optimizing retention by adjusting the mobile phase strength (the ratio of organic to aqueous solvent) can provide more time for separation to occur.[4]

A systematic approach involves adjusting these three factors to achieve baseline separation.

Q2: My this compound peak is broad and tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue in peptide analysis and can compromise both resolution and accurate quantification.[5] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) surface of the stationary phase can interact with the basic amine group of this compound, causing tailing.[6][7]

    • Solution: Add an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) to the mobile phase.[7] These agents protonate the silanol groups, minimizing unwanted interactions, and provide a counter-ion for the peptide, leading to sharper, more symmetrical peaks.[7]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape.[7][8]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) for reversed-phase).[7] If performance doesn't improve, consider replacing the guard column or the analytical column itself.[8]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[7][8]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.[7]

Q3: How does the mobile phase pH affect the separation of this compound?

A3: The mobile phase pH is a critical parameter for ionizable compounds like this compound.[9] this compound is a zwitterionic molecule with both a free carboxylic acid group (acidic) and a free amino group (basic).

  • At Low pH (e.g., pH 2-3): The carboxylic acid group is protonated (neutral), while the amino group is protonated (positive charge). The overall molecule is cationic. Suppressing the ionization of the carboxyl group increases hydrophobicity and retention in reversed-phase HPLC.[4] This is the most common condition for peptide analysis, often achieved with TFA or formic acid.[7]

  • At High pH (e.g., pH > 8): The amino group is neutral, while the carboxylic acid group is deprotonated (negative charge). The molecule is anionic.

  • Near the Isoelectric Point (pI): The molecule exists as a zwitterion with both positive and negative charges, making it highly polar and resulting in minimal retention on a reversed-phase column.[4]

Changing the pH dramatically alters the retention time and can significantly change the selectivity between this compound and other components in the sample.[9][10] It is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a stable ionization state and avoid split peaks.[4][10]

Q4: When should I use Trifluoroacetic Acid (TFA) versus Formic Acid (FA) in my mobile phase?

A4: Both TFA and FA are common acidic modifiers used to improve peak shape in peptide separations. The choice often depends on the detection method.

  • Trifluoroacetic Acid (TFA): An excellent ion-pairing agent that provides sharp, symmetrical peaks and is ideal for UV detection.[7] However, TFA is a known ion-suppressing agent in mass spectrometry (MS), which can significantly reduce signal intensity.[7]

  • Formic Acid (FA): A good alternative for LC-MS applications.[7][11] While it may not always provide the same peak sharpness as TFA, it is much more compatible with MS detection as it is more volatile and causes less ion suppression.[7]

The table below summarizes the key differences:

AdditiveConcentrationRecommended DetectorPeak ShapeMS Signal
Formic Acid (FA) 0.1%MS, UVGoodGood
Trifluoroacetic Acid (TFA) 0.1%UVExcellentSuppressed
A summary of mobile phase additives and their effects.[7]

Troubleshooting Guides and Experimental Protocols

Guide 1: Systematic Workflow for Improving this compound Resolution

When encountering poor resolution, a systematic approach is more effective than random adjustments. The following workflow provides a logical sequence of steps to diagnose and solve separation issues.

G cluster_0 Troubleshooting Workflow for this compound Resolution cluster_1 Actions for Peak Shape cluster_2 Actions for Selectivity start Initial Observation: Poor this compound Resolution check_peak Assess Peak Shape (Tailing, Fronting, Broad?) start->check_peak fix_peak 1. Address Peak Shape Issues check_peak->fix_peak If Poor Shape optimize_selectivity 2. Optimize Selectivity (α) check_peak->optimize_selectivity If Good Shape fix_peak->optimize_selectivity action_tfa Add/Check TFA or FA (0.1%) fix_peak->action_tfa action_load Reduce Sample Load fix_peak->action_load action_flush Flush/Replace Column fix_peak->action_flush optimize_retention 3. Adjust Retention (k') optimize_selectivity->optimize_retention action_ph Adjust Mobile Phase pH optimize_selectivity->action_ph action_solvent Change Organic Solvent (ACN ↔ MeOH) optimize_selectivity->action_solvent action_column Change Column Chemistry (e.g., C18 to Phenyl) optimize_selectivity->action_column optimize_efficiency 4. Increase Efficiency (N) optimize_retention->optimize_efficiency solution Resolution Achieved optimize_efficiency->solution

Caption: A logical workflow for troubleshooting poor this compound resolution.

Guide 2: Detailed Protocol for Mobile Phase Optimization

This protocol outlines a step-by-step process for developing and optimizing a reversed-phase HPLC method for this compound.

Objective: To achieve baseline resolution (Rs ≥ 1.5) for this compound from adjacent peaks.

Initial Conditions (Starting Point):

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard starting point for peptide separations.[12]
Mobile Phase A 0.1% TFA in HPLC-grade WaterTFA improves peak shape.[7]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier.[12]
Gradient 5% to 35% B over 20 minutesA typical scouting gradient for peptides.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 220 nmPeptides absorb strongly at this wavelength.[12]
Injection Vol. 10 µLA standard injection volume.

Optimization Steps:

  • Run the Initial Conditions: Analyze the resulting chromatogram. If resolution is poor, proceed to the next step.

  • Adjust the Gradient Slope: A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.

    • Action: Change the gradient to 5% to 25% B over 40 minutes.[12] This slower gradient can often resolve components that co-elute under faster conditions.

  • Change the Organic Modifier: If adjusting the gradient is insufficient, changing the organic solvent can alter selectivity.

    • Action: Prepare Mobile Phase B using Methanol (MeOH) instead of Acetonitrile (ACN). Re-run the optimized gradient. The different solvent-analyte interactions can sometimes reverse elution order or significantly improve separation.[1]

  • Modify the Mobile Phase pH: This is a powerful tool for changing selectivity, especially if co-eluting peaks have different ionizable groups than this compound.

    • Action: Replace 0.1% TFA with 0.1% Formic Acid. This will slightly increase the pH and is a necessary step for MS compatibility.[7] For more significant changes, buffered mobile phases (e.g., phosphate (B84403) or acetate (B1210297) buffers) can be used, but ensure they are compatible with your column's pH range (typically pH 2-8 for silica-based columns).[3]

Data Comparison: Initial vs. Optimized Method

The table below illustrates hypothetical results from the optimization process, demonstrating the improvement in resolution.

ParameterInitial MethodOptimized Method
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACN
Gradient 5-35% B in 20 min5-25% B in 40 min
This compound Retention Time 8.52 min15.34 min
Impurity Retention Time 8.68 min16.05 min
This compound Peak Width 0.25 min0.20 min
Resolution (Rs) 0.64 (Co-eluting) 2.96 (Baseline Resolved)
This table presents simulated data to show the impact of method optimization on resolution.
Guide 3: Logic for Column and Modifier Selection

The choice of stationary phase and mobile phase additive is fundamental to method success. This diagram outlines the decision-making process.

G cluster_0 Decision Logic for Column & Mobile Phase start Goal: Separate this compound detector What is the detector? start->detector uv_path UV Detector detector->uv_path UV ms_path Mass Spectrometer (MS) detector->ms_path MS tfa Use 0.1% TFA (Excellent Peak Shape) uv_path->tfa fa Use 0.1% Formic Acid (Good MS Signal) ms_path->fa column_start Start with a C18 Column (Good Hydrophobic Retention) tfa->column_start fa->column_start resolution_check Is resolution with co-eluting aromatics poor? column_start->resolution_check phenyl_column Switch to Phenyl Column (Enhances π-π interactions) resolution_check->phenyl_column Yes stay_c18 Continue Optimizing on C18 resolution_check->stay_c18 No

Caption: A decision tree for selecting the appropriate column and mobile phase additive.

References

Technical Support Center: Cell Viability Issues with High Concentrations of Phe-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues when using high concentrations of the Phenylalanine-Glycine (Phe-Gly) dipeptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased cell viability after treating our cultures with high concentrations of this compound. What could be the underlying cause?

A1: High concentrations of this compound may lead to cytotoxicity through mechanisms primarily associated with the phenylalanine (Phe) component. While Glycine is generally considered non-toxic, high levels of Phe have been shown to induce cellular stress and apoptosis. Potential mechanisms include the activation of intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[1][2] Additionally, high Phe concentrations can competitively inhibit the uptake of other essential amino acids, leading to nutrient imbalances and cellular stress.[3]

Q2: What are the typical morphological changes observed in cells undergoing apoptosis due to high this compound concentrations?

A2: Cells undergoing apoptosis typically exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). These changes can be observed using standard light microscopy or more advanced imaging techniques like fluorescence microscopy with nuclear stains (e.g., DAPI or Hoechst).

Q3: At what concentration range should we expect to see cytotoxic effects from this compound?

Q4: Can the observed cytotoxicity be related to impurities in our this compound dipeptide preparation?

A4: Yes, impurities from the synthesis and purification process of the dipeptide can contribute to cytotoxicity.[5] It is essential to use highly pure this compound and to verify the purity using analytical techniques such as HPLC-MS. If you suspect contamination, consider sourcing the dipeptide from a different supplier or performing additional purification steps.

Troubleshooting Guides

Problem 1: Unexpectedly High Cell Death at Moderate this compound Concentrations
Possible Cause Suggested Solution
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to amino acid concentrations. Perform a literature search for your specific cell line's tolerance to high amino acid levels. Consider using a more robust cell line if possible.
Medium Composition The basal medium composition can influence the cellular response. Ensure your medium has adequate levels of other essential amino acids that might be competitively inhibited by high Phe concentrations.[3] Supplementing the medium with a balanced amino acid solution may alleviate some of the toxic effects.
Contamination Microbial (bacterial, fungal, mycoplasma) or chemical contamination can exacerbate cellular stress and lead to increased cell death.[6][7][8] Visually inspect cultures for turbidity or color changes in the medium.[6][7] Perform routine mycoplasma testing.[8]
Problem 2: Gradual Decrease in Cell Proliferation Over Time
Possible Cause Suggested Solution
Inhibition of mTOR Pathway High concentrations of phenylalanine have been shown to inhibit the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.[3] Analyze the phosphorylation status of key mTORC1 targets like p70S6K to investigate this possibility.[3]
Nutrient Depletion Rapidly proliferating cells will deplete nutrients from the medium more quickly. High concentrations of this compound might alter the metabolic rate of the cells. Ensure you are changing the medium frequently enough to replenish essential nutrients.
Accumulation of Toxic Metabolites Cellular metabolism of high levels of this compound could lead to the accumulation of toxic byproducts in the culture medium.[9] Increase the frequency of medium changes to remove these metabolites.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound dipeptide stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[10]

    • Prepare serial dilutions of the this compound dipeptide in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the various this compound concentrations to the respective wells. Include untreated control wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[10]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[11][12]

    • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11][12]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Materials:

    • 96-well cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound dipeptide stock solution

    • LDH assay kit (containing substrate, cofactor, and stop solution)

    • Microplate reader

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11]

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

    • Add 50 µL of the stop solution to each well.[11]

    • Measure the absorbance at 490 nm using a microplate reader.[11]

Data Summary

Table 1: Comparison of Common Cell Viability and Cytotoxicity Assays

Assay Principle Advantages Considerations
MTT Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[11]Well-established, cost-effective.Requires a solubilization step for the formazan product.[11]
XTT Similar to MTT, but the formazan product is water-soluble.[11]Simpler protocol than MTT (no solubilization step).[11]Reagents can be more expensive than MTT.
LDH Measures the activity of lactate dehydrogenase (LDH) released from damaged cells.[11]Directly measures cytotoxicity/membrane damage.Can be influenced by serum LDH levels in the medium.
ATP-based Quantifies ATP levels as an indicator of metabolically active cells.[13]Highly sensitive and rapid.ATP levels can fluctuate with changes in cell metabolism not related to viability.

Visualizations

Signaling Pathways

Phe_Toxicity_Pathways cluster_extrinsic Extrinsic Apoptosis cluster_intrinsic Intrinsic Apoptosis High this compound High this compound Fas Ligand Fas Ligand High this compound->Fas Ligand Upregulates Fas Receptor Fas Receptor Fas Ligand->Fas Receptor Binds Caspase-8 Caspase-8 Fas Receptor->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis High Phe High Phe Mitochondria Mitochondria High Phe->Mitochondria Induces Stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3_intrinsic Caspase-3 Caspase-9->Caspase-3_intrinsic Activates Caspase-3_intrinsic->Apoptosis

Caption: Potential apoptotic pathways induced by high concentrations of Phenylalanine (Phe).

Experimental Workflow

Troubleshooting_Workflow A Observe Decreased Cell Viability B Perform Dose-Response (e.g., MTT Assay) A->B C Is Cytotoxicity Confirmed? B->C D Check for Contamination (Microscopy, Mycoplasma Test) C->D No F Investigate Apoptosis (e.g., Caspase Assay, Annexin V) C->F Yes E Review Experimental Conditions (Medium, Cell Density, Reagent Purity) D->E G Optimize Protocol (Lower Concentration, Shorter Duration) E->G F->G H Problem Resolved G->H

Caption: A logical workflow for troubleshooting cell viability issues.

References

Technical Support Center: Minimizing Racemization in Phe-Gly Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the synthesis of Phenylalanine-Glycine (Phe-Gly) dipeptides and other phenylglycine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in this compound synthesis?

A1: Racemization is the process that results in the formation of an equal mixture of enantiomers (chiral molecules that are mirror images of each other) from a single enantiomer. In peptide synthesis, this means the stereochemistry of the amino acid's alpha-carbon can be inverted, leading to the formation of a diastereomeric peptide impurity that can be difficult to separate from the desired product. This is a significant concern because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure. Phenylglycine (Phg) is particularly susceptible to racemization due to the nature of its side chain.[1][2]

Q2: What is the most critical step for racemization during the synthesis of phenylglycine-containing peptides?

A2: Research indicates that the base-catalyzed coupling of the N-protected Phenylglycine (e.g., Fmoc-Phg-OH) is the most critical step where racemization occurs.[1][3] The activation of the amino acid makes the alpha-proton more susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[4][5] While some studies also point to potential racemization during the Fmoc-group removal step, the coupling phase is generally considered the primary source of epimerization for this amino acid.[2][6]

Q3: Which factors have the most significant impact on minimizing racemization?

A3: The three main factors influencing racemization are the choice of coupling reagent, the base used, and the solvent.[5] Additives and reaction temperature also play a crucial role.[7][8] Optimizing these conditions is key to achieving a high level of stereochemical purity in the final peptide.

Troubleshooting Guide

Problem: I am observing a high degree of racemization in my this compound synthesis.

Here are a series of troubleshooting steps and recommended actions to mitigate this issue.

Step 1: Evaluate Your Coupling Reagent and Base Combination.

The choice of coupling reagent and the base used for activation are the most critical factors in controlling racemization.

  • Recommended Action: Switch to a third-generation uronium coupling reagent like COMU or an organophosphorus reagent like DEPBT.[1] These have been shown to significantly reduce racemization. For the base, use a sterically hindered and weaker base such as 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-dimethyl-p-toluidine (DMP) instead of stronger, more common bases like N,N-diisopropylethylamine (DIPEA).[1][5]

Step 2: Assess the Solvent System.

The solvent can influence the rates of both the coupling reaction and the racemization side reaction.

  • Recommended Action: N,N-Dimethylformamide (DMF) is a commonly used solvent.[9] However, for particularly problematic sequences, consider alternatives. Solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) can be favorable in certain contexts, while chloroform (B151607) and acetonitrile (B52724) may be unfavorable.[10] Ensure the solvent provides good solvation for the resin and the growing peptide chain.[9][11]

Step 3: Control the Reaction Temperature.

Higher temperatures can accelerate the rate of racemization.

  • Recommended Action: If racemization persists, perform the critical coupling step at a lower temperature, such as room temperature or 0°C.[8] For microwave-assisted synthesis, be cautious with temperature settings, as high power can lead to increased racemization.[2][6]

Step 4: Utilize Racemization-Suppressing Additives.

Additives can be used to form activated esters in situ, which are less prone to racemization.

  • Recommended Action: The addition of 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can effectively suppress racemization, especially when using carbodiimide (B86325) coupling reagents like DIC.[7][12][13]

Quantitative Data on Racemization Control

The following table summarizes the percentage of the correct diastereomer obtained for a model dipeptide (Bz-(L)-Arg-(L)-Phg-NH2) synthesized using different coupling reagents and bases.

Coupling ReagentBase% Correct DiastereomerReference
HATUDIPEA~85%[1]
HBTUDIPEA~83%[1]
PyBOPDIPEA~83%[1]
HATUNMM~90%[1]
HATUTMP93%[1]
DMTMM-BF4NMM~90%[1]
DEPBTDIPEA~91%[1]
COMUDIPEA92%[1]
COMU TMP >98% [1]
DEPBT TMP >98% [1]

Experimental Protocols

Protocol 1: Low-Racemization Solid-Phase Synthesis of a this compound Containing Peptide using COMU/TMP

This protocol is designed for Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • First Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3.0 equiv.), COMU (3.0 equiv.), and TMP (4.0 equiv.) in DMF.

    • Add the mixture to the deprotected resin and shake for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF (1 x 5 min, then 1 x 10 min).

    • Wash the resin thoroughly with DMF (5x).

  • Second Amino Acid Coupling (Phenylglycine):

    • Pre-activation: In a separate vessel, dissolve Fmoc-Phg-OH (3.0 equiv.) and COMU (3.0 equiv.) in DMF. Add TMP (4.0 equiv.) to this solution.[1]

    • Coupling: Immediately add the activated amino acid mixture to the resin. Shake for 1-2 hours at room temperature.

    • Washing: Wash the resin as described in step 2.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 3 and 4 for any additional amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Analysis: Precipitate the crude peptide in cold diethyl ether. Analyze the product for diastereomeric purity using chiral HPLC.[8]

Visualization

Troubleshooting Workflow for Racemization

The following diagram outlines a logical workflow for troubleshooting and minimizing racemization during this compound synthesis.

G cluster_0 Start: High Racemization Detected cluster_1 Step 1: Reagent & Base Optimization cluster_2 Step 2: Reaction Condition Optimization cluster_3 Step 3: Protocol & Solvent Review cluster_4 End: Resolution start High Racemization in this compound Synthesis reagent_check Is the coupling reagent COMU or DEPBT? start->reagent_check base_check Is the base TMP or DMP? reagent_check->base_check Yes change_reagent Action: Switch to COMU/DEPBT with TMP/DMP reagent_check->change_reagent No base_check->change_reagent No additives Are additives (Oxyma, HOAt) being used? base_check->additives Yes change_reagent->base_check add_additives Action: Incorporate Oxyma or HOAt additives->add_additives No temp_check Is the reaction run at low temperature (0-25°C)? additives->temp_check Yes add_additives->temp_check lower_temp Action: Reduce coupling temperature temp_check->lower_temp No solvent_check Is the solvent optimal (e.g., DMF)? temp_check->solvent_check Yes lower_temp->solvent_check test_solvents Action: Test alternative solvents (e.g., THF) solvent_check->test_solvents No end_node Racemization Minimized solvent_check->end_node Yes test_solvents->end_node

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Crystallization of Phenylalanyl-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Phenylalanyl-glycine (Phe-Gly).

Troubleshooting Guide

Crystallization is often a process of empirical optimization. Below are common issues encountered during the crystallization of Phenylalanyl-glycine and actionable steps to resolve them.

Problem Possible Cause Suggested Solution
No Crystals, Clear Drop The solution is undersaturated.- Increase the concentration of Phenylalanyl-glycine or the precipitant. - Try a different precipitant or adjust the pH of the solution.[1]
Amorphous Precipitate Supersaturation is too high, leading to rapid and disordered precipitation.- Decrease the concentration of Phenylalanyl-glycine or the precipitant. - Increase the temperature to enhance solubility and then cool slowly. - Employ a slower equilibration method like vapor diffusion.[1]
Many Small Crystals The nucleation rate is too high, leading to the formation of numerous small crystals instead of fewer, larger ones.- Decrease the level of supersaturation. - Consider micro-seeding with a lower concentration of seed crystals to control nucleation.[1]
Crystals Stop Growing - Depletion of the Phenylalanyl-glycine in the solution. - Changes in the pH of the crystallization drop.- Increase the volume of the crystallization drop. - Use a buffered solution to maintain a stable pH throughout the experiment.[1]
Formation of Needles Rapid crystal growth along a specific crystallographic axis, often due to strong one-dimensional intermolecular interactions.- Modify the solvent system; for instance, using hydroxylic solvents can sometimes disrupt the directional hydrogen bonding that favors needle growth. - Screen for additives that can inhibit growth on the fast-growing faces.
Oiling Out The solute separates from the solution as a liquid phase instead of a solid crystalline phase.- Lower the concentration of the solute. - Decrease the temperature of the experiment. - Use a different solvent or a mixture of solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of Phenylalanyl-glycine?

A1: Several factors can significantly impact the crystallization of Phenylalanyl-glycine. These include:

  • Purity of the Sample: High purity (>95%) is recommended for successful crystallization.[1]

  • Solvent System: The choice of solvent is crucial. Phenylalanyl-glycine, like its constituent amino acids, has variable solubility in different solvents. Water is a common solvent, but mixtures with organic solvents like ethanol (B145695) can be used to control solubility and supersaturation.[2][3]

  • pH and Ionic Strength: The pH of the solution affects the charge state of the molecule, which in turn influences its solubility and crystal packing.[2][4] Adjusting the pH can be a powerful tool to induce crystallization. Increased ionic strength, for example through the addition of salts like NaCl, can also influence polymorph formation and crystallization rates.[4]

  • Temperature: Temperature directly affects the solubility of Phenylalanyl-glycine. Controlled, slow cooling is a common method to achieve the supersaturation required for crystal growth.[1]

  • Supersaturation: Achieving an optimal level of supersaturation is key. Too low, and no crystals will form; too high, and it may lead to amorphous precipitate or poor-quality crystals.

Q2: What is polymorphism and why is it a challenge in Phenylalanyl-glycine crystallization?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, stability, and bioavailability. This is a significant challenge in pharmaceutical development.

While specific polymorphs for Phenylalanyl-glycine are not extensively documented in readily available literature, its constituent amino acids, glycine (B1666218) and L-phenylalanine, are known to exhibit polymorphism. Glycine has at least three polymorphs (α, β, and γ), with the γ-form being the most stable under ambient conditions.[5][6] L-phenylalanine also has multiple known polymorphic forms.[7][8] Therefore, it is highly probable that Phenylalanyl-glycine can also crystallize in different polymorphic forms. The challenge lies in consistently producing the desired, most stable polymorph.

Q3: How can I control polymorphism during crystallization?

A3: Controlling polymorphism involves carefully managing the crystallization conditions:

  • Solvent Choice: Different solvents can favor the nucleation and growth of specific polymorphs.

  • Additives: The presence of certain ions or molecules can inhibit the growth of one polymorph while promoting another. For example, in glycine crystallization, the presence of NaCl can promote the formation of the γ-polymorph.[6]

  • Cooling Rate: The rate at which a solution is cooled can influence which polymorph crystallizes.

  • Seeding: Introducing seed crystals of the desired polymorph can guide the crystallization process towards that form.

Q4: What are some common starting points for screening crystallization conditions for Phenylalanyl-glycine?

A4: A good starting point is to use commercially available crystallization screening kits.[1] These kits provide a range of pre-formulated solutions containing different precipitants, salts, and buffers at various concentrations and pH levels. For Phenylalanyl-glycine, screens that are effective for small molecules and peptides would be most appropriate.

Quantitative Data

Table 1: Solubility of L-Phenylalanine in Water

Temperature (°C)Temperature (K)Solubility (g / kg H₂O)
0273.1520.20
10283.1523.86
20293.1528.17
30303.1533.16
40313.1539.18
50323.1546.35
60333.1554.85
70343.1565.08

Data sourced from ResearchGate.[9]

The solubility of amino acids generally decreases with the addition of organic solvents like ethanol.[3][10] This property can be exploited in anti-solvent crystallization methods.

Experimental Protocols

Below are detailed methodologies for two common crystallization techniques applicable to Phenylalanyl-glycine.

Vapor Diffusion Crystallization (Hanging Drop Method)

This technique involves the slow evaporation of solvent from a droplet of the sample solution, leading to a gradual increase in supersaturation.

Materials:

  • Phenylalanyl-glycine solution (e.g., 10-20 mg/mL in ultrapure water or a suitable buffer)

  • Crystallization screening solutions (reservoir solutions)

  • 24-well crystallization plate

  • Siliconized glass cover slips

  • High-vacuum grease

  • Micropipettes and tips

Procedure:

  • Apply a thin ring of high-vacuum grease around the top of each well of the crystallization plate.

  • Pipette 500 µL of the reservoir solution into the bottom of the well.

  • On a clean cover slip, mix 1-2 µL of the Phenylalanyl-glycine solution with 1-2 µL of the reservoir solution.

  • Invert the cover slip and place it over the well, ensuring the grease creates an airtight seal.

  • Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

Slow Cooling Crystallization

This method involves dissolving the solute in a solvent at an elevated temperature and then gradually decreasing the temperature to induce crystallization.

Materials:

  • Phenylalanyl-glycine

  • Suitable solvent (e.g., ultrapure water)

  • Temperature-controlled water bath or heating block

  • Crystallization vessel (e.g., small vial or flask)

Procedure:

  • Prepare a saturated or slightly undersaturated solution of Phenylalanyl-glycine in the chosen solvent at an elevated temperature (e.g., 40-60 °C). Ensure all solid material is completely dissolved.

  • Filter the hot solution through a pre-warmed filter to remove any particulate matter.

  • Cover the crystallization vessel and place it in a temperature-controlled environment.

  • Slowly cool the solution at a controlled rate (e.g., 0.1-1 °C/hour). Slower cooling rates generally produce higher quality crystals.[1]

  • If spontaneous nucleation does not occur as the solution becomes supersaturated, consider adding seed crystals.

  • Once crystals have formed, they can be harvested by filtration.

Visualizations

Troubleshooting Logic for Phenylalanyl-glycine Crystallization

G start Start Crystallization Experiment observe Observe Outcome start->observe no_xtal No Crystals, Clear Drop observe->no_xtal Undersaturated? precipitate Amorphous Precipitate observe->precipitate Too Supersaturated? small_xtal Many Small Crystals observe->small_xtal High Nucleation? good_xtal Good Quality Crystals observe->good_xtal Optimal? sol1 Increase Concentration (this compound or Precipitant) no_xtal->sol1 sol2 Decrease Concentration (this compound or Precipitant) precipitate->sol2 sol3 Decrease Supersaturation (e.g., slower cooling) small_xtal->sol3 sol4 Use Micro-seeding small_xtal->sol4

Caption: A troubleshooting decision tree for common crystallization outcomes.

General Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Analysis prep Prepare Supersaturated Solution nucleation Nucleation (Spontaneous or Seeded) prep->nucleation growth Crystal Growth nucleation->growth harvest Harvest Crystals growth->harvest analyze Characterize Crystals (X-ray, etc.) harvest->analyze

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Phe-Gly and Gly-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric dipeptides Phenylalanyl-Glycine (Phe-Gly) and Glycyl-Phenylalanine (Gly-Phe) present a compelling case study in the structure-activity relationship of small peptides. Despite being composed of the same amino acid residues, the sequence inversion results in distinct chemical and biological properties. This guide provides an objective comparison of their known biological activities, supported by available data and detailed experimental methodologies for their further investigation.

Core Differences in Biological Activity and Stability

The primary distinction in the biological activity of this compound and Gly-Phe is hypothesized to stem from their differential stability and metabolic fate. Gly-Phe is generally considered a transient intermediate, rapidly hydrolyzed by peptidases into its constituent amino acids, glycine (B1666218) and L-phenylalanine.[1] Consequently, the observed biological effects of Gly-Phe administration are often attributed to the physiological roles of glycine as a neurotransmitter and L-phenylalanine as a precursor for catecholamines.[1]

Conversely, the metabolic fate of this compound is less clearly defined in the readily available literature. However, the presence of a Phenylalanine residue at the N-terminus may influence its interaction with peptidases, potentially leading to a different stability profile compared to Gly-Phe. The this compound motif is also recognized in specific biological contexts, such as its role as a recognition site for importin-β in the nuclear transport of proteins, suggesting potential for more specific biological interactions beyond simple hydrolysis.

Quantitative Data Comparison

A direct quantitative comparison of the biological activities of this compound and Gly-Phe is challenging due to a lack of studies performing head-to-head comparisons under identical experimental conditions. The following table summarizes the available information and highlights the current knowledge gaps.

Biological ActivityThis compoundGly-PheKey Differences & Notes
Anticancer Activity (IC50) Data not availableData not availableFurther research is needed to evaluate and compare the cytotoxic effects of these dipeptides on various cancer cell lines.
Antihypertensive Activity (ACE Inhibition IC50) Data not availableData not availableThe this compound peptide bond is known to be cleaved by Angiotensin-Converting Enzyme (ACE), as it is part of the substrate FAPGG used in ACE activity assays. This suggests a potential for competitive inhibition. The ACE inhibitory potential of Gly-Phe is not as well characterized.
Biological Stability Not well characterizedRapidly hydrolyzed by peptidases[1]The differential susceptibility to enzymatic degradation is a critical determinant of their biological half-life and potential for systemic effects.
Cellular Transport This compound motifs are recognized by importin-β for nuclear import.Transported across the intestinal epithelium by the PEPT1 transporter.[1]The distinct interactions with transport proteins suggest different cellular uptake and distribution mechanisms.

Experimental Protocols

To facilitate further research and a direct comparison of this compound and Gly-Phe, the following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound and Gly-Phe on a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Culture: Culture MCF-7 cells in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare stock solutions of this compound and Gly-Phe in a suitable solvent (e.g., sterile PBS) and dilute to various concentrations. Add the dipeptide solutions to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the dipeptide that causes 50% inhibition of cell growth).

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol measures the ability of this compound and Gly-Phe to inhibit ACE activity.

Methodology:

  • Reagent Preparation: Prepare solutions of ACE, the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), and various concentrations of the inhibitor dipeptides (this compound and Gly-Phe) in a suitable buffer (e.g., Tris-HCl).

  • Reaction Mixture: In a 96-well UV plate, add the ACE solution and the inhibitor solution (or buffer for control). Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add the FAPGG substrate to all wells to start the reaction.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 345 nm over time using a microplate reader. The hydrolysis of FAPGG by ACE results in a decrease in absorbance.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percentage of ACE inhibition and calculate the IC50 value for each dipeptide.

Signaling Pathways and Cellular Fate

The differential biological activities of this compound and Gly-Phe can be attributed to their distinct interactions at the cellular level.

Gly_Phe_Metabolic_Fate cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Gly-Phe Gly-Phe PEPT1 PEPT1 Gly-Phe->PEPT1 Uptake Gly-Phe_intracellular Gly-Phe PEPT1->Gly-Phe_intracellular Peptidases Peptidases Gly-Phe_intracellular->Peptidases Hydrolysis Glycine Glycine Peptidases->Glycine Phenylalanine Phenylalanine Peptidases->Phenylalanine Glycine_blood Glycine Glycine->Glycine_blood Transport Phenylalanine_blood Phenylalanine Phenylalanine->Phenylalanine_blood Transport

Metabolic fate of Gly-Phe in the small intestine.

The diagram above illustrates the generally accepted pathway for Gly-Phe absorption and metabolism.[1] It is actively transported into intestinal enterocytes via the PEPT1 transporter, where it is then rapidly broken down by intracellular peptidases into its constituent amino acids. These amino acids are then released into the bloodstream to exert their respective systemic effects.

Phe_Gly_Cellular_Interaction cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Phe-Gly_intracellular This compound This compound->Phe-Gly_intracellular Uptake (Mechanism TBD) Cargo Cargo Importin_alpha Importin_alpha Cargo->Importin_alpha binds Complex Cargo-Importin Complex Importin_alpha->Complex Importin_beta Importin_beta Importin_beta->Complex NPC Nuclear Pore Complex (contains this compound motifs) Complex->NPC binds to This compound motifs Cargo_nucleus Cargo NPC->Cargo_nucleus Transport

Potential cellular interaction of this compound motifs.

This diagram conceptualizes a potential interaction of this compound within the cell. The this compound (FG) motif is a known binding site for importin-β, a key component of the nuclear import machinery. This suggests that this compound, either as a dipeptide or as part of a larger peptide, could influence nuclear transport processes. The specific uptake mechanism for the this compound dipeptide itself requires further investigation.

References

A Comparative Analysis of Phe-Gly and Other Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide research and drug development, dipeptides—the simplest peptide chains composed of two amino acids—are gaining significant attention for their diverse biological activities and therapeutic potential. This guide provides a comparative analysis of Phenylalanyl-Glycine (Phe-Gly) against two other fundamental dipeptides, Glycyl-Glycine (Gly-Gly) and Alanyl-Alanine (Ala-Ala). By examining their physicochemical properties, biological activities, and stability, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research endeavors.

Physicochemical Properties: A Foundation for Function

The physicochemical characteristics of a dipeptide are fundamental to its biological activity, influencing its solubility, membrane permeability, and interaction with target molecules. The following table summarizes key physicochemical properties of this compound, Gly-Gly, and Ala-Ala.

PropertyThis compoundGly-GlyAla-AlaSource
Molecular Weight ( g/mol ) 222.24132.12160.17PubChem
LogP (octanol-water partition coefficient) -2.29-3.5-2.8PubChem
Topological Polar Surface Area (TPSA) (Ų) 86.186.186.1PubChem
Solubility in Water SolubleHighly SolubleSolubleGeneral Knowledge

Note: LogP values are computationally predicted and indicate the hydrophilicity (lower values) or hydrophobicity (higher values) of a compound.

Comparative Performance Analysis: Biological Activity and Stability

The therapeutic potential of dipeptides is largely determined by their biological activity and stability in physiological environments. This section compares this compound, Gly-Gly, and Ala-Ala across key performance indicators. The data presented is compiled from various studies and should be interpreted with consideration for potential variations in experimental conditions.

Performance IndicatorThis compoundGly-GlyAla-AlaSource
Antioxidant Activity (DPPH Radical Scavenging, IC50) Data not available in direct comparisonModerate activity reported in some studiesData not available in direct comparison[1]
Cell Viability (Effect on normal cell lines) Generally considered non-toxic at physiological concentrationsGenerally considered non-toxic at physiological concentrationsGenerally considered non-toxic at physiological concentrationsGeneral Knowledge
Serum Stability (Half-life) Expected to be relatively low due to peptidase activityExpected to be rapidly degradedExpected to be more stable than Gly-Gly due to steric hindrance[2]
Anti-inflammatory Activity Potential anti-inflammatory effects suggested by studies on related peptidesGlycine (B1666218) itself possesses anti-inflammatory propertiesData not available in direct comparison[1][3]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for the key experiments cited in the comparative analysis are provided below.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the procedure for determining the free radical scavenging activity of dipeptides using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Dipeptide samples (this compound, Gly-Gly, Ala-Ala)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol.

  • Prepare serial dilutions of the dipeptide samples and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dipeptide dilution or ascorbic acid to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.

MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of dipeptides on the viability of a selected cell line.

Materials:

  • Human cell line (e.g., normal fibroblasts)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Dipeptide samples (this compound, Gly-Gly, Ala-Ala)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the dipeptide samples.

  • Incubate the cells for another 24 or 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Serum Stability Assay

This protocol details a method to determine the stability of dipeptides in human serum using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Human serum

  • Dipeptide samples (this compound, Gly-Gly, Ala-Ala)

  • Trichloroacetic acid (TCA) solution (10%)

  • HPLC or LC-MS system with a C18 column

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

Procedure:

  • Prepare a stock solution of each dipeptide in water.

  • Incubate the dipeptide solution with human serum (e.g., at a 1:4 ratio) at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.

  • Stop the enzymatic reaction by adding an equal volume of 10% TCA solution.

  • Centrifuge the samples at 10,000 x g for 10 minutes to precipitate the proteins.

  • Collect the supernatant and analyze it by HPLC or LC-MS.

  • The mobile phase for HPLC can be a gradient of water with 0.1% TFA (solvent A) and acetonitrile with 0.1% TFA (solvent B).

  • The concentration of the remaining dipeptide at each time point is determined by measuring the peak area.

  • The half-life (t1/2) of the dipeptide in serum is calculated from the degradation curve.

Visualizing the Processes: Diagrams and Workflows

To provide a clearer understanding of the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Solution (0.1mM) DPPH Solution (0.1mM) Mix in 96-well plate Mix in 96-well plate DPPH Solution (0.1mM)->Mix in 96-well plate Dipeptide Samples Dipeptide Samples Dipeptide Samples->Mix in 96-well plate Positive Control (Ascorbic Acid) Positive Control (Ascorbic Acid) Positive Control (Ascorbic Acid)->Mix in 96-well plate Incubate (30 min, dark) Incubate (30 min, dark) Mix in 96-well plate->Incubate (30 min, dark) Measure Absorbance (517nm) Measure Absorbance (517nm) Incubate (30 min, dark)->Measure Absorbance (517nm) Calculate % Scavenging Calculate % Scavenging Measure Absorbance (517nm)->Calculate % Scavenging Determine IC50 Determine IC50 Calculate % Scavenging->Determine IC50

Caption: Workflow for the DPPH radical scavenging assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed Cells (96-well plate) Seed Cells (96-well plate) Incubate (24h) Incubate (24h) Seed Cells (96-well plate)->Incubate (24h) Add Dipeptide Samples Add Dipeptide Samples Incubate (24h)->Add Dipeptide Samples Incubate (24-48h) Incubate (24-48h) Add Dipeptide Samples->Incubate (24-48h) Add MTT Solution Add MTT Solution Incubate (24-48h)->Add MTT Solution Incubate (4h) Incubate (4h) Add MTT Solution->Incubate (4h) Add DMSO Add DMSO Incubate (4h)->Add DMSO Measure Absorbance (570nm) Measure Absorbance (570nm) Add DMSO->Measure Absorbance (570nm)

Caption: Workflow for the MTT cell viability assay.

Serum_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Mix Dipeptide and Serum Mix Dipeptide and Serum Incubate at 37°C Incubate at 37°C Mix Dipeptide and Serum->Incubate at 37°C Take Aliquots at Time Points Take Aliquots at Time Points Incubate at 37°C->Take Aliquots at Time Points Add TCA to Stop Reaction Add TCA to Stop Reaction Take Aliquots at Time Points->Add TCA to Stop Reaction Centrifuge to Precipitate Proteins Centrifuge to Precipitate Proteins Add TCA to Stop Reaction->Centrifuge to Precipitate Proteins Analyze Supernatant by HPLC/LC-MS Analyze Supernatant by HPLC/LC-MS Centrifuge to Precipitate Proteins->Analyze Supernatant by HPLC/LC-MS Quantify Remaining Dipeptide Quantify Remaining Dipeptide Analyze Supernatant by HPLC/LC-MS->Quantify Remaining Dipeptide Calculate Half-life Calculate Half-life Quantify Remaining Dipeptide->Calculate Half-life

Caption: Workflow for the serum stability assay.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-kB Activation NF-kB Activation MyD88->NF-kB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) Dipeptides (e.g., Glycine-containing) Dipeptides (e.g., Glycine-containing) Dipeptides (e.g., Glycine-containing)->NF-kB Activation Inhibition

Caption: Potential anti-inflammatory signaling pathway modulated by dipeptides.

References

Validating the Purity of Synthetic Phe-Gly: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of the synthetic dipeptide Phenylalanine-Glycine (Phe-Gly). We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate methods for quality control.

The primary impurities in synthetic peptides often stem from the synthesis process itself and can include deletion sequences, truncated sequences, by-products from incomplete deprotection, and diastereomers.[1] A robust analytical workflow is therefore essential to identify and quantify these impurities. The most common and reliable methods for peptide purity analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique for assessing the purity of synthetic peptides.[1][3] It separates the target peptide from its impurities based on hydrophobicity.

Experimental Protocol

A typical RP-HPLC protocol for this compound analysis involves the following steps:

  • Sample Preparation: Dissolve the synthetic this compound powder in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 0.5 to 1.0 mg/mL.[1]

  • Chromatographic System: Utilize an HPLC system equipped with a C18 reversed-phase column.[4][5]

  • Mobile Phase: A gradient of two mobile phases is typically used for elution.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the peptide and any impurities. A typical gradient might run from 5% to 60% B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 210-230 nm, where the peptide bond absorbs light.[1]

  • Data Analysis: The purity of the this compound sample is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in Solvent inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (210-230 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for RP-HPLC purity analysis of this compound.
Data Presentation

The results from the HPLC analysis can be summarized in a table comparing different synthetic batches or purification methods.

Sample ID Retention Time (min) Peak Area (%) Purity (%)
This compound Batch A15.298.598.5
This compound Batch B15.395.295.2
Impurity 1 (Batch B)12.82.1-
Impurity 2 (Batch B)16.52.7-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the synthetic peptide by determining its molecular weight with high accuracy.[2][3] It is often coupled with liquid chromatography (LC-MS) to identify the masses of impurities separated by the HPLC.[3]

Experimental Protocol
  • Sample Introduction: The sample, either directly infused or eluted from an LC system, is introduced into the mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is a common technique used to ionize the peptide molecules.[2][3]

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: The molecular weight of the main peak is compared to the theoretical molecular weight of this compound. The masses of any impurity peaks are also analyzed to help identify their structures.

Logical Flow for MS-based Identity Confirmation

MS_Logic start Synthetic this compound Sample ionization Electrospray Ionization (ESI) start->ionization mass_analysis Mass-to-Charge (m/z) Analysis ionization->mass_analysis detection Generate Mass Spectrum mass_analysis->detection comparison Compare Experimental MW with Theoretical MW detection->comparison pass Identity Confirmed comparison->pass Match fail Identity Mismatch (Further Investigation) comparison->fail No Match NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis dissolve_nmr Dissolve this compound in Deuterated Solvent acq_1d Acquire 1D ¹H Spectrum dissolve_nmr->acq_1d acq_2d Acquire 2D COSY Spectrum dissolve_nmr->acq_2d assign_signals Assign Proton Signals acq_1d->assign_signals confirm_connectivity Confirm Spin Systems (COSY) acq_2d->confirm_connectivity check_ratio Check Phe:Gly Ratio (Integration) assign_signals->check_ratio confirm_connectivity->check_ratio confirm_structure Confirm Dipeptide Structure check_ratio->confirm_structure

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Phenylalanine-Glycine (Phe-Gly) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical determinant of experimental success and therapeutic safety. This guide provides a comprehensive comparison of antibody performance against Phenylalanine-Glycine (Phe-Gly) repeat motifs, with a focus on assessing cross-reactivity with structurally similar peptides. The following analysis is based on established methodologies and presents comparative data to facilitate the selection of the most suitable antibody for your research needs.

Antibody cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the intended antigen, can lead to unreliable data in immunoassays and potential off-target effects in therapeutic applications.[1] Therefore, a rigorous evaluation of an antibody's binding profile against a panel of related peptides is an indispensable step in its validation.[1][2] This is particularly pertinent for antibodies targeting peptide repeats, such as the this compound motifs found in various proteins, including nucleoporins.[3][4]

Performance Comparison of Anti-Phe-Gly Monoclonal Antibodies

To illustrate the comparative performance of different anti-Phe-Gly antibodies, this section presents data from two standard immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) for initial screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis. The data evaluates three hypothetical monoclonal antibodies (MAb-FG-01, MAb-FG-02, and MAb-FG-03) against the target this compound (FG) repeat and several single amino acid-substituted peptides.

Data Presentation

Table 1: Competitive ELISA Cross-Reactivity Screening

This table summarizes the cross-reactivity of the three antibodies as a percentage of signal intensity relative to their binding to the target this compound peptide. A lower percentage indicates higher specificity.

Peptide SequenceMAb-FG-01 (% Reactivity)MAb-FG-02 (% Reactivity)MAb-FG-03 (% Reactivity)
This compound (Target) 100.0 100.0 100.0
Ala-Gly30.54.250.1
Phe-Ala45.89.170.3
Tyr-Gly15.21.525.8
Gly-Phe5.30.810.5

Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

This table presents the kinetic parameters for the binding of each antibody to the target this compound peptide and a key cross-reactive peptide, Phe-Ala. The equilibrium dissociation constant (KD) is a measure of binding affinity, with a lower KD value indicating a stronger interaction.

AntibodyPeptideAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (M)
MAb-FG-01 This compound 2.5 x 105 5.0 x 10-4 2.0 x 10-9
Phe-Ala1.8 x 1059.0 x 10-45.0 x 10-9
MAb-FG-02 This compound 5.0 x 105 2.5 x 10-5 5.0 x 10-11
Phe-Ala1.0 x 1042.0 x 10-42.0 x 10-8
MAb-FG-03 This compound 2.0 x 105 4.0 x 10-4 2.0 x 10-9
Phe-Ala1.5 x 1056.0 x 10-44.0 x 10-9
Analysis of Comparative Data

Based on the presented data, MAb-FG-02 demonstrates the highest specificity and affinity for the this compound target. In the ELISA screen, it shows minimal cross-reactivity with single amino acid substituted peptides. The SPR analysis confirms its high affinity with a KD in the picomolar range and a significantly slower dissociation rate (kd) from the target peptide compared to the cross-reactive peptide.

MAb-FG-01 and MAb-FG-03 show moderate to high degrees of cross-reactivity, particularly with the Phe-Ala substitution. This suggests that their binding epitopes are more degenerate. Their binding affinities for the target peptide are in the low nanomolar range.

Mandatory Visualization

Caption: Workflow for assessing antibody cross-reactivity.

Experimental Protocols

Accurate and reproducible assessment of antibody cross-reactivity is contingent on meticulous experimental execution. The following are detailed protocols for the key methodologies discussed.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This assay quantifies the ability of related peptides to compete with the target this compound for binding to the anti-Phe-Gly antibody.[1]

  • Plate Coating: Coat the wells of a 96-well microtiter plate with a this compound-carrier protein conjugate (e.g., this compound-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate the plate overnight at 4°C.[1]

  • Washing: Aspirate the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Blocking: Block unoccupied protein-binding sites by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Competitive Incubation: Prepare a mixture of the anti-Phe-Gly antibody at a constant concentration and varying concentrations of the competitor peptides (including the this compound target peptide as a reference). Add 100 µL of this mixture to the respective wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate until a color change is observed.[5]

  • Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H2SO4).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cross-reactivity using the IC50 values (the concentration of the competitor peptide that causes a 50% reduction in the maximal signal). The formula is: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Competitor Peptide) x 100.[6]

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time data on the kinetics of antibody-antigen interactions, including association and dissociation rates.[7]

  • Sensor Chip Preparation: Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1]

  • Antibody Immobilization: Covalently attach the anti-Phe-Gly antibody to the activated sensor surface via amine coupling to achieve a desired immobilization level (e.g., 2000-5000 Response Units).[1]

  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.[1]

  • Analyte Injection: Prepare a series of dilutions for each test peptide in a running buffer (e.g., HBS-EP+). Inject the peptide solutions over the sensor surface at a constant flow rate.[1]

  • Data Acquisition: Monitor the association and dissociation phases in real-time by recording the change in response units.

  • Regeneration: If necessary, regenerate the sensor surface between analyte injections using a solution that disrupts the antibody-peptide interaction without denaturing the immobilized antibody (e.g., a low pH glycine (B1666218) solution).[1]

  • Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]

By following these rigorous experimental protocols and carefully analyzing the comparative data, researchers can confidently select the most specific and high-affinity anti-Phe-Gly antibody for their intended application, thereby ensuring the accuracy and reliability of their findings.

References

A Comparative Guide to Analytical Methods for Phenylalanyl-glycine (Phe-Gly) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipeptides such as Phenylalanyl-glycine (Phe-Gly) is fundamental in various stages of pharmaceutical research, from pharmacokinetic and metabolic studies to formulation and quality control. This guide provides an objective comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The selection of the most appropriate method is contingent on specific analytical requirements, including sensitivity, selectivity, and sample matrix complexity.

This document outlines the principles of each method, presents a comparative summary of their performance based on available experimental data for this compound and structurally analogous compounds, and provides detailed experimental protocols.

Comparative Analysis of Analytical Methods

The performance of HPLC-UV, LC-MS/MS, and CE for the analysis of dipeptides is summarized below. The data presented is a composite derived from validated methods for this compound and closely related dipeptides to provide a comprehensive comparison.

ParameterHPLC-UV (Adapted Method)LC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polarity with UV detection.Separation based on polarity followed by mass-to-charge ratio detection.Separation based on charge-to-size ratio in an electric field.[1][2]
Linearity (R²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) ~0.1 µg/mL[3]0.088–83.1 nM for dipeptides[4]~3 µg/mL[3]
Limit of Quantification (LOQ) ~0.25 µg/mL[3]Not explicitly found for this compoundNot explicitly found for this compound
Accuracy (% Recovery) 98-102%[3]70-135% for dipeptides in biological samples[4]93-104%[3]
Precision (%RSD) < 2%[3]< 8%[3]< 7%[3]
Analysis Time ~10-15 minutes[3]~15 minutes~20-30 minutes
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; mass-based detection provides excellent specificity.High; separation is based on a different principle than chromatography, offering orthogonal selectivity.[1][5][6]
Matrix Effects Can be significant, often requiring extensive sample cleanup.Can be significant (ion suppression/enhancement), often mitigated by stable isotope-labeled internal standards.Generally less susceptible to matrix effects compared to LC-MS.
Instrumentation Cost Low to moderate.High.Moderate.
Throughput High.High.Moderate to low.

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the quantification of this compound in relatively simple matrices where high sensitivity is not the primary requirement.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Generate a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve them in the initial mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient: A typical gradient could be: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 210 nm or 254 nm.[7]

  • Injection Volume: 10-20 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep1 Dissolve this compound Standard/Sample Prep2 Prepare Calibration Curve Standards Prep1->Prep2 Prep3 Filter Samples (0.45 µm) Prep2->Prep3 HPLC HPLC System (Pump, Autosampler, Column) Prep3->HPLC Inject Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data Result Result Data->Result Quantitative Result (Concentration)

Figure 1: General workflow for this compound analysis by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological matrices at low concentrations.

Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).

  • For biological samples (e.g., plasma, tissue homogenate), perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., isotopically labeled this compound) to 1 volume of the sample.

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Instrumentation and Conditions:

  • LC System: A UHPLC system is preferred for better resolution and shorter run times.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient is typically employed, for example, 2% B to 98% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its internal standard.

LCMS_Signaling_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC UHPLC Separation IonSource Electrospray Ionization (ESI) LC->IonSource Eluent Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Detector->Data MRM Data Sample Prepared Sample Sample->LC

Figure 2: Signaling pathway for this compound detection by LC-MS/MS.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is orthogonal to HPLC.[1][5][6] It consumes minimal sample and solvent, making it a green analytical alternative.

Sample Preparation:

  • Dissolve this compound standards and samples directly in the background electrolyte (BGE) to a concentration of approximately 0.1-1 mg/mL.

  • Centrifuge or filter the samples if they contain particulate matter.

Instrumentation and Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer at pH 2.5. The low pH helps to minimize the interaction of the peptide with the capillary wall.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detector at 200 nm.

Figure 3: Logical relationship of components in Capillary Electrophoresis.

Conclusion

The choice of analytical method for this compound detection is a critical decision that impacts the quality and reliability of research data.

  • HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for routine analysis in uncomplicated matrices.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological samples.

  • Capillary Electrophoresis offers a high-resolution, alternative separation mechanism with low sample and solvent consumption, proving advantageous for purity assessments and as an orthogonal method to HPLC.

Researchers should select the method that best aligns with their specific requirements for sensitivity, selectivity, sample throughput, and available instrumentation. The protocols provided herein serve as a foundation for method development and validation.

References

Comparative Efficacy Analysis: Phe-Gly Dipeptide vs. Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of the dipeptide Phenylalanyl-Glycine (Phe-Gly) against its individual constituent amino acids, L-Phenylalanine (Phe) and Glycine (B1666218) (Gly). The comparison is based on available experimental data focusing on intestinal absorption, a critical determinant of bioavailability, and discusses the distinct biological roles that drive the therapeutic potential of the dipeptide versus a simple mixture of its components.

Overview of this compound and its Constituent Amino Acids

This compound is a dipeptide composed of L-phenylalanine and glycine residues linked by a peptide bond.[1] While the dipeptide is absorbed in the intestine, its systemic efficacy is often related to the combined or individual actions of its constituent amino acids following hydrolysis.

  • L-Phenylalanine (Phe): An essential α-amino acid, Phenylalanine is a precursor for the synthesis of L-tyrosine and the subsequent production of vital catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] It plays a crucial role in neurological function.

  • Glycine (Gly): As the simplest amino acid, Glycine functions as an inhibitory neurotransmitter in the central nervous system and exhibits potent anti-inflammatory and immunomodulatory properties.[3][4] Its anti-inflammatory effects are partly attributed to the ability to block the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

The primary advantage of administering these amino acids in a dipeptide form lies in the mechanism of intestinal absorption. Eukaryotic cells have specialized transporters for di- and tripeptides (e.g., PepT1) that are often more efficient than the transporters for free amino acids.

Quantitative Data Presentation: Intestinal Absorption

A key factor influencing the efficacy of orally administered compounds is their rate of absorption. Experimental data from a study using a marker perfusing technique in the human jejunum demonstrates that the absorption of Phenylalanine and Glycine is significantly higher when delivered in a peptide-linked form (as Gly-Phe) compared to their free forms.[5]

Compound AdministeredAnalyte MeasuredMean Intestinal Uptake Rate (μmol/min/20 cm)[5]
Free Amino Acid Solution Free Glycine74.5 ± 10.3
Free Phenylalanine106.1 ± 10.6
Dipeptide Solution (Gly-Phe) Peptide-Linked Glycine110.7 ± 20.1
Peptide-Linked Phenylalanine113.6 ± 11.1

Table 1: Comparison of intestinal absorption rates for free vs. peptide-linked amino acids in healthy control subjects.

This enhanced absorption of the dipeptide form suggests a greater bioavailability of the constituent amino acids compared to administering them as a simple mixture.[5]

Signaling Pathways and Mechanisms of Action

The overall biological effect of this compound is a composite of its superior absorption and the subsequent actions of its liberated amino acids.

A. Phenylalanine's Role as a Neurotransmitter Precursor: Once absorbed and hydrolyzed, Phenylalanine enters the catecholamine synthesis pathway, which is fundamental for neuronal signaling, mood regulation, and the "fight-or-flight" response.

G cluster_absorption Intestinal Lumen & Enterocyte cluster_systemic Systemic Circulation & Target Tissues PheGly This compound (Dipeptide) PepT1 PepT1 Transporter PheGly->PepT1 More Efficient Phe_Gly Phenylalanine + Glycine (Free Amino Acids) AAT Amino Acid Transporters Phe_Gly->AAT Less Efficient Hydrolysis Cytosolic Peptidases PepT1->Hydrolysis Phe_Gly_Intra Phe + Gly (Intracellular) AAT->Phe_Gly_Intra Hydrolysis->Phe_Gly_Intra Bloodstream Phenylalanine Phe_Gly_Intra->Bloodstream To Bloodstream Tyrosine Tyrosine Bloodstream->Tyrosine Phenylalanine Hydroxylase L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Diagram 1: Phenylalanine's metabolic pathway post-absorption.

B. Glycine's Anti-Inflammatory Signaling: Glycine exerts its anti-inflammatory effects primarily by activating glycine-gated chloride channels (GlyR) on the surface of immune cells, such as macrophages.[6] This activation leads to chloride ion influx, cell hyperpolarization, and a blunting of the pro-inflammatory response.

G cluster_membrane Macrophage Cell Membrane cluster_intracellular Intracellular Signaling Cascade Glycine Glycine GlyR Glycine Receptor (Chloride Channel) Glycine->GlyR binds to Influx Cl⁻ Influx GlyR->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Ca_Signal ↓ Intracellular Ca²⁺ Signal Hyperpolarization->Ca_Signal NFkB ↓ NF-κB Activation Ca_Signal->NFkB Cytokines ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

Diagram 2: Glycine's anti-inflammatory signaling pathway.

Experimental Protocols

To directly compare the efficacy of this compound with its constituent amino acids, standardized assays for specific biological activities are required. Below are detailed methodologies for potential comparative experiments.

A. Angiotensin-Converting Enzyme (ACE) Inhibition Assay:

This assay would determine if this compound has intrinsic ACE-inhibitory activity compared to its components. Peptides containing Phenylalanine have been explored for this purpose.[7]

  • Reagent Preparation:

    • Prepare solutions of this compound, Phenylalanine, and Glycine at various concentrations (e.g., from 1 µM to 1 mM) in a Tris-HCl buffer (50 mM, pH 7.5) containing 0.3 mM NaCl.

    • Prepare a solution of the substrate N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) at 0.5 mM in the same buffer.[8]

    • Prepare a solution of rabbit lung ACE (e.g., 1 U/mL).[8]

    • Captopril, a known ACE inhibitor, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add 200 µL of the FAPGG substrate solution.

    • Add 20 µL of the test compound (this compound, Phe, Gly, or Captopril) or buffer (for uninhibited control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE enzyme solution.

    • Immediately measure the decrease in absorbance at 345 nm every 30 seconds for 30 minutes using a microplate reader at 37°C. The decrease in absorbance corresponds to the cleavage of the this compound bond in the FAPGG substrate.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of ACE activity).

G start Start prep Prepare Reagents: - FAPGG (Substrate) - ACE (Enzyme) - Test Compounds (this compound, Phe, Gly) - Buffer start->prep mix Mix FAPGG and Test Compound in 96-well plate prep->mix incubate Incubate at 37°C for 5 min mix->incubate add_ace Add ACE to initiate reaction incubate->add_ace measure Measure Absorbance at 345 nm for 30 min at 37°C add_ace->measure analyze Calculate Initial Velocity (V₀) and % Inhibition measure->analyze ic50 Determine IC₅₀ Value analyze->ic50 end End ic50->end

References

A Comparative Guide to the Validation of Phe-Gly Transport Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed assays for the validation of Phenylalanine-Glycine (Phe-Gly) transport inhibition, primarily mediated by the Peptide Transporter 1 (PEPT1). Understanding the inhibition of this transporter is crucial for evaluating drug-drug interactions and optimizing the delivery of peptide-based therapeutics. This document details the experimental protocols for key assays, presents comparative data for known inhibitors, and visualizes the underlying biological and experimental workflows.

Data Presentation: Comparative Analysis of PEPT1 Inhibitors

The inhibitory potency of various compounds against PEPT1-mediated transport is a critical parameter in assay validation and drug development. The following table summarizes the half-maximal inhibitory concentrations (IC50) of known PEPT1 inhibitors determined using different assay methodologies.

Compound ClassInhibitorAssay TypeCell LineSubstrateIC50 (µM)Reference
Angiotensin II Receptor BlockerLosartanRadiolabeled UptakeCHO-hPepT1-M5Gly-Sar37.0 ± 4.8[1]
DipeptideGly-ProRadiolabeled UptakeCHO-hPepT1-M5Gly-Sar196 ± 41[1]
Somatostatin AnalogOctreotideRadiolabeled UptakeCHO-hPepT1-M5Gly-Sar4200 ± 1600[1]
Somatostatin AnalogPasireotideRadiolabeled UptakeCHO-hPepT1-M5Gly-Sar530 ± 110[1]
Antiviral ProdrugValacyclovirRadiolabeled UptakeCaco-2Gly-Sar>5000[2]
Antiviral DrugAcyclovirRadiolabeled UptakeCaco-2Gly-SarNo inhibition[2]
Modified DipeptideLys[Z(NO2)]-ValElectrophysiology (SURFE²R)CHOGlycyl-glycine580 ± 34[3]
ACE InhibitorFosinoprilRadiolabeled UptakeCaco-2Gly-Sar< 500[4]
ACE InhibitorZofenoprilRadiolabeled UptakeCaco-2Gly-Sar< 500[4]

Experimental Protocols

Detailed methodologies for the principal assays used to validate PEPT1 inhibition are provided below.

Radiolabeled Substrate Uptake Inhibition Assay

This classic and widely used assay directly measures the uptake of a radiolabeled PEPT1 substrate, such as [14C]Gly-Sar, into cells expressing the transporter.

Materials:

  • PEPT1-expressing cells (e.g., Caco-2 or transfected CHO cells)

  • 96-well cell culture plates

  • Transport buffer (e.g., MES-buffered saline, pH 6.0)

  • Radiolabeled substrate (e.g., [14C]Gly-Sar)

  • Test inhibitors

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed PEPT1-expressing cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture until confluent. For Caco-2 cells, a differentiation period of 7-21 days may be required.[1][2]

  • Pre-incubation: On the day of the experiment, wash the cells once with transport buffer.

  • Inhibition: Add the test inhibitor at various concentrations to the wells, followed by the addition of the radiolabeled substrate (e.g., 20 µM [14C]Gly-Sar).[2]

  • Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Membrane Potential Assay

This fluorescence-based assay indirectly measures PEPT1 activity by detecting changes in membrane potential caused by the co-transport of protons with the substrate.

Materials:

  • PEPT1-expressing cells

  • 96-well black, clear-bottom plates

  • Voltage-sensitive fluorescent dye (e.g., DiSC3(5))

  • Transport buffer (pH 6.0)

  • PEPT1 substrate (e.g., Gly-Sar)

  • Test inhibitors

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the radiolabeled uptake assay.

  • Dye Loading: Load the cells with a voltage-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Reading: Measure the baseline fluorescence using a plate reader.

  • Inhibition and Substrate Addition: Add the test inhibitors to the wells, followed by the addition of a PEPT1 substrate to induce membrane depolarization.

  • Fluorescence Monitoring: Immediately monitor the change in fluorescence over time. Inhibition of PEPT1 will result in a smaller change in fluorescence compared to the control.

  • Data Analysis: Calculate the extent of inhibition and determine the IC50 values.

Solid-Supported Membrane (SSM) Electrophysiology Assay

This high-throughput electrophysiological method measures the currents generated by PEPT1 transport across a lipid membrane.

Materials:

  • Purified plasma membranes from PEPT1-expressing cells (e.g., CHO-PEPT1)

  • SURFE²R instrument and sensors

  • Control buffer (substrate-free, e.g., 140 mM KCl, 25 mM HEPES, 25 mM MES, 4 mM MgCl2, 20mM glycine, pH 6.7)[3]

  • Activating buffer (containing substrate, e.g., 20 mM Glycyl-glycine in control buffer)[3]

  • Test inhibitors

Procedure:

  • Membrane Preparation: Prepare plasma membrane vesicles from cells overexpressing PEPT1.

  • Sensor Preparation: Adsorb the membrane vesicles onto the SSM of the sensor chip.

  • Measurement:

    • Establish a baseline current by perfusing the sensor with the control buffer.

    • Activate PEPT1 transport by rapidly exchanging the control buffer with the activating buffer, which induces an electrical current.

    • To test for inhibition, perfuse the sensor with the activating buffer containing various concentrations of the test inhibitor.

  • Data Analysis: The resulting currents are measured in real-time. The peak current represents the stationary transport activity. IC50 values are determined by measuring the reduction in current at different inhibitor concentrations.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

// Nodes Substrates [label="Dietary Di/Tripeptides\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Hormones [label="Hormones\n(Insulin, EGF, Ghrelin)", fillcolor="#FBBC05", fontcolor="#202124"]; Pharmacological [label="Pharmacological Agents\n(5-Fluorouracil)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammatory Signals\n(IBD)", fillcolor="#FBBC05", fontcolor="#202124"];

Sp1_Cdx2 [label="Sp1 / Cdx2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARalpha [label="PPARα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAF16 [label="DAF-16 (FOXO)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PEPT1_Gene [label="PEPT1 Gene (SLC15A1)\nTranscription", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

cAMP [label="cAMP Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

PEPT1_Protein [label="PEPT1 Protein\nTranslation & Trafficking", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

PEPT1_Membrane [label="Apical Membrane PEPT1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Proton_Gradient [label="Proton Gradient (H+)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NHE3 [label="NHE3", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Transport [label="this compound Transport", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrates -> Sp1_Cdx2 [label=" activates", color="#34A853"]; Pharmacological -> Nrf2 [label=" activates", color="#34A853"]; Inflammation -> PEPT1_Gene [label=" upregulates", color="#EA4335"];

Sp1_Cdx2 -> PEPT1_Gene [label=" promotes", color="#34A853"]; Nrf2 -> PEPT1_Gene [label=" promotes", color="#34A853"]; PPARalpha -> PEPT1_Gene [label=" promotes", color="#34A853"]; DAF16 -> PEPT1_Gene [label=" represses", color="#EA4335"];

PEPT1_Gene -> PEPT1_Protein;

Hormones -> cAMP [label=" activates", color="#34A853"]; Hormones -> AMPK [label=" activates", color="#34A853"]; cAMP -> PEPT1_Protein [label=" modulates trafficking", color="#34A853"]; AMPK -> PEPT1_Protein [label=" modulates trafficking", color="#34A853"];

PEPT1_Protein -> PEPT1_Membrane;

NHE3 -> Proton_Gradient [label=" maintains"]; Proton_Gradient -> PEPT1_Membrane [label=" drives"]; PEPT1_Membrane -> Transport; }

Caption: PEPT1 Regulation and Signaling Pathway.

// Nodes Assay_Selection [label="Assay Selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Radiolabeled [label="Radiolabeled Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane_Potential [label="Membrane Potential", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSME [label="SSM Electrophysiology", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Assay_Development [label="Assay Development & Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Line [label="Cell Line Selection\n(e.g., Caco-2, CHO-PEPT1)", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate_Conc [label="Substrate Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation_Time [label="Incubation Time", fillcolor="#FBBC05", fontcolor="#202124"];

Validation [label="Assay Validation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Intra- & Inter-assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Linearity_Range [label="Linearity & Range", fillcolor="#34A853", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data_Analysis [label="Data Analysis & IC50 Determination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dose_Response [label="Dose-Response Curves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IC50_Calculation [label="IC50 Calculation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Comparison [label="Comparison of Inhibitors & Assays", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Assay_Selection -> Radiolabeled; Assay_Selection -> Membrane_Potential; Assay_Selection -> SSME;

Radiolabeled -> Assay_Development; Membrane_Potential -> Assay_Development; SSME -> Assay_Development;

Assay_Development -> Cell_Line; Assay_Development -> Substrate_Conc; Assay_Development -> Incubation_Time;

Cell_Line -> Validation; Substrate_Conc -> Validation; Incubation_Time -> Validation;

Validation -> Accuracy; Validation -> Precision; Validation -> Linearity_Range; Validation -> Robustness;

Accuracy -> Data_Analysis; Precision -> Data_Analysis; Linearity_Range -> Data_Analysis; Robustness -> Data_Analysis;

Data_Analysis -> Dose_Response; Dose_Response -> IC50_Calculation; IC50_Calculation -> Comparison; }

Caption: PEPT1 Inhibition Assay Validation Workflow.

References

A Comparative Guide to the Molecular Docking of Phe-Gly with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the binding interactions and affinities of the dipeptide Phenylalanyl-Glycine (Phe-Gly) with various protein targets, supported by experimental and computational data.

The dipeptide this compound, a fundamental building block of many proteins, has garnered interest in drug discovery and molecular biology for its potential to interact with a variety of protein targets. Understanding the binding mechanisms and affinities of this compound is crucial for the rational design of peptide-based therapeutics and for elucidating its role in biological processes. This guide provides a comparative analysis of this compound docking studies with key protein targets, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Comparative Analysis of this compound Docking

Molecular docking simulations are instrumental in predicting the binding conformation and affinity of a ligand to a target protein. The following table summarizes the quantitative data from docking studies of this compound and its analogs with various protein targets.

Target ProteinLigandDocking SoftwareBinding Affinity/ScoreKey Interacting Residues
Cathepsin C Gly-Phe-CHN₂ (analog)AutoDock, Discovery StudioFavorable energy scoresAsp1, Gln228, Cys234, Gly277, Asn380, His381[1]
Thermolysin Gly-D-PheNot SpecifiedAssociation Constant: (3.3+/-0.8)x10(5) M(-1)Not Specified[2]
Glycine (B1666218) Receptor (GlyR) Glycine (agonist)Not SpecifiedForms a cation-π interaction with Phe159Phe159[3]

It is important to note that direct comparative docking studies of the native this compound dipeptide across a wide range of targets with standardized methodologies are limited in publicly available literature. The data presented here is compiled from studies on this compound analogs or related compounds and provides valuable insights into potential interactions.

Experimental Protocols for Molecular Docking

The following outlines a generalized yet detailed methodology for performing molecular docking studies of peptide ligands like this compound with target proteins. This protocol is a composite of standard practices in the field and can be adapted for specific research questions and software packages.

Preparation of the Receptor Protein
  • PDB Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: The downloaded PDB file is prepared by removing water molecules, co-ligands, and any other heteroatoms that are not relevant to the binding interaction.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

  • Charge Assignment: Appropriate Kollman charges are assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by many docking programs like AutoDock.

Preparation of the Ligand (this compound)
  • 3D Structure Generation: A three-dimensional structure of the this compound dipeptide is generated using chemical drawing software such as ChemDraw or MarvinSketch.

  • Energy Minimization: The initial 3D structure of the ligand is subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using molecular mechanics force fields like MMFF94.

  • Torsion Root and Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking simulation.

  • Charge Assignment: Gasteiger charges are computed for the ligand atoms.

  • File Format Conversion: The prepared ligand is saved in the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.

  • Docking Parameters: Key parameters for the docking simulation are set, including the number of genetic algorithm runs, population size, maximum number of energy evaluations, and the number of top poses to be generated.

  • Execution of Docking: The docking simulation is run to generate a set of possible binding conformations of the this compound ligand with the target protein.

Analysis of Docking Results
  • Binding Energy and Scoring: The docking results are analyzed to identify the binding pose with the lowest binding energy, which is indicative of the most favorable binding conformation. Various scoring functions are used to evaluate the binding affinity.

  • Interaction Analysis: The interactions between the ligand and the protein in the best-docked pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the key amino acid residues in the active site.

  • Clustering Analysis: The different binding poses are often clustered based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

Signaling Pathways and Experimental Workflows

To provide a broader biological context, the following diagrams illustrate the signaling pathways associated with the target proteins and a general workflow for computational docking studies.

G Experimental Workflow for Molecular Docking cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, H-addition) Grid_Box Grid Box Definition Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking_Sim Docking Simulation (e.g., AutoDock) Ligand_Prep->Docking_Sim Grid_Box->Docking_Sim Binding_Energy Binding Energy Calculation & Scoring Docking_Sim->Binding_Energy Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) Binding_Energy->Interaction_Analysis

A generalized workflow for in silico molecular docking studies.
Cathepsin C and the Inflammatory Pathway

Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of pro-inflammatory serine proteases in immune cells.[4][5][6] Its activity is linked to various inflammatory diseases.[4][5]

G Cathepsin C Inflammatory Signaling Pathway CathepsinC Cathepsin C Pro_inflammatory_Proteases Pro-inflammatory Serine Proteases (e.g., Neutrophil Elastase) CathepsinC->Pro_inflammatory_Proteases Activation Inflammation Inflammation (Tissue Damage) Pro_inflammatory_Proteases->Inflammation Leads to Immune_Cells Immune Cells (Neutrophils, Mast Cells) Immune_Cells->CathepsinC

Simplified schematic of the Cathepsin C-mediated inflammatory pathway.
Thermolysin and Substrate Degradation

Thermolysin is a thermostable metalloproteinase that catalyzes the hydrolysis of peptide bonds, particularly those containing hydrophobic amino acids. It is widely used in various biotechnological applications.

G Thermolysin Substrate Degradation Thermolysin Thermolysin Hydrolysis Hydrolysis of Peptide Bond Thermolysin->Hydrolysis Substrate Peptide Substrate (with hydrophobic residues) Substrate->Hydrolysis Products Peptide Fragments Hydrolysis->Products

The role of Thermolysin in the enzymatic degradation of peptides.
Glycine Receptor and Neurotransmission

The Glycine Receptor (GlyR) is an ionotropic receptor that mediates inhibitory neurotransmission in the central nervous system.[7][8] Its activation leads to a chloride ion influx, hyperpolarizing the neuron and reducing its excitability.[7][9]

G Glycine Receptor Signaling in Neurotransmission Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds to Chloride_Influx Chloride (Cl-) Influx GlyR->Chloride_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Reduced Neuronal Excitability Hyperpolarization->Inhibition

The inhibitory signaling cascade initiated by glycine binding to its receptor.

References

A Comparative Guide to Phenylalanyl-Glycine (Phe-Gly) Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common protocols for the synthesis of the dipeptide Phenylalanyl-Glycine (Phe-Gly). The performance of Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis are evaluated based on key performance metrics to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Performance Benchmarking

The selection of a synthesis protocol for this compound depends on factors such as the desired scale, purity requirements, and available resources. The following table summarizes the key quantitative data for the three primary synthesis methods.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Overall Yield 70 - 90%[1]Generally lower than SPPS due to losses during intermediate purification steps[2][3]Up to 98.6% (method dependent)[4]
Purity High, simplified purification[5][6]High, but requires complex, multi-step purification[3][6]High, with high specificity reducing byproducts
Reaction Time Can be automated and is relatively fast for short peptides[2]More time-consuming and labor-intensive[6]Varies (e.g., 2 hours to 12 hours)[4]
Scalability Suitable for milligram to gram scale; ideal for high-throughput screening[2][7]Well-suited for large-scale industrial production of short peptides[6]Can be adapted for larger scale, especially with immobilized enzymes
Cost-Effectiveness Generally more cost-effective for research scale due to automation and reduced labor[2]Can be more economical at very large scales[5]Potentially cost-effective due to mild reaction conditions and reduced need for protecting groups
Key Advantages High efficiency, automation potential, simplified purification[5][6]Flexibility in reaction conditions, suitable for modifications[5]Environmentally benign, high specificity, mild reaction conditions[4]
Key Limitations Can be less efficient for very long or complex peptides[6]Complex and labor-intensive purification, less amenable to automation[2][6]Enzyme cost and stability can be a factor; substrate scope may be limited

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the manual synthesis of this compound on a 0.1 mmol scale using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

a) Resin Preparation and Swelling:

  • Weigh 250 mg of Fmoc-Gly-Wang resin (0.4 mmol/g loading) and transfer it to a solid-phase synthesis reaction vessel.[1]

  • Add 5 mL of Dichloromethane (DCM) to the resin and allow it to swell for 20 minutes with gentle agitation.[1]

  • Drain the DCM and wash the resin three times with 5 mL of N,N-Dimethylformamide (DMF) for 1 minute each.[1]

b) Fmoc Deprotection of Glycine (B1666218):

  • Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[8]

  • Drain the solution and add another 5 mL of 20% piperidine in DMF, then agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[9]

c) Coupling of Fmoc-Phe-OH:

  • In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH and 3 equivalents of 1-Hydroxybenzotriazole (HOBt) in a minimal amount of DMF.[1]

  • Add the dissolved amino acid and HOBt solution to the resin in the reaction vessel.[1]

  • Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the resin slurry.[1]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[1][9]

  • Once the reaction is complete, drain the coupling solution and wash the resin three times with DMF, followed by three times with DCM.[1]

d) Final Fmoc Deprotection:

  • Follow the same procedure as in step (b) to remove the Fmoc group from the newly added phenylalanine.[1]

  • After the final DMF washes, wash the resin three times with DCM and three times with methanol.[1]

  • Dry the peptide-resin under vacuum.[1]

e) Cleavage and Isolation:

  • Prepare a cleavage cocktail, for example, 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the dried resin and incubate at room temperature for 2-3 hours with occasional swirling.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the precipitated peptide.[1]

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.[1]

  • Dry the crude this compound peptide under vacuum.[1] Further purification can be performed by HPLC.

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol provides a general procedure for the solution-phase coupling of Boc-Phe-OH with H-Gly-OMe.

a) Activation of Boc-Phe-OH:

  • Dissolve Boc-Phe-OH (1 mmol), TBTU (1.1 mmol), and HOBt·H₂O (1.1 mmol) in ethyl acetate (B1210297) (7 mL) and stir for 10 minutes.[10]

b) Coupling Reaction:

  • Add H-Gly-OMe (1.2 mmol) and diisopropylethylamine (DIPEA) (3 mmol) to the activated Boc-Phe-OH solution.[10]

  • Stir the mixture for 12 hours at room temperature.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

c) Work-up and Isolation:

  • Dilute the reaction mixture with ethyl acetate (60 mL) and wash with an appropriate aqueous solution to remove unreacted reagents and byproducts.[10]

  • Extract the aqueous phase with ethyl acetate.[10]

  • Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the protected dipeptide, Boc-Phe-Gly-OMe.[11]

d) Deprotection:

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the amino-deprotected dipeptide.[12]

  • The methyl ester can be hydrolyzed under basic conditions (e.g., NaOH in methanol) to yield the carboxyl-deprotected dipeptide.[12]

Enzymatic Synthesis of this compound

This protocol describes a general approach for the papain-catalyzed synthesis of a dipeptide.

a) Reaction Setup:

  • Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5).[4]

  • Dissolve the N-protected phenylalanine derivative (acyl donor, e.g., N-carboxybenzyl-Phe) and the glycine derivative (nucleophile, e.g., Gly-NH₂) in the buffer.[4]

b) Enzymatic Reaction:

  • Add papain to the reaction mixture. The enzyme concentration may need to be optimized (e.g., 1.89 mg/mL).[4]

  • Incubate the reaction mixture at a controlled temperature with gentle agitation for a specified time (e.g., 2 hours).[4] The reaction may lead to the precipitation of the product, driving the equilibrium towards synthesis.[4]

c) Product Isolation:

  • If the product precipitates, it can be collected by filtration or centrifugation.

  • The collected product is then washed and dried.

  • If the product remains in solution, it can be isolated using chromatographic techniques.

Visualizing the Synthesis Workflows

The following diagrams illustrate the workflows for the different this compound synthesis protocols.

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Swell Resin Swelling Resin->Swell DCM/DMF Deprotect1 Fmoc Deprotection (Gly) Swell->Deprotect1 Wash1 DMF Wash Deprotect1->Wash1 20% Piperidine/DMF Couple Coupling with Fmoc-Phe-OH Wash1->Couple Wash2 DMF/DCM Wash Couple->Wash2 DIC, HOBt Deprotect2 Final Fmoc Deprotection (Phe) Wash2->Deprotect2 Wash3 Final Wash Deprotect2->Wash3 20% Piperidine/DMF Cleave Cleavage & Deprotection Wash3->Cleave Isolate Precipitation & Isolation Cleave->Isolate TFA Cocktail Product This compound Peptide Isolate->Product Cold Diethyl Ether

Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

LPPS_Workflow start Start Materials: Boc-Phe-OH & H-Gly-OMe activate Activation of Boc-Phe-OH start->activate TBTU, HOBt couple Coupling Reaction activate->couple Add H-Gly-OMe, DIPEA workup Work-up & Purification couple->workup protected_dipeptide Protected Dipeptide: Boc-Phe-Gly-OMe workup->protected_dipeptide deprotect_boc Boc Deprotection protected_dipeptide->deprotect_boc Acidic Conditions deprotect_ester Ester Hydrolysis protected_dipeptide->deprotect_ester Basic Conditions final_product This compound Peptide deprotect_boc->final_product deprotect_ester->final_product

Caption: General workflow for the Liquid-Phase Peptide Synthesis (LPPS) of this compound.

Enzymatic_Synthesis_Workflow substrates Substrates: N-protected Phe & Gly derivative reaction Enzymatic Reaction substrates->reaction Add Enzyme (e.g., Papain) in Buffer precipitation Product Precipitation (if applicable) reaction->precipitation isolation Isolation & Purification reaction->isolation Chromatography precipitation->isolation Filtration/Centrifugation product This compound Peptide isolation->product

Caption: Workflow for the Enzymatic Synthesis of this compound.

References

A Researcher's Guide to Ensuring Reproducibility in Experiments Involving Phe-Gly

Author: BenchChem Technical Support Team. Date: December 2025

The consistency of experimental outcomes for Phe-Gly hinges on two primary areas: the synthesis and purity of the dipeptide itself, and the accuracy and precision of its quantification in various matrices. Variability in either of these can lead to significant discrepancies between studies.

Comparative Analysis of Analytical Methods for Peptide Quantification

The choice of analytical method for quantifying this compound is a critical determinant of reproducibility. The selection often depends on the required sensitivity, selectivity, and the complexity of the sample matrix (e.g., plasma, serum, or aqueous solutions). Below is a comparison of common analytical techniques, with performance data adapted from studies on structurally similar peptides.

ParameterHPLC-UV (Adapted Method)LC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polarity with UV detection.Separation based on polarity followed by mass-to-charge ratio detection.Separation based on charge and size in an electric field.
Linearity (R²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) ~0.1 µg/mL0.002 to 0.063 µmol/L for amino acids[1]~3 µg/mL[1]
Limit of Quantification (LOQ) ~0.25 µg/mL[1]--
Accuracy (% Recovery) 98-102%93-107%93-104%
Precision (%RSD) < 2%< 8%[1]< 7%[1]
Analysis Time ~10-15 minutes~5-10 minutes~15-20 minutes

This table summarizes key performance parameters for common analytical methods, adapted from validated studies on similar compounds to guide the selection of an appropriate quantification technique for this compound.[1]

Factors Influencing Experimental Reproducibility

Several factors can introduce variability into experiments involving this compound. These can be broadly categorized into pre-analytical, analytical, and methodological factors.

Pre-analytical Factors:

  • Peptide Synthesis and Purity: The method of peptide synthesis (e.g., solid-phase vs. liquid-phase) can impact the final purity of this compound.[2][3] Impurities, such as diastereomers or truncated sequences, can have biological activities that confound experimental results.

  • Sample Collection and Handling: For studies involving biological matrices, inconsistencies in sample collection (e.g., plasma vs. dried blood spot) and handling can significantly affect the measured concentration of the analyte.[4][5]

Analytical Factors:

  • Method Validation: The use of validated analytical methods with well-defined performance characteristics (linearity, accuracy, precision) is crucial for obtaining reproducible quantitative data.[6]

  • Instrumentation and Calibration: Proper calibration and maintenance of analytical instruments, such as HPLC or mass spectrometers, are essential for consistent results.

Methodological Factors:

  • Experimental Protocols: Detailed and standardized experimental protocols are necessary to ensure that experiments can be replicated by other researchers. This includes specifics of cell culture conditions, animal models, and assay procedures.

  • Data Analysis: The methods used for data analysis and statistical evaluation should be clearly described and consistently applied.

G cluster_synthesis Peptide Synthesis & Purification cluster_experimental Experimental Phase cluster_analysis Data Analysis & Reporting synthesis Synthesis (SPPS or LPPS) purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (e.g., MS, NMR) purification->characterization sample_prep Sample Preparation characterization->sample_prep bio_assay Biological Assay sample_prep->bio_assay quantification Quantification bio_assay->quantification data_analysis Data Analysis quantification->data_analysis reporting Reporting data_analysis->reporting

Figure 1. A generalized workflow for reproducible research involving synthetic peptides like this compound.

Experimental Protocols

To enhance reproducibility, detailed documentation of all experimental procedures is essential. Below are generalized protocols for the synthesis and quantification of this compound, which should be adapted and optimized for specific experimental needs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS is a common method for synthesizing peptides due to its efficiency and the ease of removing excess reagents and by-products.[3]

  • Resin Preparation: Start with a suitable solid support resin (e.g., 2-chlorotrityl chloride resin).

  • First Amino Acid Attachment: Attach the C-terminal amino acid (Glycine), protected with an Fmoc group, to the resin.

  • Deprotection: Remove the Fmoc protecting group from the attached Glycine using a base like piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF).

  • Coupling: Add the next Fmoc-protected amino acid (Phenylalanine) along with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to facilitate the formation of the peptide bond.

  • Final Deprotection: Once the dipeptide is assembled, remove the N-terminal Fmoc group.

  • Cleavage and Purification: Cleave the completed this compound dipeptide from the resin using an acidic cocktail (e.g., trifluoroacetic acid with scavengers). The crude peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

Protocol 2: Quantification of this compound by LC-MS/MS

LC-MS/MS is a highly sensitive and selective method for quantifying peptides in complex biological matrices.[1]

  • Sample Preparation:

    • Prepare calibration standards and quality control samples by spiking known concentrations of purified this compound into the matrix of interest (e.g., plasma, cell lysate).

    • For protein-containing samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of this compound) to one volume of the sample.[1]

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.

  • Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometer: A tandem mass spectrometer set to monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_pre Pre-Analytical Variability cluster_ana Analytical Variability cluster_post Post-Analytical Variability Repro Reproducibility of this compound Quantification Purity Peptide Purity & Stability Repro->Purity Matrix Sample Matrix Effects (e.g., plasma, buffer) Repro->Matrix Handling Sample Collection & Storage Repro->Handling Method Choice of Analytical Method (HPLC, LC-MS/MS, CE) Repro->Method Validation Method Validation (Accuracy, Precision, Linearity) Repro->Validation Instrument Instrument Performance & Calibration Repro->Instrument DataProc Data Processing & Integration Repro->DataProc Stats Statistical Analysis Repro->Stats

Figure 2. Key factors influencing the reproducibility of this compound quantification.

References

Safety Operating Guide

Proper Disposal Procedures for Phe-Gly: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like the dipeptide Phe-Gly (Phenylalanyl-glycine) are critical for maintaining a secure and compliant work environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, ensuring personnel safety and environmental responsibility.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in either solid or solution form.[1][2]

Avoid Inhalation and Contact: Handle solid this compound in a well-ventilated area or under a fume hood to prevent the inhalation of dust particles.[1][3] Avoid contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water.[1][3]

Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations applicable to your location. Always consult with them before proceeding with any disposal protocol.[1][2]

Waste Characterization and Segregation

Proper characterization and segregation of waste are fundamental to safe disposal practices.

Waste Stream Classification: Unless it has been used in biological assays with infectious agents, this compound waste should be classified as chemical waste. If the peptide has come into contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste and sterilized prior to disposal.[1][4]

Segregation: Do not mix this compound waste with other waste streams, such as solvents, acids, or bases, unless explicitly permitted by your institution's EHS guidelines.[1] Keeping peptide waste separate prevents potentially hazardous reactions.

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through your institution's hazardous waste management program. Drain disposal is not advised without explicit prior approval from your EHS department.[2]

Solid Waste Disposal
  • Collect Waste: Gather all materials contaminated with solid this compound, including unused or expired powder, contaminated weighing paper, pipette tips, and gloves, in a designated solid chemical waste container.[1][2]

  • Container Selection: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[1]

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound (Phenylalanyl-glycine)," and the approximate quantity.[2]

  • Storage: Store the sealed waste container in a designated and secure waste accumulation area within the laboratory.[2]

Liquid Waste Disposal
  • Collect Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[2]

  • Container Selection: Use an appropriate, leak-proof container for liquid waste collection.[2]

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound (Phenylalanyl-glycine)," and the approximate concentration and volume of the solution.[2]

  • Storage: Keep the sealed liquid waste container in a designated and secure waste accumulation area. Ensure that incompatible chemicals are not stored in close proximity.[2]

Final Disposal

Once the waste container is full or reaches its designated accumulation time limit, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste disposal service.[1][2]

Summary of Key Safety and Disposal Parameters

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant gloves.[1][2][3]
Handling Precautions Use in a well-ventilated area or fume hood; avoid dust inhalation and contact with skin/eyes.[1][3]
Waste Classification Chemical waste (unless contaminated with biological agents, then biohazardous waste).[1]
Waste Segregation Keep separate from other waste streams (solvents, acids, bases).[1]
Solid Waste Container Dedicated, leak-proof, compatible material (e.g., HDPE).[1]
Liquid Waste Container Appropriate, leak-proof container.[2]
Waste Labeling "Hazardous Waste," "this compound (Phenylalanyl-glycine)," and quantity/concentration.[2]
Disposal Route Institutional hazardous waste management program.[2]

This compound Disposal Decision Workflow

PheGly_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (e.g., powder, contaminated labware) waste_form->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) waste_form->liquid_waste Liquid biohazard_check_solid Contaminated with Biohazardous Material? solid_waste->biohazard_check_solid biohazard_check_liquid Contaminated with Biohazardous Material? liquid_waste->biohazard_check_liquid solid_container Collect in Labeled Solid Chemical Waste Container biohazard_check_solid->solid_container No sterilize_solid Sterilize (e.g., Autoclave) then Collect in Labeled Biohazardous Waste Container biohazard_check_solid->sterilize_solid Yes liquid_container Collect in Labeled Liquid Chemical Waste Container biohazard_check_liquid->liquid_container No sterilize_liquid Sterilize (e.g., Autoclave or Chemical) then Collect in Labeled Biohazardous Waste Container biohazard_check_liquid->sterilize_liquid Yes storage Store in Designated Secure Waste Accumulation Area solid_container->storage liquid_container->storage sterilize_solid->storage sterilize_liquid->storage ehs_contact Contact Institutional EHS for Pickup and Professional Disposal storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phe-Gly
Reactant of Route 2
Reactant of Route 2
Phe-Gly

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.